molecular formula C3H7Cl B146392 1-Chloropropane CAS No. 540-54-5

1-Chloropropane

Cat. No.: B146392
CAS No.: 540-54-5
M. Wt: 78.54 g/mol
InChI Key: SNMVRZFUUCLYTO-UHFFFAOYSA-N
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Description

1-Chloropropane (CAS 540-54-5), also known as n-propyl chloride, is a colorless, highly flammable liquid with the molecular formula C3H7Cl and a molecular weight of 78.54 g/mol . It is characterized by a low boiling point of 46-47°C, a melting point of -123°C, and a density of 0.892 g/mL . This compound is slightly soluble in water (2.7 g/L at 20°C) but is miscible with common organic solvents such as alcohol and ether . In laboratory research, this compound serves as a valuable intermediate in organic synthesis . Its primary application is as a propylating agent, for instance, in the synthesis of n-propylamine, a building block for surfactants, herbicides, and pharmaceutical ingredients . It readily participates in nucleophilic substitution reactions; a classic example is its reaction with sodium hydroxide, where the hydroxide ion acts as a nucleophile to displace chloride, forming 1-propanol . Furthermore, this compound is involved in free radical reactions, such as the free-radical chlorination of propane, where the product distribution between this compound and 2-chloropropane demonstrates the selectivity of radical stability . Studies on its conformational stability using temperature-dependent FT-IR spectra and ab initio calculations indicate that the gauche conformer is the more stable form in rare gas solutions . This product is labeled "Research Use Only" (RUO) . RUO products are specifically intended for laboratory research purposes and are not to be used as drugs, for therapeutic treatments, or for any diagnostic procedures in humans . Safety and Handling: this compound is highly flammable (flash point: -18°C) and harmful if swallowed, in contact with skin, or if inhaled . Appropriate personal protective equipment (PPE), including gloves and eye protection, is essential. It must be handled away from ignition sources and used in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloropropane
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InChI

InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3
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InChI Key

SNMVRZFUUCLYTO-UHFFFAOYSA-N
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Canonical SMILES

CCCCl
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Molecular Formula

C3H7Cl
Record name 1-CHLOROPROPANE
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DSSTOX Substance ID

DTXSID3051462
Record name 1-Chloropropane
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Molecular Weight

78.54 g/mol
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Physical Description

1-chloropropane appears as a clear colorless liquid. Boiling point 46.6 °C. Flash point below 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air. Irritant and narcotic., Colorless liquid; [Merck Index]
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Boiling Point

115 to 117 °F at 760 mmHg (USCG, 1999), 46.60 °C
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Flash Point

0 °F (USCG, 1999), -17.7 °C, < 0 °F (< -18 °C) (CLOSED CUP)
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Solubility

In water, 2720 mg/L at 25 °C, Miscible with ethanol, ether; soluble in benzene, chloroform
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Density

0.892 (USCG, 1999) - Less dense than water; will float, 0.8899 g/cu cm
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Vapor Density

2.7 (Air = 1)
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Vapor Pressure

345.0 [mmHg], Vapor pressure = 1 mm Hg at 68.3 °C, 344.4 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

540-54-5, 26446-76-4, 68390-96-5
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Melting Point

-189 °F (USCG, 1999), -122.8 °C, Liquid Molar Volume = 0.088777 cu m/kmol; Ideal Gas Heat of Formation = -1.3318X10+8 J/kmol; Heat of Fusion at melting point = 5.5440X10+6 J/kmol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloropropane (n-propyl chloride), with the chemical formula C₃H₇Cl, is a colorless, flammable liquid that serves as a versatile solvent and an important intermediate in organic synthesis.[1][2] Its utility in various chemical processes, including the synthesis of pharmaceuticals and pesticides, necessitates a thorough understanding of its physical and chemical characteristics.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its key chemical reactions.

Physical Properties of this compound

This compound is a clear, colorless liquid with a chloroform-like odor.[1] It is less dense than water and is only slightly soluble in it.[1][3] The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Molecular Formula C₃H₇Cl
Molecular Weight 78.54 g/mol
Appearance Clear, colorless liquid
Odor Chloroform-like
Density (at 25 °C) 0.892g/mL
Boiling Point 46.6°C
Melting Point -123°C
Flash Point < -18°C
Solubility in Water (at 25 °C) 2.7g/L
Refractive Index (n_D^20) 1.388
Vapor Density (air = 1) 2.7
Vapor Pressure (at 20 °C) 360mbar
Autoignition Temperature 520°C
Explosive Limits in Air 2.6 - 11.1% by volume

Chemical Properties and Reactivity

This compound is a reactive compound due to the presence of the carbon-chlorine bond. The chlorine atom is more electronegative than the carbon atom, creating a polar bond and making the carbon atom susceptible to nucleophilic attack. It is incompatible with strong oxidizing and reducing agents, strong bases, and alkali metals.[3][4] When heated to decomposition, it can emit toxic fumes of hydrogen chloride.[5]

Key chemical reactions involving this compound include:

  • Nucleophilic Substitution: this compound readily undergoes nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. A common example is the reaction with aqueous sodium hydroxide (B78521) to form propan-1-ol.[6][7]

  • Elimination Reactions: In the presence of a strong base, such as potassium hydroxide in an alcoholic solution, this compound undergoes dehydrohalogenation (an elimination reaction) to form propene.[8][9]

  • Synthesis of Grignard Reagents: It reacts with magnesium metal in dry ether to form the Grignard reagent, n-propylmagnesium chloride. This organometallic compound is a powerful nucleophile used in the formation of new carbon-carbon bonds.

  • Wurtz Reaction: When treated with sodium metal in dry ether, this compound undergoes a Wurtz reaction to form n-hexane, a coupling reaction that lengthens the carbon chain.

Below are diagrams illustrating some of these key chemical transformations.

G cluster_synthesis Synthesis of this compound n-Propanol n-Propanol 1-Chloropropane_synth This compound n-Propanol->1-Chloropropane_synth PCl3 / ZnCl2

Synthesis of this compound from n-Propanol.

G cluster_reactions Key Reactions of this compound This compound This compound Propan-1-ol Propan-1-ol This compound->Propan-1-ol NaOH (aq) Propene Propene This compound->Propene KOH (alc) n-Propylmagnesium_chloride n-Propylmagnesium chloride This compound->n-Propylmagnesium_chloride Mg, dry ether n-Hexane n-Hexane This compound->n-Hexane Na, dry ether

Common chemical reactions involving this compound.

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application in research and industry. The following are detailed methodologies for key experiments.

Determination of Boiling Point by Distillation

This method is suitable for determining the boiling point of a volatile liquid like this compound and can also serve as a purification step.[10]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a small volume of this compound (e.g., 20-30 mL) and a few boiling chips into the distillation flask.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin circulating cold water through the condenser.

  • Gently heat the distillation flask using the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[11]

  • Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Record the atmospheric pressure, as boiling point is pressure-dependent.

G Start Start Add_Sample Add this compound and Boiling Chips Start->Add_Sample Assemble_Apparatus Assemble Distillation Apparatus Heat_Sample Gently Heat the Flask Assemble_Apparatus->Heat_Sample Add_Sample->Assemble_Apparatus Observe_Boiling Observe Boiling and Vapor Rise Heat_Sample->Observe_Boiling Record_Temperature Record Constant Temperature (Boiling Point) Observe_Boiling->Record_Temperature Collect_Distillate Collect Distillate Record_Temperature->Collect_Distillate Stop_Heating Stop Heating Before Dryness Collect_Distillate->Stop_Heating Record_Pressure Record Atmospheric Pressure Stop_Heating->Record_Pressure End End Record_Pressure->End

Workflow for Boiling Point Determination by Distillation.

Determination of Density using a Pycnometer

A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.[12]

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

  • Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.

  • Place the filled pycnometer in a water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound, following the same procedure as with water, and weigh it at the same temperature. Record the mass (m₃).

  • Calculate the density of this compound using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

G Start Start Weigh_Empty Weigh Empty, Dry Pycnometer (m1) Start->Weigh_Empty Fill_Water Fill with Distilled Water Weigh_Empty->Fill_Water Equilibrate_Temp Equilibrate Temperature in Water Bath Fill_Water->Equilibrate_Temp Weigh_Water Weigh Pycnometer with Water (m2) Equilibrate_Temp->Weigh_Water Dry_Pycnometer Empty and Dry Pycnometer Weigh_Water->Dry_Pycnometer Fill_Sample Fill with this compound Dry_Pycnometer->Fill_Sample Equilibrate_Temp2 Equilibrate Temperature in Water Bath Fill_Sample->Equilibrate_Temp2 Weigh_Sample Weigh Pycnometer with Sample (m3) Equilibrate_Temp2->Weigh_Sample Calculate_Density Calculate Density Weigh_Sample->Calculate_Density End End Calculate_Density->End

Workflow for Density Determination using a Pycnometer.

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid and is a useful property for identifying and assessing the purity of a liquid.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning

Procedure:

  • Turn on the refractometer and the circulating water bath, set to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.

  • Open the prism of the refractometer and clean the surfaces of both the upper and lower prisms with a soft tissue and a suitable solvent. Allow the solvent to evaporate completely.

  • Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

  • Close the prism assembly securely.

  • Look through the eyepiece and adjust the light source to get the best illumination.

  • Turn the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

  • Adjust the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

  • If there is a color fringe at the dividing line, turn the dispersion correction knob until the line is sharp and achromatic.

  • Align the sharp dividing line exactly with the center of the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

  • After the measurement, clean the prism surfaces thoroughly.

G Start Start Calibrate Calibrate and Equilibrate Refractometer Start->Calibrate Clean_Prisms Clean Prism Surfaces Calibrate->Clean_Prisms Apply_Sample Apply this compound to Lower Prism Clean_Prisms->Apply_Sample Close_Prisms Close Prism Assembly Apply_Sample->Close_Prisms Adjust_Focus Adjust Focus and Illumination Close_Prisms->Adjust_Focus Align_Boundary Align Boundary with Crosshairs Adjust_Focus->Align_Boundary Read_Index Read Refractive Index Align_Boundary->Read_Index Clean_Up Clean Prisms After Use Read_Index->Clean_Up End End Clean_Up->End

Workflow for Refractive Index Measurement.

References

1-Chloropropane CAS number 540-54-5 characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Characterization of 1-Chloropropane (CAS Number: 540-54-5)

Audience: Researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive overview of the characterization of this compound (CAS: 540-54-5), a versatile alkyl halide used as a solvent and intermediate in organic synthesis. The document details its physicochemical properties, spectral data, and key analytical procedures, providing a foundational resource for laboratory applications.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are essential for its proper handling, storage, and application in experimental settings.

PropertyValue
CAS Number 540-54-5
Molecular Formula C₃H₇Cl
Molecular Weight 78.54 g/mol
Appearance Colorless liquid
Density 0.892 g/cm³ at 20°C
Boiling Point 47.2 °C
Melting Point -122.8 °C
Flash Point -17.8 °C
Solubility in Water 0.27 g/100 mL at 20°C
Refractive Index (n²⁰/D) 1.3886

Spectral Characterization Data

Spectral analysis is critical for the unambiguous identification and purity assessment of this compound. The following tables summarize its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H CDCl₃3.53Triplet6.7-CH₂Cl
1.83Sextet6.9-CH₂-
1.07Triplet7.4-CH₃
¹³C CDCl₃46.8---CH₂Cl
25.9---CH₂-
11.2---CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2968, 2878StrongC-H (sp³) stretching
1465Medium-CH₂- scissoring
1383Medium-CH₃ symmetric bending
735StrongC-Cl stretching
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
78/8030/10[M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl isotopes)
43100[C₃H₇]⁺ (Propyl cation)
4280[C₃H₆]⁺ (Propene radical cation)
4165[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

Detailed and validated experimental protocols are necessary for the accurate and reproducible characterization of this compound.

Purity Determination by Gas Chromatography (GC)

Objective: To quantify the purity of a this compound sample and identify potential volatile impurities.

Methodology:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase at 10°C/min to 100°C.

    • Final Hold: Hold at 100°C for 2 minutes.

  • Injector:

    • Temperature: 250°C.

    • Mode: Split (100:1 ratio).

    • Injection Volume: 1.0 µL.

  • Detector (FID):

    • Temperature: 280°C.

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Data Analysis: Purity is determined by area percent calculation. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.

GC_Purity_Workflow GC Purity Analysis Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC Analysis cluster_data 3. Data Processing Sample This compound Sample Dilution Dilute 1% (v/v) in Dichloromethane Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject 1.0 µL into GC-FID Vial->Injection Separation Separation on DB-5 Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Result Final Purity Report Calculation->Result

Workflow for GC-based purity determination of this compound.
Water Content Determination by Karl Fischer Titration

Objective: To accurately measure the water content (in ppm or %) in a this compound sample, as water can interfere with many chemical reactions.

Methodology:

  • Instrumentation: A coulometric Karl Fischer titrator is preferred for its high sensitivity to low water levels.

  • Reagents: Anhydrous methanol (B129727) (as a solvent), and a commercial coulometric Karl Fischer reagent (anolyte).

  • Titrator Preparation:

    • Fill the titration cell with the anolyte.

    • Condition the cell by running the titrator until a stable, low drift rate is achieved (typically <10 µ g/min ). This ensures the removal of any ambient moisture.

  • Sample Analysis:

    • Using a gas-tight syringe, accurately draw a known volume (e.g., 1.0 mL) of the this compound sample.

    • Inject the sample directly into the conditioned titration cell below the surface of the reagent.

    • The titrator automatically begins the titration. Iodine is electrochemically generated to react with the water present in the sample.

    • The instrument detects the endpoint and calculates the total amount of water in micrograms (µg).

  • Calculation:

    • Determine the mass of the sample injected by multiplying the volume by its density (0.892 g/mL).

    • Calculate the water content in parts per million (ppm):

      • ppm = (µg of water detected / mass of sample in g)

Karl_Fischer_Logical_Flow Logical Flow for Karl Fischer Titration Start Start: Measure Water Content Condition 1. Condition Titrator Cell (Remove Ambient Moisture) Start->Condition Inject 2. Inject Known Mass of this compound Sample Condition->Inject Titrate 3. Coulometric Titration (I₂ Generation Reacts with H₂O) Inject->Titrate Endpoint 4. Endpoint Detection (Excess I₂ Detected) Titrate->Endpoint Calculate 5. Calculate Water Content (ppm) Based on Total Charge Passed Endpoint->Calculate Result Result: Water Content Report Calculate->Result

Logical workflow for water content analysis via Karl Fischer titration.

Spectral Properties of n-Propyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of n-propyl chloride (1-chloropropane), a significant compound in organic synthesis and various industrial applications. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to facilitate accurate analysis and characterization.

Introduction

n-Propyl chloride (C₃H₇Cl) is a colorless, volatile liquid commonly used as a solvent and an alkylating agent. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and for monitoring its role in chemical reactions. This guide delves into the key spectroscopic techniques used to characterize n-propyl chloride: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and a brief discussion on Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data

The following sections present the quantitative spectral data for n-propyl chloride, summarized in structured tables for ease of comparison and reference.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of n-propyl chloride is characterized by absorptions corresponding to C-H and C-Cl bond vibrations.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~2960-2850C-H stretchsp³ C-H (in CH₃ and CH₂)Strong
~1450-1375C-H bendCH₂ and CH₃Medium
~700-600C-Cl stretchHaloalkane (C-Cl)Medium-Weak
~1300-1000C-C skeletal vibrationsFingerprint RegionVariable

Table 1: Summary of key Infrared absorption peaks for n-propyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For n-propyl chloride, both ¹H NMR and ¹³C NMR are crucial for structural elucidation.

¹H NMR spectroscopy of n-propyl chloride reveals three distinct proton environments, consistent with its structure (CH₃-CH₂-CH₂-Cl).

Chemical Shift (δ, ppm)Proton AssignmentSplitting PatternCoupling Constant (J, Hz)Integration
~1.05-CH₃Triplet (t)~7.43H
~1.80-CH₂- (middle)Sextet (sxt)~7.02H
~3.50-CH₂-ClTriplet (t)~6.62H

Table 2: ¹H NMR spectral data for n-propyl chloride.

¹³C NMR spectroscopy of n-propyl chloride shows three signals, corresponding to the three non-equivalent carbon atoms in the molecule.[1]

Chemical Shift (δ, ppm)Carbon Assignment
~12-CH₃
~25-CH₂- (middle)
~45-CH₂-Cl

Table 3: ¹³C NMR spectral data for n-propyl chloride.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of n-propyl chloride provides information about its molecular weight and fragmentation pattern.

m/z RatioIon FragmentRelative Abundance
78/80[CH₃CH₂CH₂Cl]⁺ (Molecular Ion, M⁺)Present (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes)
43[CH₃CH₂CH₂]⁺High
42[C₃H₆]⁺Base Peak
41[C₃H₅]⁺High
39[C₃H₃]⁺Moderate
27[C₂H₃]⁺High

Table 4: Major fragmentation ions and their relative abundances in the mass spectrum of n-propyl chloride.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Saturated haloalkanes, such as n-propyl chloride, do not contain chromophores that absorb light in the typical UV-Vis range (200-800 nm).[4] The electronic transitions possible (σ → σ*) require high energy, corresponding to wavelengths below 200 nm. Therefore, UV-Vis spectroscopy is generally not a primary technique for the characterization of n-propyl chloride.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid n-propyl chloride.

Method: Attenuated Total Reflectance (ATR) or Thin Film Method.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (ATR Method):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a single drop of n-propyl chloride onto the center of the ATR crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Procedure (Thin Film Method):

  • Obtain two clean, dry infrared-transparent salt plates (e.g., NaCl or KBr).

  • Place one drop of n-propyl chloride onto the center of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

  • Mount the "sandwich" of plates in the spectrometer's sample holder.

  • Acquire the infrared spectrum.

  • After the measurement, clean the salt plates with a dry solvent (e.g., anhydrous acetone (B3395972) or chloroform) and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of n-propyl chloride.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve approximately 5-20 mg of n-propyl chloride in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[2]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Mass Spectrometry (MS) Protocol

Objective: To obtain the electron ionization (EI) mass spectrum of n-propyl chloride.

Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

Procedure:

  • Sample Introduction (via GC):

    • If using a GC-MS system, dilute a small amount of n-propyl chloride in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

    • The GC will separate the n-propyl chloride from the solvent and any impurities before it enters the mass spectrometer.

  • Ionization:

    • In the ion source, the gaseous n-propyl chloride molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the spectral analysis of n-propyl chloride.

Spectral_Analysis_Workflow cluster_Sample Sample Preparation cluster_Spectroscopy Spectroscopic Techniques cluster_Data Data Acquisition & Analysis cluster_Interpretation Structural Elucidation Sample n-Propyl Chloride Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Vibrational Frequencies IR->IR_Data NMR_Data Chemical Shifts & Coupling NMR->NMR_Data MS_Data m/z Ratios & Fragmentation MS->MS_Data Functional_Groups Functional Group ID IR_Data->Functional_Groups Connectivity Connectivity & Environment NMR_Data->Connectivity Molecular_Formula Molecular Weight & Formula MS_Data->Molecular_Formula Structure Final Structure Confirmation Functional_Groups->Structure Connectivity->Structure Molecular_Formula->Structure

Caption: General workflow for the spectral analysis of n-propyl chloride.

NMR_Analysis_Pathway cluster_H1_NMR ¹H NMR Analysis cluster_C13_NMR ¹³C NMR Analysis cluster_Structure Structural Information H1_Signals Number of Signals (3) Proton_Environment Proton Environments H1_Signals->Proton_Environment H1_Shifts Chemical Shifts (δ ~1.05, 1.80, 3.50) H1_Shifts->Proton_Environment H1_Integration Integration (3:2:2 ratio) H1_Integration->Proton_Environment H1_Splitting Splitting Patterns (triplet, sextet, triplet) H1_Splitting->Proton_Environment Structure_Confirmed Structure of n-Propyl Chloride (CH₃CH₂CH₂Cl) Proton_Environment->Structure_Confirmed C13_Signals Number of Signals (3) Carbon_Backbone Carbon Skeleton C13_Signals->Carbon_Backbone C13_Shifts Chemical Shifts (δ ~12, 25, 45) C13_Shifts->Carbon_Backbone Carbon_Backbone->Structure_Confirmed

Caption: Logical relationships in NMR-based structural elucidation.

MS_Fragmentation_Pathway Molecular_Ion [CH₃CH₂CH₂Cl]⁺˙ (m/z = 78/80) Loss_Cl Loss of •Cl Molecular_Ion->Loss_Cl Loss_HCl Loss of HCl Molecular_Ion->Loss_HCl Propyl_Cation [CH₃CH₂CH₂]⁺ (m/z = 43) Loss_Cl->Propyl_Cation Propene_Radical_Cation [CH₂=CHCH₃]⁺˙ (m/z = 42) Loss_HCl->Propene_Radical_Cation Further_Fragmentation Further Fragmentation Propyl_Cation->Further_Fragmentation Propene_Radical_Cation->Further_Fragmentation Smaller_Fragments [C₃H₅]⁺, [C₃H₃]⁺, [C₂H₃]⁺ (m/z = 41, 39, 27) Further_Fragmentation->Smaller_Fragments

References

A Deep Dive into the Solubility of 1-Chloropropane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the aqueous and organic solubility of 1-chloropropane, complete with experimental methodologies and data analysis for laboratory professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in both aqueous and organic solvent systems. Designed for researchers, scientists, and professionals in drug development, this document consolidates key solubility data, outlines detailed experimental protocols for its determination, and presents logical frameworks for understanding its behavior in various media.

Solubility Profile of this compound

This compound (C₃H₇Cl) is a colorless, volatile liquid with a moderately polar nature. Its solubility is a critical parameter in various applications, including organic synthesis, as a solvent, and in the formulation of pharmaceutical intermediates.

Aqueous Solubility

This compound exhibits limited solubility in water due to its non-polar alkyl chain. The solubility is also temperature-dependent, showing a slight decrease as the temperature rises from 0°C to 20°C.[1]

Temperature (°C)Solubility ( g/100 g H₂O)Molarity (mol/L)
00.376[1]~0.048
200.27[1][2]~0.034
250.272[3]~0.035

Note: Molarity is approximated based on the density of the saturated solution being close to that of water.

Interestingly, the solubility of this compound in water exhibits a minimum at ambient temperatures, a trend observed for other halogenated hydrocarbons.[4]

Solubility in Organic Solvents

This compound is generally more soluble in organic solvents, particularly those with lower polarity. It is miscible with several common organic solvents, indicating that it can be mixed in any proportion without phase separation.

SolventQualitative Solubility
EthanolMiscible[2][3]
Diethyl EtherMiscible[2][3]
BenzeneSoluble[3]
ChloroformSoluble[3]
Carbon TetrachlorideSlightly Soluble

Experimental Determination of Solubility

Accurate determination of solubility is crucial for process development and formulation. The following sections detail methodologies for measuring the solubility of a volatile liquid like this compound.

Method 1: Isothermal Saturation (Shake-Flask Method)

This gravimetric method is a standard and reliable technique for determining the solubility of a substance in a liquid.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent (e.g., water or an organic solvent) in a sealed, temperature-controlled vessel.

    • Agitate the mixture vigorously using a magnetic stirrer or a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature must be maintained at the desired value (e.g., 25 °C ± 0.1 °C).

  • Phase Separation:

    • Cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation. For aqueous solutions, the less dense this compound will form a layer on top.

  • Sampling and Analysis:

    • Carefully extract a known volume of the saturated solvent phase using a gastight syringe, ensuring no undissolved this compound is collected.

    • Determine the mass of the collected sample.

    • Quantify the amount of this compound in the sample using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID). A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

  • Calculation:

    • Calculate the solubility in grams of solute per 100 grams of solvent or in moles per liter.

Method 2: Turbidimetric Titration

This method is useful for determining the saturation point by observing the onset of turbidity.

Protocol:

  • Apparatus Setup:

    • Place a known volume of the solvent in a thermostatically controlled, transparent vessel equipped with a magnetic stirrer and a light source and detector to monitor turbidity.

  • Titration:

    • Slowly add this compound to the solvent from a calibrated burette while continuously stirring.

    • Monitor the solution for the first sign of persistent turbidity, which indicates that the saturation point has been reached and a second phase is beginning to form.

  • Determination of Solubility:

    • Record the volume of this compound added to reach the cloud point.

    • Calculate the solubility based on the volume of titrant and the initial volume of the solvent.

Logical Frameworks and Visualization

Understanding the factors that govern solubility is essential for predicting the behavior of this compound in different systems.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

cluster_solute This compound cluster_solvent Solvent Solute This compound (Moderately Polar) Solubility Solubility Solute->Solubility Intermolecular Forces Water Water (Highly Polar) Water->Solubility Hydrogen Bonding (Strong) Organic Organic Solvents (Non-polar to Moderately Polar) Organic->Solubility van der Waals Dipole-Dipole (Weaker) Low_Aq Low Aqueous Solubility Solubility->Low_Aq Limited dissolution High_Org High Organic Solubility Solubility->High_Org High dissolution/ Miscibility

Caption: Factors influencing this compound solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for the experimental determination of solubility.

start Start prep Prepare Solute and Solvent (Purity Check) start->prep saturate Saturate Solvent with Solute (Controlled Temperature & Agitation) prep->saturate equilibrate Allow for Phase Separation (Equilibration) saturate->equilibrate sample Sample the Saturated Phase equilibrate->sample analyze Analyze Sample (e.g., GC, HPLC) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: General workflow for solubility determination.

References

Environmental Fate and Degradation of 1-Chloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of 1-chloropropane. It covers the compound's physicochemical properties, its behavior in various environmental compartments, and the abiotic and biotic degradation pathways that contribute to its transformation. Detailed experimental protocols for key degradation studies and quantitative data are presented to support further research and environmental risk assessment.

Physicochemical Properties of this compound

This compound is a colorless, volatile liquid with a chloroform-like odor.[1] Its physical and chemical properties are crucial in determining its environmental distribution and fate. A summary of these properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₇Cl[2]
Molecular Weight 78.54 g/mol [2]
CAS Number 540-54-5[2]
Appearance Clear, colorless liquid[1]
Boiling Point 46.6 °C[1]
Melting Point -123 °C[2]
Vapor Pressure 344 mm Hg at 25 °C[2]
Water Solubility 2720 mg/L at 25 °C[2]
Log K_ow_ (Octanol-Water Partition Coefficient) 2.04[2]
Henry's Law Constant 0.013 atm-m³/mol (estimated)[2]
Soil Organic Carbon-Water Partitioning Coefficient (K_oc_) 40 (estimated)[2]

Environmental Fate

The environmental fate of this compound is governed by its high volatility, moderate water solubility, and susceptibility to various degradation processes. Its distribution across different environmental compartments—air, water, and soil—is a dynamic process.

Fate in the Atmosphere

Due to its high vapor pressure, this compound released to the environment will predominantly exist in the vapor phase in the atmosphere.[2] The primary degradation pathway in the air is through reaction with photochemically-produced hydroxyl radicals (•OH).[2]

Fate in Water

When released into water, this compound is not expected to significantly adsorb to suspended solids and sediment due to its low estimated K_oc_ value.[2] Volatilization is a significant removal process from water surfaces, with estimated volatilization half-lives of 2.7 hours for a model river and 3.5 days for a model lake.[2] The potential for bioconcentration in aquatic organisms is considered low, based on an estimated bioconcentration factor (BCF) of 10.[2]

Fate in Soil

In the soil environment, this compound is expected to have very high mobility.[2] Volatilization from both moist and dry soil surfaces is an important fate process.[2] While aerobic biodegradation in soil is generally considered to be slow, anaerobic degradation has been observed to occur.[2]

Environmental_Fate_of_1_Chloropropane Release Release of this compound (industrial processes, spills) Atmosphere Atmosphere Release->Atmosphere Volatilization Water Water Release->Water Soil Soil Release->Soil Hydroxyl_Radicals Reaction with Hydroxyl Radicals Atmosphere->Hydroxyl_Radicals Atmospheric Fate Volatilization_Water Volatilization Water->Volatilization_Water Hydrolysis_Water Hydrolysis Water->Hydrolysis_Water Biodegradation_Water Biodegradation (Anaerobic) Water->Biodegradation_Water Volatilization_Soil Volatilization Soil->Volatilization_Soil Leaching Leaching to Groundwater Soil->Leaching Biodegradation_Soil Biodegradation (Anaerobic) Soil->Biodegradation_Soil Photodegradation_Products Degradation Products Hydroxyl_Radicals->Photodegradation_Products Volatilization_Water->Atmosphere Water_Degradation_Products Degradation Products Hydrolysis_Water->Water_Degradation_Products Biodegradation_Water->Water_Degradation_Products Volatilization_Soil->Atmosphere Leaching->Water Soil_Degradation_Products Degradation Products Biodegradation_Soil->Soil_Degradation_Products

Environmental fate pathways of this compound.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and atmospheric photolysis, play a significant role in the transformation of this compound in the environment.

Hydrolysis

This compound undergoes hydrolysis in water to form propan-1-ol and a chloride ion. The measured hydrolysis half-life of this compound in water at 25 °C is 0.8 years.[2] The rate of hydrolysis is influenced by pH and temperature.

Experimental Protocol: Hydrolysis as a Function of pH (based on OECD Guideline 111) [3][4][5][6]

This protocol outlines a tiered approach to determine the rate of hydrolysis of a chemical substance.

  • Tier 1: Preliminary Test

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add the test substance (this compound) to each buffer solution at a concentration not exceeding 0.01 M or half its saturation concentration.

    • Incubate the solutions in the dark at a constant temperature (e.g., 50 °C) for up to 5 days.

    • At appropriate time intervals, take samples and analyze for the concentration of this compound.

    • If less than 10% degradation is observed after 5 days, the substance is considered hydrolytically stable, and further testing may not be necessary.

  • Tier 2: Hydrolysis of Unstable Substances

    • If significant degradation is observed in the preliminary test, conduct further experiments at different temperatures (e.g., 20°C, 30°C, and 40°C) and the relevant pH values.

    • Monitor the disappearance of this compound over time until at least 90% degradation is observed or for a maximum of 30 days.

    • Determine the pseudo-first-order rate constant (k_obs_) at each temperature and pH by plotting the natural logarithm of the concentration versus time.

  • Tier 3: Identification of Hydrolysis Products

    • Analyze samples from the Tier 2 experiments to identify major hydrolysis products (in this case, propan-1-ol).

    • Appropriate analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), should be used for identification and quantification.

Atmospheric Photodegradation

In the atmosphere, this compound is degraded by reaction with hydroxyl radicals (•OH). The rate constant for this vapor-phase reaction has been estimated, allowing for the calculation of its atmospheric half-life.

ParameterValueReference(s)
Rate constant for reaction with •OH radicals 1.12 x 10⁻¹² cm³/molecule-sec at 25 °C[2]
Estimated atmospheric half-life ~15 days[2]

Biotic Degradation

The biodegradation of this compound is a key process in its environmental attenuation, particularly under anaerobic conditions.

Aerobic Biodegradation

Available data suggest that aerobic biodegradation of this compound is a slow process.[2] One study using a sewage inoculum showed only 1.9% of the theoretical biochemical oxygen demand (BOD) was reached in 24 hours.[2] However, some pure cultures of bacteria, such as Ancylobacter aquaticus, have been shown to degrade this compound aerobically, with the initial step believed to be dehalogenation.[2]

Anaerobic Biodegradation

Anaerobic biodegradation, specifically reductive dechlorination, is a more significant pathway for the degradation of this compound. It has been observed as an intermediate in the anaerobic degradation of more highly chlorinated propanes like 1,2-dichloropropane (B32752) and 1,2,3-trichloropropane (B165214).[2][4][7][8][9][10][11][12][13] Under anaerobic conditions, microorganisms can utilize chlorinated compounds as electron acceptors. The reductive dechlorination of this compound can proceed via hydrogenolysis to yield propane, or through dehydrochlorination to form propene.[7]

Anaerobic_Biodegradation_Pathway TCP 1,2,3-Trichloropropane Dehalogenation1 Reductive Dechlorination TCP->Dehalogenation1 DCP 1,2-Dichloropropane Dehalogenation2 Reductive Dechlorination DCP->Dehalogenation2 CP This compound Hydrogenolysis Hydrogenolysis CP->Hydrogenolysis Dehydrochlorination Dehydrochlorination CP->Dehydrochlorination Propene Propene Propane Propane Dehalogenation1->DCP Dehalogenation2->CP Hydrogenolysis->Propane Dehydrochlorination->Propene

Anaerobic biodegradation pathway of chlorinated propanes.

Experimental Protocol: Anaerobic Microcosm Study [14][15]

This protocol provides a general framework for assessing the anaerobic biodegradation of this compound in a laboratory setting.

  • 1. Microcosm Setup:

    • Collect sediment and groundwater from an anaerobic environment (e.g., river sediment, aquifer material).

    • In an anaerobic chamber, dispense a known amount of sediment and groundwater into serum bottles.

    • Prepare a sterile, anaerobic mineral medium containing essential nutrients and a redox indicator (e.g., resazurin).[6][16] Add an electron donor (e.g., lactate, acetate, or hydrogen) to support microbial activity.

    • Sparge the medium with an oxygen-free gas mixture (e.g., N₂/CO₂) to ensure anaerobic conditions.

    • Add the prepared medium to the serum bottles containing the sediment and water.

    • Seal the bottles with butyl rubber stoppers and aluminum crimp caps.

  • 2. Incubation and Monitoring:

    • Spike the microcosms with a known concentration of this compound.

    • Prepare sterile (autoclaved or poisoned) controls to account for abiotic losses.

    • Incubate the microcosms in the dark at a constant temperature representative of the in-situ environment.

    • Periodically collect aqueous and headspace samples using gas-tight syringes.

    • Analyze the samples for the concentration of this compound and potential degradation products (e.g., propene, propane, and chloride ions).

  • 3. Analytical Methods:

    • Volatile Organic Compounds (this compound, Propene, Propane): Analysis is typically performed using Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS).[1][7][8][17] This method involves purging the volatile compounds from the aqueous sample with an inert gas, trapping them on an adsorbent material, and then thermally desorbing them onto a GC column for separation and detection by a mass spectrometer.

    • Chloride Ions: The production of chloride ions can be monitored using ion chromatography as an indicator of dechlorination.

Experimental_Workflow_Anaerobic_Biodegradation cluster_setup Microcosm Setup cluster_incubation Incubation & Monitoring cluster_analysis Analysis cluster_data Data Interpretation arrow arrow Collect Collect Sediment & Groundwater Assemble Assemble Microcosms in Anaerobic Chamber Collect->Assemble Prepare_Media Prepare Anaerobic Mineral Medium Prepare_Media->Assemble Spike Spike with This compound Assemble->Spike Incubate Incubate in Dark at Constant Temp. Spike->Incubate Sample Periodic Sampling (Aqueous & Headspace) Incubate->Sample Analyze_VOCs Analyze VOCs (Purge & Trap GC-MS) Sample->Analyze_VOCs Analyze_Ions Analyze Chloride Ions (Ion Chromatography) Sample->Analyze_Ions Calculate_Rates Calculate Degradation Rates & Half-life Analyze_VOCs->Calculate_Rates Identify_Products Identify Degradation Products Analyze_VOCs->Identify_Products Analyze_Ions->Calculate_Rates

Workflow for an anaerobic biodegradation microcosm study.

Summary of Quantitative Degradation Data

The following table summarizes the available quantitative data on the degradation of this compound.

Degradation ProcessParameterValueConditionsReference(s)
Hydrolysis Half-life (t₁/₂)0.8 years25 °C, neutral pH[2]
Atmospheric Photodegradation Rate Constant (k_OH_)1.12 x 10⁻¹² cm³/molecule-sec25 °C[2]
Half-life (t₁/₂)~15 daysEstimated[2]
Anaerobic Biodegradation Dechlorination Rate5 nmol/min/mg of protein (for 1,2-dichloropropane to propene)Sediment-free enrichment culture[8]
Aerobic Biodegradation % of Theoretical BOD1.9%24 hours, sewage inoculum[2]

Conclusion

This compound is a volatile organic compound that can be released into the environment through various industrial activities. Its environmental fate is primarily driven by volatilization to the atmosphere, where it undergoes photodegradation. In aquatic and soil systems, abiotic hydrolysis and anaerobic biodegradation are the key degradation pathways. While aerobic degradation appears to be slow, anaerobic reductive dechlorination can lead to the complete transformation of this compound to non-chlorinated products such as propene. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals involved in assessing the environmental risks associated with this compound and developing potential remediation strategies. Further research is warranted to better quantify biodegradation rates under various environmental conditions and to fully elucidate the enzymatic mechanisms involved in its transformation.

References

An In-depth Technical Guide to the Health and Safety Hazards of 1-Chloropropane Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the health and safety hazards associated with exposure to 1-chloropropane (n-propyl chloride). The document is intended for an audience of researchers, scientists, and drug development professionals who may handle this compound in a laboratory or industrial setting. This guide synthesizes available toxicological data, outlines experimental methodologies for assessing its toxicity, and presents potential mechanisms of action. Due to the limited availability of data for this compound in some areas, information from structurally related haloalkanes is included to provide a broader context for its potential hazards. All quantitative data are summarized in structured tables, and key experimental workflows and toxicological pathways are visualized using diagrams.

Physicochemical Properties and Safety Information

This compound is a colorless, flammable liquid with a chloroform-like odor.[1] Proper handling and storage are crucial to mitigate risks of fire and exposure.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference
Chemical Formula C₃H₇Cl[2]
Molecular Weight 78.54 g/mol [2]
Appearance Colorless liquid[2]
Odor Chloroform-like[1]
Boiling Point 46.5 °C[1]
Melting Point -122.9 °C[1]
Flash Point < -18 °C[2]
Vapor Pressure 345 mm Hg at 25°C[3]
Solubility in Water Slightly soluble[1]
Hazard Statements H225: Highly flammable liquid and vapor. H332: Harmful if inhaled.[4]
Precautionary Statements P210, P233, P240, P241, P242, P243, P261, P271, P280[4]

Toxicological Data

Exposure to this compound can occur via inhalation, ingestion, and dermal contact. The primary health effects are associated with the central nervous system, liver, and respiratory tract.[3][5]

Acute Toxicity

Acute exposure to high concentrations of this compound can cause central nervous system depression, with symptoms including dizziness, headache, and nausea.[5]

Table 2: Acute Toxicity of this compound

RouteSpeciesTestValueReference
OralRatLD₅₀> 2,000 mg/kg bw[1][5]
DermalRatLD₅₀> 2,000 mg/kg bw[1]
InhalationRat-Harmful if inhaled (Category 4)[4]
Subchronic Toxicity

A 13-week subchronic inhalation study in Sprague-Dawley rats was conducted according to OECD Test Guideline 413.[6][7] Rats were exposed to 0, 310, 1,250, and 5,000 ppm of this compound for 6 hours/day, 5 days/week.[6][7]

Table 3: Key Findings from 13-Week Subchronic Inhalation Study of this compound in Rats

ParameterObservationDose Group(s)Reference
Mortality/Clinical Signs No mortality or remarkable clinical signs observed.All[6][7]
Body Weight/Food Consumption No significant adverse effects on body weight or food consumption.All[6][7]
Serum Biochemistry Significant decrease in glucose in males.1,250 and 5,000 ppm[7]
Histopathology Vacuolation of acinar cells in the pancreas of all exposed male and female groups.All[7]
NOAEL Considered to be below 310 ppm.-[6][7]

A short-term inhalation study in rats exposed to 40,000 ppm for 1 hour/day for 4 days showed slight alveolar hemorrhage and significant focal necrosis of the liver.[3]

Experimental Protocols

Subchronic Inhalation Toxicity: 90-Day Study (OECD Test Guideline 413)

This guideline is designed to characterize the toxicity of a substance following repeated inhalation exposure for 90 days.[8]

Experimental Workflow for OECD Test Guideline 413

OECD_413 cluster_prep Preparation cluster_exposure Exposure Phase (90 Days) cluster_monitoring In-life Monitoring cluster_analysis Terminal Analysis acclimatization Animal Acclimatization (Sprague-Dawley Rats) group_allocation Group Allocation (10 males, 10 females per group) acclimatization->group_allocation control Control Group (Filtered Air) dose1 Low Dose Group (e.g., 310 ppm) dose2 Mid Dose Group (e.g., 1,250 ppm) dose3 High Dose Group (e.g., 5,000 ppm) exposure Whole-body Inhalation (6 hours/day, 5 days/week) control->exposure Exposure dose1->exposure Exposure dose2->exposure Exposure dose3->exposure Exposure clinical_signs Daily Clinical Observations exposure->clinical_signs Monitoring body_weight Weekly Body Weight exposure->body_weight Monitoring food_consumption Weekly Food Consumption exposure->food_consumption Monitoring motor_activity Motor Activity Assessment exposure->motor_activity Monitoring ophthalmoscopy Ophthalmoscopy exposure->ophthalmoscopy Monitoring hematology Hematology clinical_signs->hematology Analysis serum_chem Serum Chemistry clinical_signs->serum_chem Analysis urinalysis Urinalysis clinical_signs->urinalysis Analysis necropsy Gross Necropsy & Organ Weights clinical_signs->necropsy Analysis histopath Histopathology clinical_signs->histopath Analysis body_weight->hematology Analysis body_weight->serum_chem Analysis body_weight->urinalysis Analysis body_weight->necropsy Analysis body_weight->histopath Analysis food_consumption->hematology Analysis food_consumption->serum_chem Analysis food_consumption->urinalysis Analysis food_consumption->necropsy Analysis food_consumption->histopath Analysis motor_activity->hematology Analysis motor_activity->serum_chem Analysis motor_activity->urinalysis Analysis motor_activity->necropsy Analysis motor_activity->histopath Analysis ophthalmoscopy->hematology Analysis ophthalmoscopy->serum_chem Analysis ophthalmoscopy->urinalysis Analysis ophthalmoscopy->necropsy Analysis ophthalmoscopy->histopath Analysis

Workflow for a 90-day subchronic inhalation toxicity study.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[1][9] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[1][10] A positive result is indicated by the reversion of this mutation, allowing the bacteria to grow on a medium lacking the amino acid.[10]

Experimental Workflow for OECD Test Guideline 471 (Ames Test)

OECD_471 cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Plating cluster_analysis Analysis strain_prep Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) no_s9 Bacteria + Test Compound (-S9) strain_prep->no_s9 with_s9 Bacteria + Test Compound + S9 Mix (+S9) strain_prep->with_s9 controls Positive and Negative Controls strain_prep->controls s9_prep Prepare S9 Mix (for metabolic activation) s9_prep->with_s9 pre_incubation Pre-incubation (if applicable) no_s9->pre_incubation with_s9->pre_incubation controls->pre_incubation plating Plate on Minimal Glucose Agar pre_incubation->plating incubation Incubate at 37°C for 48-72h plating->incubation colony_count Count Revertant Colonies incubation->colony_count data_analysis Statistical Analysis (Compare to controls) colony_count->data_analysis

Workflow for the bacterial reverse mutation (Ames) test.

Mechanisms of Toxicity

The precise molecular mechanisms of this compound toxicity are not fully elucidated. However, based on studies of related haloalkanes, a plausible mechanism involves metabolic activation leading to cellular damage.

Metabolic Activation

This compound is likely metabolized by cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of reactive intermediates. Additionally, conjugation with glutathione (B108866) (GSH), a key cellular antioxidant, can occur. While often a detoxification pathway, GSH conjugation of some haloalkanes can lead to the formation of reactive episulfonium ions that can adduct to DNA and proteins.

Hypothesized Metabolic Activation and Cellular Damage Pathway

Toxicity_Pathway cluster_metabolism Metabolic Activation cluster_damage Cellular Damage cluster_outcome Toxicological Outcomes c1p This compound cyp Cytochrome P450 c1p->cyp gsh_conj Glutathione Conjugation c1p->gsh_conj reactive_metabolites Reactive Metabolites cyp->reactive_metabolites gsh_conj->reactive_metabolites ros Reactive Oxygen Species (ROS) Generation reactive_metabolites->ros gsh_depletion GSH Depletion reactive_metabolites->gsh_depletion dna_adducts DNA Adducts reactive_metabolites->dna_adducts protein_adducts Protein Adducts reactive_metabolites->protein_adducts ox_stress Oxidative Stress ros->ox_stress gsh_depletion->ox_stress neurotoxicity Neurotoxicity ox_stress->neurotoxicity apoptosis Apoptosis ox_stress->apoptosis genotoxicity Genotoxicity dna_adducts->genotoxicity hepatotoxicity Hepatotoxicity protein_adducts->hepatotoxicity apoptosis->hepatotoxicity

Hypothesized pathway of this compound-induced cellular toxicity.
Oxidative Stress and Apoptosis

The generation of reactive oxygen species (ROS) and depletion of glutathione can lead to a state of oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, and can trigger programmed cell death (apoptosis) through the activation of caspases.

Simplified Apoptosis Pathway

Apoptosis ox_stress Oxidative Stress mito_dysfunction Mitochondrial Dysfunction ox_stress->mito_dysfunction cyto_c Cytochrome c Release mito_dysfunction->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Simplified intrinsic apoptosis pathway induced by oxidative stress.

Specific Toxicities

Neurotoxicity

Inhalation of this compound in humans can lead to central nervous system effects such as nausea, headache, dizziness, and in severe cases, unconsciousness and coma.[5][11] While specific studies on the neurotoxic mechanisms of this compound are limited, organic solvents as a class are known to cause neurotoxicity.[12]

Carcinogenicity

There is no definitive data on the carcinogenicity of this compound in humans. Structurally similar compounds, such as 1,2,3-trichloropropane (B165214) and 1,2-dibromo-3-chloropropane (B7766517), have been shown to be carcinogenic in animal studies, causing tumors at multiple sites.[13][14] This suggests a potential carcinogenic risk for this compound that warrants further investigation.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is scarce. Studies on related compounds like 1,2-dibromo-3-chloropropane have shown adverse effects on the male reproductive system.[15] Given the structural similarities, there is a potential for this compound to also pose a risk to reproductive health. A screening test like the OECD 421 guideline would be appropriate for an initial assessment.[4][16]

Conclusion and Recommendations

This compound is a flammable and harmful chemical with the potential for significant health hazards, including acute central nervous system depression, hepatotoxicity, and possible long-term effects such as carcinogenicity and reproductive toxicity. The available data, supplemented by information on structurally related haloalkanes, underscores the need for stringent safety protocols when handling this compound. Researchers, scientists, and drug development professionals should adhere to all recommended safety precautions, including the use of appropriate personal protective equipment, working in well-ventilated areas, and implementing proper storage and disposal procedures. Further research is warranted to fully elucidate the toxicological profile of this compound, particularly concerning its long-term health effects and specific mechanisms of toxicity.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in 1-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloropropane (CH₃CH₂CH₂Cl), an organochlorine compound, serves as a fundamental model for understanding the conformational complexities and bonding interactions in halogenated alkanes. Its relatively simple structure belies a rich conformational landscape dominated by the interplay of steric and electronic effects. This guide provides a comprehensive technical overview of the molecular structure, bonding, and conformational dynamics of this compound, supported by quantitative data and detailed experimental methodologies. The information presented is critical for researchers in fields ranging from physical chemistry to drug design, where a precise understanding of molecular geometry and electronic properties is paramount.

Molecular Structure and Conformation

This compound exists as a mixture of two stable conformers at room temperature: the trans (or anti) and gauche conformers, which arise from rotation about the C₁-C₂ bond. The gauche conformer is found to be the more stable of the two.

Conformational Analysis

The relative stability of the conformers is a subject of interest. Contrary to what might be expected from simple steric hindrance considerations, the gauche conformer of this compound is energetically favored over the trans conformer.[1] This preference is attributed to stabilizing hyperconjugative interactions.

The energy difference between the two conformers has been determined experimentally. The gauche form is more stable than the trans form by 52 ± 3 cm⁻¹ (0.62 ± 0.06 kJ/mol) as determined from variable temperature FT-IR studies of this compound dissolved in liquid krypton.[1]

Bond Lengths and Angles

The precise geometric parameters of each conformer have been elucidated using a combination of gas electron diffraction and microwave spectroscopy.

Table 1: Bond Lengths in this compound Conformers [1]

BondTrans Conformer (Å)Gauche Conformer (Å)
C-C1.5201.520
C-Cl1.7881.788
C-H (methyl)1.0911.091
C-H (methylene)1.0891.089

Table 2: Bond Angles in this compound Conformers [1]

AngleTrans Conformer (°)Gauche Conformer (°)
∠CCCl111.2111.2
∠HCH (methyl)108.5108.5
∠HCH (methylene)109.2109.2
∠CCH (methylene)111.6111.6

Bonding and Electronic Properties

Dipole Moment

The presence of the electronegative chlorine atom imparts a significant dipole moment to the this compound molecule. The magnitude and orientation of the dipole moment differ between the trans and gauche conformers.

Table 3: Dipole Moments of this compound Conformers [1]

Conformerμₐ (D)μₑ (D)μₑ (D)μₜₒₜₐₗ (D)
Trans1.970 ± 0.0260.566 ± 0.064-2.050 ± 0.043
Gauche1.137 ± 0.0081.450 ± 0.0330.472 ± 0.137-
Rotational Barriers

The rotation of the methyl group is hindered by a potential energy barrier. The height of this barrier has been determined for both the trans and gauche conformers.

Table 4: Methyl Group Rotational Barriers in this compound [1]

ConformerRotational Barrier (kcal/mol)
Trans2.69
Gauche2.87

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 5: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
~2880-3080C-H stretching
~1300-1500C-H bending
~1140-1175 & 840-790C-C-C skeletal vibrations
~580-780C-Cl stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

Table 6: ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)
CH₃~1.0
-CH₂-~1.7
-CH₂Cl~3.5

Table 7: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
CH₃~11
-CH₂-~26
-CH₂Cl~47

Experimental Protocols

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the bond lengths, angles, and torsional angles of molecules in the gas phase.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed to extract information about the internuclear distances within the molecule. By fitting a theoretical model of the molecule's structure to the experimental data, precise geometric parameters are determined.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants for molecules, which can be used to determine their moments of inertia and, consequently, their precise geometry.

Methodology:

  • Sample Preparation: Gaseous this compound is introduced into a waveguide sample cell at low pressure.

  • Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

  • Absorption Detection: Absorption of microwaves occurs at frequencies corresponding to the rotational transitions of the molecule. These absorptions are detected and recorded.

  • Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants of the molecule. For this compound, separate spectra for the trans and gauche conformers are observed and analyzed.

Fourier-Transform Infrared (FT-IR) Spectroscopy in Rare Gas Solutions

This technique is used to study the vibrational spectra of molecules in an inert matrix at low temperatures, which allows for the determination of the relative stabilities of different conformers.

Methodology:

  • Matrix Isolation: A gaseous mixture of this compound and a rare gas (e.g., krypton or xenon) is deposited onto a cold window (typically at cryogenic temperatures).

  • IR Spectroscopy: The infrared spectrum of the isolated molecules is recorded using an FT-IR spectrometer.

  • Temperature Variation: The temperature of the matrix is carefully controlled and varied.

  • Data Analysis: The intensities of absorption bands corresponding to the different conformers are measured as a function of temperature. This data is used to determine the enthalpy difference between the conformers.

Visualizations

Caption: Molecular structure of this compound.

experimental_workflow cluster_GED Gas Electron Diffraction cluster_MW Microwave Spectroscopy GED_Sample Gaseous Sample Introduction GED_Beam Electron Beam Interaction GED_Sample->GED_Beam GED_Detect Scattering Detection GED_Beam->GED_Detect GED_Analysis Data Analysis GED_Detect->GED_Analysis Bond_Parameters Determination of Bond Lengths and Angles GED_Analysis->Bond_Parameters MW_Sample Gaseous Sample Preparation MW_Rad Microwave Irradiation MW_Sample->MW_Rad MW_Detect Absorption Detection MW_Rad->MW_Detect MW_Analysis Spectral Analysis MW_Detect->MW_Analysis Rotational_Constants Determination of Rotational Constants MW_Analysis->Rotational_Constants Rotational_Constants->Bond_Parameters

Caption: Experimental workflow for structural determination.

Conclusion

The molecular structure and bonding of this compound are well-characterized, revealing a preference for the gauche conformer due to subtle electronic effects. The precise determination of its geometric parameters, dipole moment, and rotational barriers through a combination of advanced experimental techniques provides a solid foundation for understanding the behavior of halogenated alkanes. This knowledge is invaluable for applications in computational chemistry, reaction dynamics, and the rational design of molecules with specific properties.

References

Thermodynamic Properties of Liquid 1-Chloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of liquid 1-chloropropane (C₃H₇Cl). The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where accurate data on the physicochemical behavior of this compound is essential. This document summarizes critical data in structured tables, details the experimental protocols used for their determination, and provides visual representations of experimental workflows.

Quantitative Thermodynamic Data

The following tables summarize the core thermodynamic properties of liquid this compound. The data has been compiled from critically evaluated sources to ensure accuracy and reliability for scientific and industrial applications.

Table 1: General and Critical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₇Cl[1][2]
Molar Mass78.54 g/mol [1][2]
Normal Boiling Point46.6 °C (319.75 K)[1][3]
Melting Point-122.8 °C (150.35 K)[2][4]
Critical Temperature227 °C (500.15 K)[4]
Critical Pressure4.55 MPa[4]

Table 2: Temperature-Dependent Properties of Liquid this compound

Temperature (K)Density (g/cm³)Viscosity (mPa·s)Liquid Heat Capacity (J/mol·K)Enthalpy of Vaporization (kJ/mol)
220-0.885--
240-0.640--
260-0.491--
280-0.391--
293.150.8900.353128.528.9
298.150.8850.337129.428.7
3000.8830.332--
3200.8610.283-27.8

Note: Data is compiled and interpolated from various sources.[4][5][6] Specific experimental conditions may vary.

Experimental Protocols

The determination of the thermodynamic properties of liquid this compound relies on a variety of precise experimental techniques. Below are detailed methodologies for the key experiments.

Density Measurement: Pycnometry

Density is determined using a pycnometer, a glass flask with a precisely known volume.

Methodology:

  • Cleaning and Drying: The pycnometer is thoroughly cleaned with a suitable solvent and dried completely.

  • Mass of Empty Pycnometer: The mass of the empty, dry pycnometer (m_p) is measured using an analytical balance.

  • Mass with Distilled Water: The pycnometer is filled with distilled water of a known temperature and density (ρ_w). The mass of the pycnometer filled with water (m_pw) is measured. The volume of the pycnometer (V_p) is then calculated as: V_p = (m_pw - m_p) / ρ_w.

  • Mass with this compound: The pycnometer is emptied, dried, and then filled with this compound at the desired temperature. The mass of the pycnometer filled with this compound (m_pc) is measured.

  • Density Calculation: The density of this compound (ρ_c) is calculated using the formula: ρ_c = (m_pc - m_p) / V_p.

Viscosity Measurement: Ostwald Viscometry

The viscosity of this compound is measured using an Ostwald viscometer, which is a type of capillary viscometer.

Methodology:

  • Viscometer Preparation: The Ostwald viscometer is cleaned and dried.

  • Reference Fluid Measurement: A known volume of a reference fluid with a known viscosity and density (e.g., water) is introduced into the viscometer. The viscometer is placed in a constant temperature bath. The time it takes for the liquid to flow between two marked points (t_ref) is measured.

  • Sample Measurement: The viscometer is cleaned, dried, and the same volume of this compound is introduced. The time of flow for this compound (t_sample) is measured at the same temperature.

  • Density Measurement: The densities of the reference fluid (ρ_ref) and this compound (ρ_sample) are determined at the experimental temperature (as described in 2.1).

  • Viscosity Calculation: The viscosity of this compound (η_sample) is calculated using the following relationship: (η_sample / η_ref) = (ρ_sample * t_sample) / (ρ_ref * t_ref).

Heat Capacity Measurement: Differential Scanning Calorimetry (DSC)

The isobaric heat capacity of liquid this compound is determined using a differential scanning calorimeter.

Methodology:

  • Sample Preparation: A known mass of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Baseline Measurement: A baseline is obtained by running the DSC with two empty pans over the desired temperature range.

  • Sapphire Measurement: A sapphire standard with a known heat capacity is run under the same conditions to calibrate the instrument.

  • Sample Measurement: The sample pan and the reference pan are placed in the DSC. The sample is subjected to a controlled temperature program (e.g., heating at a constant rate). The heat flow difference between the sample and the reference is measured.

  • Heat Capacity Calculation: The heat capacity of this compound is calculated from the difference in heat flow between the sample and the baseline, calibrated against the sapphire standard.

Enthalpy of Vaporization Measurement: Ebulliometry

The enthalpy of vaporization can be determined by measuring the vapor pressure of this compound at different temperatures using an ebulliometer.

Methodology:

  • Apparatus Setup: An ebulliometer is set up to measure the boiling temperature of this compound at a controlled pressure.

  • Vapor Pressure Measurement: The pressure in the system is set to a specific value, and the corresponding boiling temperature of this compound is measured. This is repeated for a range of pressures.

  • Data Analysis: The Clausius-Clapeyron equation, ln(P) = - (ΔH_vap / R) * (1/T) + C, is used to analyze the data. A plot of ln(P) versus 1/T is created.

  • Enthalpy of Vaporization Calculation: The slope of the resulting straight line is equal to -ΔH_vap / R, where R is the ideal gas constant. The enthalpy of vaporization (ΔH_vap) can then be calculated from the slope.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Density_Measurement cluster_prep Preparation cluster_calib Calibration (Volume Determination) cluster_measure Measurement cluster_calc Calculation A Clean and Dry Pycnometer B Weigh Empty Pycnometer (m_p) A->B C Fill with Distilled Water B->C D Weigh Pycnometer + Water (m_pw) C->D E Calculate Pycnometer Volume (V_p) D->E F Fill with this compound E->F G Weigh Pycnometer + Sample (m_pc) F->G H Calculate Density of this compound G->H

Caption: Workflow for Density Measurement using a Pycnometer.

Viscosity_Measurement cluster_prep Preparation cluster_ref Reference Measurement cluster_sample Sample Measurement cluster_calc Calculation A Clean and Dry Viscometer B Place in Constant Temp Bath A->B C Fill with Reference Fluid B->C D Measure Flow Time (t_ref) C->D E Fill with this compound D->E F Measure Flow Time (t_sample) E->F G Measure Densities (ρ_ref, ρ_sample) F->G H Calculate Viscosity of this compound G->H

Caption: Workflow for Viscosity Measurement using an Ostwald Viscometer.

Heat_Capacity_Measurement cluster_prep Preparation cluster_calib Calibration & Baseline cluster_measure Measurement cluster_calc Calculation A Weigh and Seal Sample in Pan B Prepare Empty Reference Pan A->B C Run Baseline with Empty Pans B->C D Run Sapphire Standard C->D E Run Sample and Reference Pans D->E F Record Heat Flow vs. Temperature E->F G Calculate Heat Capacity F->G Enthalpy_Vaporization_Measurement A Set Pressure in Ebulliometer B Measure Boiling Temperature (T) A->B C Repeat for a Range of Pressures (P) B->C D Plot ln(P) vs. 1/T C->D E Calculate ΔH_vap from Slope D->E

References

A Technical Guide to the Historical Synthesis of 1-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of 1-chloropropane. It details the primary synthetic routes, experimental methodologies, and quantitative data where available, offering a comparative analysis for research and development purposes.

Introduction

This compound (n-propyl chloride) is a valuable chemical intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its synthesis has been a fundamental topic in organic chemistry, with methods evolving from early investigations in the 19th century to more controlled industrial processes.[1] This guide focuses on the three principal historical methods of its preparation: the substitution reaction of 1-propanol (B7761284), the free-radical chlorination of propane (B168953), and the anti-Markovnikov hydrochlorination of propene.

Synthesis from 1-Propanol (Nucleophilic Substitution)

The conversion of 1-propanol to this compound is a classic and versatile laboratory method, typically proceeding via a nucleophilic substitution reaction.[1] This approach involves replacing the hydroxyl group (-OH) of the alcohol with a chlorine atom using various chlorinating agents.

Key Methodologies and Reagents

Three main classes of reagents have been historically employed for this transformation:

  • Hydrogen Halides with a Catalyst: The reaction of 1-propanol with concentrated hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂), is a common method.[3] The catalyst is necessary to facilitate the reaction with a primary alcohol.

  • Phosphorus Halides: Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are effective reagents for the chlorination of primary alcohols and are known to give good yields of this compound.[4][5]

  • Thionyl Chloride (SOCl₂): Thionyl chloride is often a preferred reagent for preparing alkyl chlorides from alcohols because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.[5]

Experimental Protocols

2.2.1. Synthesis using HCl and ZnCl₂

A mixture of concentrated hydrochloric acid and anhydrous zinc chloride (Lucas reagent) is reacted with 1-propanol. The mixture is typically heated under reflux to drive the reaction to completion.[6][7] The anhydrous conditions are important for achieving a good yield.[6] The resulting this compound is then separated from the aqueous layer, washed to remove residual acid and unreacted alcohol, dried, and purified by distillation.

2.2.2. Synthesis using PCl₃

1-Propanol is reacted with phosphorus trichloride, often with gentle heating. The reaction is typically carried out in a flask equipped with a reflux condenser to prevent the loss of volatile components. After the reaction is complete, the this compound is isolated by distillation.

2.2.3. Synthesis using SOCl₂

1-Propanol is treated with thionyl chloride, often in the presence of a tertiary amine like pyridine (B92270) to neutralize the HCl produced. The reaction is typically performed at or below room temperature and then gently heated to complete the reaction. The this compound is subsequently isolated and purified by distillation.

Reaction Mechanisms

The reaction of 1-propanol with these chlorinating agents proceeds through different nucleophilic substitution pathways. With HCl/ZnCl₂, the zinc chloride acts as a Lewis acid, coordinating to the hydroxyl group to make it a better leaving group. The reaction with PCl₃ and SOCl₂ involves the formation of intermediate esters (a chlorophosphite and a chlorosulfite, respectively), which then undergo an intramolecular Sₙ2 reaction.

SN2_Mechanism_Propanol cluster_HCl_ZnCl2 A) With HCl and ZnCl₂ cluster_PCl3 B) With PCl₃ cluster_SOCl2 C) With SOCl₂ Propanol_HCl CH₃CH₂CH₂OH Propanol_ZnCl2 CH₃CH₂CH₂O⁺H₂--ZnCl₂⁻ Propanol_HCl->Propanol_ZnCl2 + ZnCl₂ ZnCl2 ZnCl₂ Chloropropane_HCl CH₃CH₂CH₂Cl Propanol_ZnCl2->Chloropropane_HCl + Cl⁻ (from HCl) - H₂O-ZnCl₂ Chloride_ion Cl⁻ H2O_ZnCl2 H₂O-ZnCl₂ Propanol_PCl3 3 CH₃CH₂CH₂OH Chlorophosphite (CH₃CH₂CH₂O)₃P Propanol_PCl3->Chlorophosphite + PCl₃ - 3 HCl Chloropropane_PCl3 3 CH₃CH₂CH₂Cl PCl3 PCl₃ Chlorophosphite->Chloropropane_PCl3 Rearrangement H3PO3 H₃PO₃ Chloropropane_PCl3->H3PO3 + H₂O (workup) Propanol_SOCl2 CH₃CH₂CH₂OH Chlorosulfite CH₃CH₂CH₂OS(O)Cl Propanol_SOCl2->Chlorosulfite + SOCl₂ - HCl SOCl2 SOCl₂ Chloropropane_SOCl2 CH₃CH₂CH₂Cl Chlorosulfite->Chloropropane_SOCl2 Intramolecular Sₙ2 SO2_HCl SO₂ + HCl

Caption: Nucleophilic substitution mechanisms for the synthesis of this compound from 1-propanol.

Synthesis from Propane (Free-Radical Halogenation)

A significant industrial route to this compound involves the direct chlorination of propane.[1][2] This method, however, is inherently non-selective.

Methodology

The reaction is carried out by treating propane with chlorine gas (Cl₂) at elevated temperatures or under ultraviolet (UV) light.[8] This process proceeds via a free-radical chain reaction mechanism.

Selectivity and Product Distribution

A major drawback of this method is the formation of a mixture of isomers, primarily this compound and 2-chloropropane (B107684), as well as poly-chlorinated products.[9] The distribution of the monochlorinated products is approximately 45% this compound and 55% 2-chloropropane at 25°C.[9] This is because the secondary hydrogens in propane are more susceptible to radical abstraction than the primary hydrogens.

Experimental Protocol

A general industrial approach involves a continuous flow reactor.

  • Reactant Feed: Gaseous propane and chlorine are fed into a tubular reactor.[10]

  • Reaction Conditions: The reactor is heated to a temperature range of 150-450°C.[10]

  • Initiation: The reaction is initiated by heat, which causes the homolytic cleavage of the Cl-Cl bond to form chlorine radicals.

  • Propagation: The chlorine radicals abstract hydrogen atoms from propane, forming propyl radicals. These radicals then react with Cl₂ to form chloropropane and another chlorine radical, continuing the chain reaction.

  • Termination: The reaction is terminated by the combination of radicals.

  • Product Separation: The resulting mixture of this compound, 2-chloropropane, unreacted propane, HCl, and other byproducts is separated by fractional distillation.[2]

Free_Radical_Chlorination_Workflow Propane_Cl2 Propane (g) + Cl₂ (g) Reactor Flow Reactor (150-450°C) Propane_Cl2->Reactor Mixture Product Mixture (1-CP, 2-CP, Propane, HCl, etc.) Reactor->Mixture Distillation Fractional Distillation Mixture->Distillation Product_1CP This compound Distillation->Product_1CP Byproducts 2-Chloropropane, HCl, etc. Distillation->Byproducts Anti_Markovnikov_Mechanism cluster_initiation Initiation cluster_propagation Propagation Peroxide R-O-O-R RO_radical 2 R-O• Peroxide->RO_radical Heat Cl_radical Cl• RO_radical->Cl_radical + HCl - R-OH HCl H-Cl Propene CH₃CH=CH₂ Secondary_radical CH₃C•HCH₂Cl Propene->Secondary_radical + Cl• Chloropropane CH₃CH₂CH₂Cl Secondary_radical->Chloropropane + HCl Cl_radical_prop Cl• HCl_prop H-Cl

References

Reactivity profile of 1-Chloropropane with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of 1-Chloropropane with Nucleophiles

Introduction

This compound (CH₃CH₂CH₂Cl) is a primary haloalkane that serves as a versatile substrate in organic synthesis. Its reactivity is primarily dictated by the presence of a polar carbon-chlorine (C-Cl) bond, which renders the α-carbon electrophilic and susceptible to attack by nucleophiles. As a primary halide with minimal steric hindrance, this compound predominantly undergoes bimolecular nucleophilic substitution (Sₙ2) reactions. This guide provides a comprehensive overview of its reactivity profile, including reaction mechanisms, influencing factors, quantitative kinetic data, and detailed experimental protocols for analysis.

Dominant Reaction Mechanism: Sₙ2 Pathway

Nucleophilic substitution reactions involving this compound proceed almost exclusively through the Sₙ2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[1][2]

The key features of the Sₙ2 reaction for this compound are:

  • Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentrations of both this compound and the nucleophile.[3][4][5] The rate law is expressed as: Rate = k[CH₃CH₂CH₂Cl][Nu⁻] .

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon center (Walden inversion). However, since this compound is not chiral, this inversion is not stereochemically observable.[6]

  • Transition State: The reaction passes through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The carbon atom is sp² hybridized in this state, with the incoming and outgoing groups occupying the lobes of the p-orbital.[7]

Caption: Sₙ2 mechanism for this compound with a generic nucleophile (Nu⁻).

Factors Influencing Reactivity

Several factors govern the rate and outcome of nucleophilic substitution reactions on this compound.

  • Substrate Structure: As a primary (1°) alkyl halide, this compound has low steric hindrance around the reaction center, making it an ideal substrate for Sₙ2 reactions.[1][8] The order of reactivity for Sₙ2 reactions is generally methyl > primary > secondary >> tertiary.[7][8] Tertiary halides are unreactive under Sₙ2 conditions due to significant steric hindrance.[6][7]

  • Nucleophile Strength: The rate of Sₙ2 reactions is highly sensitive to the strength of the nucleophile.[8][9] Stronger nucleophiles, which are typically species with a negative charge and lower electronegativity, react much faster.[8][10]

    • Strong Nucleophiles: OH⁻, CN⁻, I⁻, NH₃, RS⁻

    • Weak Nucleophiles: H₂O, ROH (alcohols)

  • Leaving Group Ability: The chloride ion is a reasonably good leaving group. The rate of reaction is dependent on the strength of the C-X bond; weaker bonds lead to faster reactions.[11] The general reactivity order for haloalkanes is R-I > R-Br > R-Cl > R-F.[11]

  • Solvent Effects: The choice of solvent is critical.

    • Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO, DMF) are preferred for Sₙ2 reactions. They can solvate the counter-ion (e.g., K⁺ in KCN) but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.[9]

    • Polar Protic Solvents (e.g., water, ethanol, acetic acid) can decrease the rate of Sₙ2 reactions. They form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the substrate.[10][12]

Quantitative Reactivity Data

While extensive kinetic data for this compound in various solvents is dispersed, the following table summarizes representative reactions and relative reactivity principles. Gas-phase kinetic studies have also been performed, such as the reaction with hydroxyl radicals, which has a measured rate constant of 1.12 x 10⁻¹² cm³/molecule-sec at 25°C.[13]

NucleophileReagent ExampleSolventProductReaction Notes
Hydroxide (B78521) (OH⁻)NaOH (aq)Water/EthanolPropan-1-olA common method for alcohol synthesis. Requires heating under reflux.[14][15]
Cyanide (CN⁻)KCNEthanolButanenitrileImportant for extending the carbon chain by one carbon.[11][16]
Ammonia (NH₃)NH₃ (conc)EthanolPropan-1-amineMust be performed in a sealed tube under pressure with excess ammonia.[11]
Iodide (I⁻)NaIAcetone1-IodopropaneThe Finkelstein reaction. It works because NaI is soluble in acetone while the NaCl product is not, driving the equilibrium forward.
Hydrosulfide (SH⁻)NaSHEthanol/WaterPropane-1-thiolSynthesis of thiols.
Alkoxide (RO⁻)NaOCH₂CH₃Ethanol1-EthoxypropaneWilliamson ether synthesis. Prone to competition from E2 elimination.

Competition with Elimination (E2) Reactions

Under certain conditions, the bimolecular elimination (E2) pathway can compete with Sₙ2 substitution. In this reaction, the nucleophile acts as a base, abstracting a proton from the β-carbon, leading to the formation of an alkene (propene).

Conditions Favoring E2 Elimination over Sₙ2 Substitution:

  • Strong, Sterically Hindered Bases: Reagents like potassium tert-butoxide (t-BuOK) are too bulky to act as nucleophiles but are strong bases, favoring elimination.

  • High Temperatures: Increased temperature generally favors elimination over substitution.[1]

  • Solvent: Using a less polar solvent or the corresponding alcohol as a solvent (e.g., ethanolic KOH) favors elimination.[11]

Experimental Protocols: Kinetic Analysis of this compound with Hydroxide

This section outlines a general protocol for determining the rate law for the reaction of this compound with sodium hydroxide using the method of initial rates.[17]

Objective: To determine the reaction orders with respect to this compound and OH⁻ and to calculate the rate constant, k.

Materials:

  • This compound

  • Standardized Sodium Hydroxide (NaOH) solution

  • Standardized Hydrochloric Acid (HCl) solution

  • Phenolphthalein (B1677637) indicator

  • Ethanol/water solvent mixture

  • Constant temperature water bath, burettes, pipettes, conical flasks, stopwatches.

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures with varying initial concentrations of this compound and NaOH in an ethanol/water solvent, as outlined in the table below.

  • Temperature Control: Place the reactant solutions in separate flasks within a constant temperature water bath (e.g., 50°C) and allow them to reach thermal equilibrium.

  • Initiation: To start a run, rapidly mix the specified volumes of the this compound and NaOH solutions. Start the stopwatch immediately.

  • Quenching and Titration: At regular time intervals (e.g., every 5 minutes), withdraw a known volume (aliquot) of the reaction mixture and immediately add it to a flask containing an excess of chilled standard HCl. This "quenches" the reaction by neutralizing the unreacted NaOH.

  • Analysis: Determine the amount of excess HCl in the quenching flask by back-titration with the standard NaOH solution using phenolphthalein as an indicator.

  • Calculation: From the titration results, calculate the concentration of unreacted NaOH in the reaction mixture at each time point.

  • Initial Rate Determination: For each run, plot [NaOH] versus time. The initial rate is the negative of the slope of the tangent to the curve at t=0.

Run[this compound] (M)[NaOH] (M)Initial Rate (M/s)
10.100.10To be measured
20.200.10To be measured
30.100.20To be measured

Data Analysis: By comparing the initial rates between runs, the reaction orders can be determined. For example, comparing Run 1 and Run 2 (where [this compound] is doubled) will reveal the order with respect to this compound. The overall rate law (Rate = k[this compound]ⁿ[NaOH]ᵐ) and the rate constant (k) can then be calculated.

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis cluster_results Data Processing prep1 Prepare Stock Solutions (this compound, NaOH, HCl) prep2 Set Constant Temperature Bath prep1->prep2 run1 Equilibrate Reactants to Bath Temperature prep2->run1 run2 Mix Reactants Start Timer run1->run2 run3 Withdraw Aliquots at Timed Intervals run2->run3 ana1 Quench Aliquot with Standard HCl run3->ana1 ana2 Back-Titrate with Standard NaOH ana1->ana2 ana3 Calculate [OH⁻] at Time t ana2->ana3 res1 Plot [OH⁻] vs. Time ana3->res1 res2 Determine Initial Rate (Slope at t=0) res1->res2 res3 Determine Reaction Orders & Rate Constant (k) res2->res3

Caption: Workflow for the kinetic analysis of the Sₙ2 reaction.

References

Methodological & Application

Application Notes: Synthesis of 1-Chloropropane from n-Propyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of primary alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. 1-Chloropropane, a versatile chemical intermediate, is frequently synthesized from n-propyl alcohol (propan-1-ol) via nucleophilic substitution. In this reaction, the hydroxyl (-OH) group of the alcohol is replaced by a chlorine atom. This process is crucial for the preparation of various organic compounds, including Grignard reagents and other propyl derivatives used in the pharmaceutical and agrochemical industries.[1] The choice of chlorinating agent is critical and influences the reaction conditions and overall yield. Common reagents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and concentrated hydrochloric acid in the presence of a Lewis acid catalyst like anhydrous zinc chloride (ZnCl₂).[2][3] The latter method, often referred to as the Lucas test for primary alcohols, requires heating to proceed at a reasonable rate.

Reaction Mechanism

The reaction of a primary alcohol like n-propyl alcohol with a chlorinating agent such as HCl/ZnCl₂ typically proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4] The function of the catalyst, anhydrous zinc chloride, is to protonate the hydroxyl group of the alcohol, converting it into a better leaving group (H₂O). The chloride ion then acts as a nucleophile, attacking the electrophilic carbon atom and displacing the water molecule in a single concerted step.

Comparative Data of Synthesis Protocols

The selection of a synthetic route for converting n-propyl alcohol to this compound often depends on the desired yield, purity, and available resources. Below is a summary of common methods with their respective reagents and typical reaction conditions.

MethodReagent(s)CatalystTypical ConditionsTypical YieldReference
Lucas Method Concentrated HClAnhydrous ZnCl₂RefluxModerate to Good[5]
Thionyl Chloride Thionyl Chloride (SOCl₂)Pyridine (optional)RefluxGood to Excellent[2]
Phosphorus Halide Phosphorus Pentachloride (PCl₅)NoneRoom TemperatureGood[3]

**Detailed Experimental Protocol: Synthesis via Lucas Reagent (HCl/ZnCl₂) **

This protocol details the synthesis of this compound from n-propyl alcohol using concentrated hydrochloric acid and anhydrous zinc chloride as a catalyst.

Materials and Equipment:

  • n-Propyl alcohol (Propan-1-ol)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Preparation of Lucas Reagent: In a round-bottom flask, carefully prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid. For every mole of n-propyl alcohol, approximately 0.5 moles of ZnCl₂ and 2 moles of concentrated HCl are typically used. Caution: This process is exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: Add n-propyl alcohol to the freshly prepared Lucas reagent in the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for approximately 1-2 hours.

  • Work-up and Extraction: After the reflux period, allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel. Two layers will form: an upper organic layer containing this compound and a lower aqueous layer.

  • Washing: Separate the organic layer and wash it sequentially with:

    • Water, to remove the bulk of the acid and zinc salts.

    • A 5% sodium bicarbonate solution, to neutralize any remaining acid. Caution: CO₂ evolution will cause pressure buildup in the separatory funnel. Vent frequently.

    • A final wash with water.

  • Drying: Transfer the washed organic layer to a clean, dry conical flask and dry it over an anhydrous drying agent like calcium chloride or sodium sulfate for 15-20 minutes.

  • Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask. Purify the crude this compound by fractional distillation.[6] Collect the fraction boiling at approximately 46-47°C.[1]

  • Characterization: Confirm the identity and purity of the collected this compound using analytical techniques such as NMR, IR, and Mass Spectrometry.

Physicochemical and Spectroscopic Data

The following table summarizes key data for the starting material and the final product, which is essential for monitoring the reaction and characterizing the final product.

Propertyn-Propyl AlcoholThis compoundReference
Molecular Formula C₃H₈OC₃H₇Cl[7]
Molecular Weight 60.1 g/mol 78.54 g/mol [7][8]
Appearance Colorless liquidClear, colorless liquid[1][7]
Boiling Point 97.4°C46.6°C[1][7]
Density 0.80 g/cm³0.89 g/mL[7]
¹H NMR (ppm) Triplet (~3.6), Sextet (~1.6), Triplet (~0.9)Triplet (~3.5), Sextet (~1.8), Triplet (~1.1)[9]
IR (cm⁻¹) Broad O-H (~3300), C-H (~2900), C-O (~1050)C-H (~2900), C-Cl (~700)[10]
Mass Spec (m/z) 60 (M⁺), 31 (base peak)78/80 (M⁺), 43 (base peak)[11]

Visualized Workflow and Logic

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound from n-propyl alcohol.

reaction_pathway Reaction Pathway for this compound Synthesis nPA n-Propyl Alcohol (CH₃CH₂CH₂OH) product This compound (CH₃CH₂CH₂Cl) nPA->product  Sₙ2 Reaction (Reflux) reagents Conc. HCl + Anhydrous ZnCl₂ reagents->nPA

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow Experimental Workflow start Start n-Propyl Alcohol Conc. HCl Anhydrous ZnCl₂ reflux Reaction Reflux (1-2 hours) start->reflux workup Work-up Cool to RT Transfer to Separatory Funnel reflux->workup wash Washing 1. H₂O 2. 5% NaHCO₃ 3. H₂O workup->wash dry Drying Add Anhydrous CaCl₂ Decant wash->dry purify Purification Fractional Distillation (Collect at 46-47°C) dry->purify product Final Product Pure this compound Characterize (NMR, IR, MS) purify->product

Caption: Step-by-step experimental workflow for synthesis.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 1-chloropropane, a versatile alkyl halide intermediate in organic synthesis. Three common and effective methods for the chlorination of 1-propanol (B7761284) are presented: reaction with hydrogen chloride in the presence of zinc chloride, reaction with phosphorus trichloride (B1173362), and reaction with thionyl chloride. This guide includes comprehensive, step-by-step procedures, quantitative data summaries, and a generalized experimental workflow diagram to aid researchers in the safe and efficient laboratory preparation of this compound.

Introduction

This compound (n-propyl chloride) is a colorless, flammable liquid with the chemical formula CH₃CH₂CH₂Cl.[1][2][3] It serves as a valuable precursor and intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and other specialty chemicals.[1] The primary laboratory-scale synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 1-propanol with a chloride ion. This can be achieved using several chlorinating agents, each with its own advantages and considerations regarding reaction conditions, yield, and purity of the final product.

This document outlines three reliable methods for the synthesis of this compound from 1-propanol, providing detailed protocols suitable for a standard laboratory setting.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for reference during synthesis and purification.

PropertyValue
CAS Number 540-54-5
Molecular Formula C₃H₇Cl
Molecular Weight 78.54 g/mol [3][4]
Appearance Clear, colorless liquid[3][4]
Boiling Point 46-47 °C[1]
Melting Point -122.8 °C[2]
Density 0.892 g/mL at 25 °C[1]
Solubility in Water Slightly soluble (2.7 g/L at 20 °C)[1]
Refractive Index (n20/D) 1.388[1]

Synthesis Methodologies

Three common methods for the laboratory synthesis of this compound from 1-propanol are detailed below.

Method 1: Reaction with Hydrochloric Acid and Zinc Chloride (Lucas Reagent)

This method utilizes the reaction of 1-propanol with concentrated hydrochloric acid, catalyzed by anhydrous zinc chloride.[5] The zinc chloride acts as a Lewis acid, which increases the electrophilicity of the alcohol's carbon atom, facilitating the nucleophilic attack by the chloride ion.

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas trap, place anhydrous zinc chloride.

  • Reaction Mixture: Add concentrated hydrochloric acid to the flask and cool the mixture in an ice bath.

  • Addition of Alcohol: Slowly add 1-propanol to the cooled mixture with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux. The duration of the reflux will depend on the scale of the reaction.

  • Work-up: After cooling, the organic layer is separated.

  • Washing: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying: The washed organic layer is dried over an anhydrous drying agent (e.g., anhydrous calcium chloride).

  • Purification: The crude this compound is purified by fractional distillation.[6]

Quantitative Data Summary (Method 1):

ParameterValue/Condition
Starting Material 1-Propanol
Reagents Concentrated Hydrochloric Acid, Anhydrous Zinc Chloride[5]
Catalyst Anhydrous Zinc Chloride[5]
Reaction Type Nucleophilic Substitution
Typical Yield Moderate to Good
Method 2: Reaction with Phosphorus Trichloride (PCl₃)

Phosphorus trichloride is an effective reagent for converting primary alcohols to alkyl chlorides.[7] The reaction produces phosphorous acid as a byproduct.

Experimental Protocol:

  • Setup: In a round-bottom flask fitted with a dropping funnel and a reflux condenser connected to a gas trap, place 1-propanol.

  • Addition of PCl₃: Cool the flask in an ice bath and add phosphorus trichloride dropwise from the dropping funnel with constant stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux until the reaction is complete.

  • Distillation: Distill the crude this compound directly from the reaction mixture.

  • Washing: The distillate is washed with water, a dilute sodium carbonate solution, and then again with water.

  • Drying: Dry the washed product over anhydrous calcium chloride.

  • Final Purification: Purify the dried this compound by fractional distillation, collecting the fraction boiling at 46-47 °C.[6][8][9]

Quantitative Data Summary (Method 2):

ParameterValue/Condition
Starting Material 1-Propanol
Reagent Phosphorus Trichloride (PCl₃)[10][11]
Stoichiometry 3 moles of 1-propanol to 1 mole of PCl₃
Reaction Type Nucleophilic Substitution
Typical Yield Good
Method 3: Reaction with Thionyl Chloride (SOCl₂)

Thionyl chloride is often the reagent of choice for the preparation of alkyl chlorides from alcohols because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product.[7][12] The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl produced.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel (both connected to a gas absorption trap), place 1-propanol.

  • Addition of SOCl₂: Cool the flask in an ice bath and add thionyl chloride dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to come to room temperature and then heat under reflux until the evolution of gases ceases.

  • Purification: The crude this compound is purified by fractional distillation.[6][8][9]

Quantitative Data Summary (Method 3):

ParameterValue/Condition
Starting Material 1-Propanol
Reagent Thionyl Chloride (SOCl₂)[12]
Additive (optional) Pyridine
Reaction Type Nucleophilic Substitution
Typical Yield High

Experimental Workflow and Diagrams

The general workflow for the synthesis of this compound from 1-propanol can be visualized as a sequence of steps from reaction setup to final purification.

experimental_workflow start Start: 1-Propanol reaction_setup Reaction Setup (Flask, Condenser, etc.) start->reaction_setup reagents Chlorinating Agent (HCl/ZnCl2, PCl3, or SOCl2) reagents->reaction_setup reaction Chlorination Reaction (Heating/Reflux) reaction_setup->reaction workup Work-up (Separation & Washing) reaction->workup drying Drying (Anhydrous CaCl2) workup->drying purification Purification (Fractional Distillation) drying->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • This compound: Highly flammable liquid.[1][13] Keep away from heat, sparks, and open flames.[13] It is an irritant and can have narcotic effects at high concentrations.[1][4]

  • 1-Propanol: Flammable liquid and vapor. Causes serious eye irritation.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Zinc Chloride (Anhydrous): Harmful if swallowed. Causes severe skin burns and eye damage. Very toxic to aquatic life.

  • Phosphorus Trichloride: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.

  • Thionyl Chloride: Harmful if swallowed. Causes severe skin burns and eye damage. Reacts violently with water.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The laboratory-scale synthesis of this compound from 1-propanol can be effectively achieved using several chlorinating agents. The choice of method may depend on the desired yield, purity, available reagents, and equipment. The protocols provided herein offer reliable procedures for obtaining this compound for research and development purposes. Adherence to safety protocols is paramount throughout all experimental procedures.

References

Application Notes and Protocols for the Industrial Manufacturing of 1-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloropropane (n-propyl chloride) is a colorless, flammable liquid with the chemical formula CH₃CH₂CH₂Cl. It serves as a versatile intermediate in organic synthesis, finding applications in the production of pharmaceuticals, pesticides, and other specialty chemicals. This document outlines the primary industrial manufacturing processes for this compound, providing detailed protocols and comparative data for each method.

Industrial Manufacturing Processes

There are three main industrial routes for the production of this compound:

  • Free-Radical Chlorination of Propane (B168953): A direct method that involves the reaction of propane with chlorine gas, typically initiated by UV light or heat.

  • Chlorination of 1-Propanol (B7761284): A substitution reaction where the hydroxyl group of 1-propanol is replaced by a chlorine atom using various chlorinating agents.

  • Anti-Markovnikov Hydrochlorination of Propene: A regioselective addition of hydrogen chloride to propene, yielding this compound as the primary product.

The selection of a particular manufacturing process depends on factors such as feedstock availability, desired product purity, and capital investment.

Data Presentation: Comparison of Manufacturing Processes

ParameterFree-Radical Chlorination of PropaneChlorination of 1-Propanol (with HCl/ZnCl₂)Chlorination of 1-Propanol (with PCl₃)Chlorination of 1-Propanol (with SOCl₂)Anti-Markovnikov Hydrochlorination of Propene
Primary Feedstocks Propane, Chlorine1-Propanol, Hydrochloric Acid, Zinc Chloride1-Propanol, Phosphorus Trichloride1-Propanol, Thionyl ChloridePropene, Hydrogen Chloride
Typical Yield of this compound ~45% (co-produces ~55% 2-chloropropane)[1][2]65-70%[3]High, often preferred for laboratory scale[4][5]High, preferred for purity due to gaseous byproducts[6][7]High regioselectivity
Reaction Temperature 150-450°C[1]Reflux (boiling point of mixture)[8][9]Typically mild, can be done at room temperature or with gentle heating[10]Typically reflux, around 70-75°C[11]Near ambient temperature (e.g., 0°C)[12]
Catalyst None (UV light or heat initiated)[1]Zinc Chloride (ZnCl₂)[8][9]NonePyridine (optional, influences stereochemistry)[6][13]Stannic Chloride (SnCl₄) or photocatalysts[12]
Key Advantages Utilizes inexpensive and abundant propane feedstock.Relatively straightforward and established technology.Good for small to medium scale production.Produces high-purity product as byproducts are gaseous.[6][7]High selectivity for this compound, minimizing isomer separation.
Key Disadvantages Produces a mixture of isomers requiring extensive purification.[14]Catalyst can be corrosive and require separation.PCl₃ is corrosive and produces phosphorous acid as a byproduct.SOCl₂ is highly corrosive and toxic.Requires specialized catalysts and process control.

Experimental Protocols

Protocol 1: Free-Radical Chlorination of Propane

This protocol is based on a continuous flow gas-phase reaction.

Materials:

  • Propane (99.9% pure)

  • Chlorine (99.5% pure)

  • Argon (99.9% pure, as a carrier gas)

  • Tubular flow reactor (e.g., quartz tube)

  • Electric furnace

  • Gas flow controllers

  • Condenser

  • Collection vessel

  • Fractional distillation apparatus

Procedure:

  • Set up the tubular flow reactor within the electric furnace.

  • Establish a continuous flow of propane and argon through the reactor using gas flow controllers. A typical molar ratio is Propane:Argon of 1:2.[1]

  • Heat the reactor to the desired temperature, typically in the range of 350°C.[1]

  • Introduce a controlled flow of chlorine gas into the reactor. The molar ratio of Propane to Chlorine is typically maintained at 4:1 to favor monochlorination.[1]

  • The reaction is initiated by the high temperature. The gaseous product stream exits the reactor and passes through a condenser to liquefy the chlorinated propanes.

  • Collect the crude liquid mixture, which will primarily consist of this compound, 2-chloropropane (B107684), unreacted propane, and dissolved HCl.

  • Neutralize the collected liquid with a dilute base (e.g., sodium bicarbonate solution) to remove dissolved HCl.

  • Separate the organic layer and dry it over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

  • Purify the this compound from the isomeric mixture by fractional distillation.[14]

Protocol 2: Chlorination of 1-Propanol with Hydrochloric Acid and Zinc Chloride

Materials:

  • 1-Propanol

  • Concentrated Hydrochloric Acid (35%)

  • Anhydrous Zinc Chloride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, prepare the catalyst by dissolving anhydrous zinc chloride in concentrated hydrochloric acid.

  • Add 1-propanol to the flask. A common molar ratio is 1-propanol to HCl of 1:1.[9]

  • Set up the apparatus for reflux and heat the mixture. The reaction proceeds as the mixture boils.[8]

  • Continue refluxing for a period determined by reaction monitoring (e.g., by gas chromatography) until the conversion of 1-propanol is maximized.

  • After cooling, transfer the reaction mixture to a separatory funnel. The upper layer contains the crude this compound.

  • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and again with water to remove unreacted acid and alcohol.

  • Dry the crude this compound over a suitable drying agent (e.g., anhydrous calcium chloride).

  • Purify the final product by simple or fractional distillation, collecting the fraction boiling at approximately 47°C.

Protocol 3: Anti-Markovnikov Hydrochlorination of Propene

This protocol describes a catalytic process for the selective synthesis of this compound.

Materials:

  • Propene

  • Hydrogen Chloride (gas)

  • Stannic Chloride (catalyst) dissolved in this compound

  • Reaction tower with packing material

  • Gas scrubbing and separation unit

  • Distillation column

Procedure:

  • A solution of stannic chloride in this compound is continuously fed to the top of a reaction tower.[12]

  • A gaseous stream of propene and hydrogen chloride is introduced at the bottom of the tower, flowing counter-current to the catalyst solution.[12]

  • The reaction is typically carried out at a low temperature, around 0°C, to maximize selectivity.[12]

  • The this compound produced in the reaction dissolves in the catalyst solution.

  • The liquid mixture is continuously withdrawn from the bottom of the reactor.

  • The product is separated from the catalyst solution by distillation.[12]

  • The catalyst solution is cooled and recycled back to the reaction tower.[12]

  • Unreacted gases exiting the top of the tower are scrubbed, and the components are separated for recycling.

Mandatory Visualizations

Industrial Manufacturing Workflow for this compound

G cluster_0 Feedstocks cluster_1 Manufacturing Processes cluster_2 Purification cluster_3 Final Product Propane Propane FreeRadical Free-Radical Chlorination Propane->FreeRadical Chlorine Chlorine Chlorine->FreeRadical Propanol 1-Propanol AlcoholChlorination Chlorination of 1-Propanol Propanol->AlcoholChlorination ChlorinatingAgent Chlorinating Agent (HCl, PCl3, SOCl2) ChlorinatingAgent->AlcoholChlorination Propene Propene AntiMarkovnikov Anti-Markovnikov Hydrochlorination Propene->AntiMarkovnikov HCl Hydrogen Chloride HCl->AntiMarkovnikov Purification Fractional Distillation FreeRadical->Purification AlcoholChlorination->Purification AntiMarkovnikov->Purification Product This compound Purification->Product

Caption: Overview of industrial manufacturing routes for this compound.

Signaling Pathway: Free-Radical Chlorination of Propane

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV Light / Heat Cl_rad2 Cl• Cl_rad->Cl_rad2 Propane CH₃CH₂CH₃ Propyl_rad1 CH₃CH₂CH₂• (Primary radical) Propane->Propyl_rad1 H abstraction Propyl_rad2 CH₃CH•CH₃ (Secondary radical) Propane->Propyl_rad2 H abstraction HCl HCl Product1 This compound Propyl_rad1->Product1 Product2 2-Chloropropane Propyl_rad2->Product2 Cl2_2 Cl₂ Cl_rad3 Cl• Cl2_2->Cl_rad3 Cl_rad3->Propane Chain reaction continues Cl_rad4 Cl• + Cl• Cl2_3 Cl₂ Cl_rad4->Cl2_3 Propyl_rad3 R• + Cl• Product3 R-Cl Propyl_rad3->Product3 Propyl_rad4 R• + R• Dimer R-R Propyl_rad4->Dimer

References

1-Chloropropane: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Chloropropane (n-propyl chloride) is a versatile haloalkane that serves as a valuable precursor in a wide array of organic syntheses. Its utility stems from the reactivity of the carbon-chlorine bond, which readily participates in nucleophilic substitution and organometallic reactions. This document provides detailed application notes and experimental protocols for several key transformations involving this compound, including Friedel-Crafts alkylation, Grignard reagent formation, Williamson ether synthesis, and the synthesis of n-propylamine. These reactions are fundamental in the construction of more complex molecules, making this compound a crucial building block in the pharmaceutical, agrochemical, and fine chemical industries.[1][2]

Physicochemical Properties and Safety Information

A clear, colorless, and highly flammable liquid, this compound possesses a chloroform-like odor.[3][4] It is slightly soluble in water but miscible with common organic solvents like alcohol and ether.[4][5] Due to its volatile and flammable nature, appropriate safety precautions must be strictly followed.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃H₇Cl
Molecular Weight 78.54 g/mol [3]
Boiling Point 46-47 °C[4][6]
Melting Point -123 °C[4][7]
Density 0.892 g/mL at 25 °C[4][6]
Flash Point Below 0 °F[3][8]
Solubility in Water 2.7 g/L at 20 °C[4]

Safety Precautions: this compound is harmful if inhaled and is a highly flammable liquid and vapor.[7][9] It should be handled in a well-ventilated fume hood, away from heat, sparks, and open flames.[7] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[7] Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

Application 1: Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This compound can be used as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A significant consideration in this reaction is the potential for carbocation rearrangement, which can lead to the formation of an isopropyl-substituted product in addition to the desired n-propyl-substituted product.

G cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution This compound This compound AlCl3 AlCl3 n-Propyl_Carbocation_Complex [CH3CH2CH2---Cl---AlCl3]δ+ Isopropyl_Carbocation (CH3)2CH+ Benzene Benzene n-Propylbenzene n-Propylbenzene Isopropylbenzene Isopropylbenzene

Table 2: Representative Quantitative Data for Friedel-Crafts Alkylation of p-Xylene (B151628) with 1-Bromopropane (B46711) (as an analogue)

ParameterValue
Aromatic Substrate p-Xylene
Alkylating Agent 1-Bromopropane
Catalyst Aluminum Chloride (AlCl₃)
Solvent Pentane
Temperature ~5 °C
Reaction Time 30 minutes
Product Ratio (n-propyl:isopropyl) Varies, with isopropyl as major

Note: Data for 1-bromopropane is used as a close analog due to the availability of a detailed protocol. The reactivity of this compound is similar, though reaction times may vary.

Experimental Protocol: Friedel-Crafts Alkylation of p-Xylene with this compound
  • Reaction Setup: In a fume hood, equip a dry 25 mL round-bottom flask with a small magnetic stir bar and a Claisen adapter fitted with a drying tube (containing calcium chloride) and a rubber septum.

  • Reagent Addition: To the flask, add aluminum chloride (0.5 g) and immediately cover it with dry p-xylene (6.3 mL) to minimize exposure to atmospheric moisture.

  • Initiation: Begin stirring and add this compound dropwise via syringe through the septum over approximately 15 minutes. Maintain the reaction temperature at room temperature or slightly below using a water bath if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture into a beaker containing about 10 g of crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1 M HCl (15 mL), followed by saturated sodium bicarbonate solution (15 mL), and finally with brine (15 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analysis: Analyze the product mixture by gas chromatography (GC) to determine the ratio of n-propyl-p-xylene to isopropyl-p-xylene.

Application 2: Grignard Reagent Formation

This compound is a suitable starting material for the preparation of propylmagnesium chloride, a Grignard reagent. This organometallic compound is a powerful nucleophile and a strong base, widely used for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. The preparation of Grignard reagents must be carried out under strictly anhydrous conditions to prevent their reaction with water.

G Start Start Flame_Dry_Glassware Flame-dry all glassware under vacuum Start->Flame_Dry_Glassware Add_Mg_and_Solvent Add Magnesium turnings and anhydrous THF Flame_Dry_Glassware->Add_Mg_and_Solvent Add_1_Chloropropane Add this compound dropwise Add_Mg_and_Solvent->Add_1_Chloropropane Initiate_Reaction Initiate reaction (e.g., with iodine crystal) Add_1_Chloropropane->Initiate_Reaction Reflux Maintain reflux Initiate_Reaction->Reflux Grignard_Reagent Propylmagnesium Chloride Solution Reflux->Grignard_Reagent

Table 3: Representative Quantitative Data for Grignard Reagent Formation

ParameterValue
Alkyl Halide Isopropyl chloride (analogue)
Metal Magnesium turnings
Solvent Anhydrous Diethyl Ether
Initiator (optional) Iodine crystal
Temperature Reflux
Reaction Time 30 minutes
Yield Typically high (used in situ)

Note: A protocol for the analogous isopropylmagnesium chloride is provided due to its detailed description. The procedure is directly applicable to this compound.

Experimental Protocol: Preparation of Propylmagnesium Chloride
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under vacuum and cool under an inert atmosphere (nitrogen or argon).

  • Reagents: Place magnesium turnings (1.2 g, 0.05 mol) in the flask. In the dropping funnel, place a solution of this compound (3.93 g, 0.05 mol) in anhydrous diethyl ether or THF (20 mL).

  • Initiation: Add a small portion of the this compound solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming may also be necessary.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30 minutes to ensure complete reaction.

  • Use: The resulting grey to black solution of propylmagnesium chloride is typically used immediately in a subsequent reaction.

Application 3: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[10][11][12] this compound, being a primary alkyl halide, is an excellent substrate for this reaction.

G Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide + Base Base Strong Base (e.g., NaH) Ether Ether Alkoxide->Ether + this compound (SN2 Reaction) This compound This compound Salt_Byproduct Salt Byproduct (e.g., NaCl)

Table 4: Representative Quantitative Data for Williamson Ether Synthesis

ParameterValue
Alcohol Ethanol (B145695)
Base Sodium Hydride (NaH)
Alkyl Halide This compound
Solvent Anhydrous THF or DMF
Temperature 50-100 °C
Reaction Time 1-8 hours
Yield 50-95%
Experimental Protocol: Synthesis of Ethyl Propyl Ether
  • Alkoxide Formation: In a dry, inert atmosphere, add sodium hydride (1.2 g, 0.05 mol, 60% dispersion in mineral oil) to a flask containing anhydrous THF (50 mL). Cool the suspension in an ice bath.

  • Alcohol Addition: Slowly add absolute ethanol (2.3 g, 0.05 mol) to the stirred suspension. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approximately 1 hour).

  • Alkyl Halide Addition: Add this compound (3.93 g, 0.05 mol) dropwise to the solution of sodium ethoxide.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 30 mL).

  • Washing: Wash the combined organic layers with water (20 mL) and then brine (20 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation. Purify the resulting ethyl propyl ether by fractional distillation.

Application 4: Synthesis of n-Propylamine

This compound is a key starting material for the synthesis of n-propylamine, a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The most direct method involves the nucleophilic substitution of the chloride by ammonia (B1221849). This reaction is typically carried out under pressure and at elevated temperatures to achieve a reasonable reaction rate.

G This compound This compound Reaction_Vessel High Pressure High Temperature This compound->Reaction_Vessel Ammonia Ammonia Ammonia->Reaction_Vessel n-Propylamine n-Propylamine Reaction_Vessel->n-Propylamine Ammonium_Chloride Ammonium Chloride Byproduct Reaction_Vessel->Ammonium_Chloride

Table 5: Representative Quantitative Data for n-Propylamine Synthesis

ParameterValue
Starting Material This compound
Reagent Ammonia (aqueous or ethanolic solution)
Conditions Heat
Solvent Ethanol (optional)
Yield Moderate to good (can be optimized)
Experimental Protocol: Synthesis of n-Propylamine
  • Reaction Setup: In a well-ventilated fume hood, place a solution of this compound (7.85 g, 0.1 mol) in ethanol (50 mL) into a high-pressure reaction vessel (autoclave).

  • Ammonia Addition: Cool the vessel and add an excess of concentrated aqueous ammonia (e.g., 50 mL of 28% solution).

  • Reaction: Seal the vessel and heat it to 100-150 °C. The reaction progress can be monitored by taking aliquots and analyzing them by GC. The reaction time will vary depending on the temperature and pressure.

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure.

  • Isolation: Transfer the reaction mixture to a round-bottom flask. Add a strong base (e.g., 50% NaOH solution) to liberate the free amine.

  • Purification: Extract the n-propylamine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract over anhydrous potassium carbonate, filter, and remove the solvent by distillation. Further purify the n-propylamine by fractional distillation.

This compound is a fundamental and economically important precursor in organic synthesis. The protocols outlined in this document for Friedel-Crafts alkylation, Grignard reagent formation, Williamson ether synthesis, and n-propylamine synthesis demonstrate its versatility. Careful control of reaction conditions is crucial for achieving high yields and minimizing side reactions. These application notes provide a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to utilize this compound effectively in their work.

References

Application Notes and Protocols for the Formation of Grignard Reagents Using 1-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful tools in organic synthesis, prized for their ability to form new carbon-carbon bonds. This document provides detailed application notes and protocols for the preparation of n-propylmagnesium chloride, a Grignard reagent derived from 1-chloropropane. Due to its utility in introducing a propyl group, n-propylmagnesium chloride is a valuable intermediate in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs).

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent. The resulting organomagnesium compound is highly nucleophilic and basic, making it reactive towards a wide range of electrophiles. The successful preparation of n-propylmagnesium chloride hinges on the use of anhydrous conditions and an inert atmosphere to prevent the reagent's decomposition by moisture and oxygen.

Reaction Mechanism and Considerations

The formation of n-propylmagnesium chloride proceeds via the insertion of a magnesium atom into the carbon-chlorine bond of this compound. This reaction occurs on the surface of the magnesium metal.

Key Considerations:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents, such as water and alcohols. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the reagent.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent by atmospheric oxygen.

  • Solvent: Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential. They solvate the magnesium center, stabilizing the Grignard reagent and preventing its aggregation. THF is generally a better solvent than diethyl ether and can promote the reaction.

  • Initiation: The reaction can sometimes be difficult to initiate due to a passivating layer of magnesium oxide on the surface of the magnesium. Mechanical (crushing the magnesium) or chemical (using initiators like iodine or 1,2-dibromoethane) methods can be employed to start the reaction.

  • Side Reactions: The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted this compound to form hexane. This can be minimized by the slow addition of this compound to the magnesium suspension.

Experimental Protocols

Preparation of n-Propylmagnesium Chloride

This protocol describes a general laboratory-scale procedure for the synthesis of n-propylmagnesium chloride.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the cooled flask. Add a small crystal of iodine.

  • Initiation: Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small amount of the this compound solution to the magnesium suspension.

  • Reaction: The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish-brown solution is the n-propylmagnesium chloride Grignard reagent.

Reaction of n-Propylmagnesium Chloride with an Electrophile (Example: Aldehyde)

This protocol outlines the reaction of the prepared n-propylmagnesium chloride with an aldehyde to form a secondary alcohol.

Materials:

  • n-Propylmagnesium chloride solution (from Protocol 3.1)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Separatory funnel

Procedure:

  • Reaction Setup: Cool the freshly prepared n-propylmagnesium chloride solution to 0 °C in an ice bath.

  • Addition of Electrophile: Dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol. Further purification can be achieved by chromatography or distillation.

Data Presentation

The following tables provide illustrative data for the formation and reaction of n-propylmagnesium chloride. Note that specific yields can vary depending on the reaction scale, purity of reagents, and experimental conditions.

Table 1: Illustrative Reaction Parameters for the Formation of n-Propylmagnesium Chloride

ParameterValue
Reactants
This compound1.0 molar equivalent
Magnesium Turnings1.2 molar equivalents
Reaction Conditions
SolventAnhydrous Diethyl Ether or THF
TemperatureReflux
Reaction Time1-3 hours
Product
Typical Yield60-80%

Table 2: Illustrative Yields for Reactions of n-Propylmagnesium Chloride with Various Electrophiles

ElectrophileProduct TypeIllustrative Yield
FormaldehydePrimary Alcohol (1-Butanol)70-85%
AcetaldehydeSecondary Alcohol (2-Pentanol)65-80%
AcetoneTertiary Alcohol (2-Methyl-2-pentanol)60-75%
Carbon DioxideCarboxylic Acid (Butanoic Acid)50-70%

Applications in Drug Development

The introduction of a propyl group via the Grignard reaction with this compound is a valuable strategy in the synthesis of active pharmaceutical ingredients (APIs). The propyl moiety can influence the lipophilicity, metabolic stability, and binding affinity of a drug molecule.

While specific examples detailing the use of n-propylmagnesium chloride in the synthesis of named drugs are not always readily published, the general applicability is evident in the construction of various drug scaffolds. For instance, the synthesis of certain anticonvulsants, antipsychotics, and antiviral agents involves the formation of new carbon-carbon bonds where a propyl group is introduced to a core heterocyclic or aromatic structure. The reaction of n-propylmagnesium chloride with suitable electrophilic intermediates is a key step in building the carbon skeleton of these complex molecules.

Visualizations

Grignard_Formation This compound This compound n-Propylmagnesium Chloride n-Propylmagnesium Chloride This compound->n-Propylmagnesium Chloride Reaction Mg Mg Mg->n-Propylmagnesium Chloride Solvent (Ether/THF) Solvent (Ether/THF) Solvent (Ether/THF)->n-Propylmagnesium Chloride

Caption: Formation of n-propylmagnesium chloride from this compound and magnesium.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification prep_start Dry Glassware & Assemble Apparatus add_mg Add Mg Turnings & Initiator prep_start->add_mg add_solvent Add Anhydrous Solvent add_mg->add_solvent add_halide Slowly Add this compound Solution add_solvent->add_halide reflux Maintain Reflux add_halide->reflux prep_end Formation of n-Propylmagnesium Chloride reflux->prep_end cool_reagent Cool Grignard Reagent to 0°C prep_end->cool_reagent add_electrophile Add Electrophile Solution cool_reagent->add_electrophile react Stir at Room Temperature add_electrophile->react reaction_end Formation of Mg-Alkoxide Intermediate react->reaction_end quench Quench with Saturated NH4Cl reaction_end->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify workup_end Isolated Product purify->workup_end

Caption: Experimental workflow for the synthesis and reaction of n-propylmagnesium chloride.

Signaling_Pathway n-Propylmagnesium_Chloride n-Propylmagnesium Chloride (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate (Mg-Alkoxide) n-Propylmagnesium_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Carbonyl_Compound Carbonyl Compound (Electrophile) Carbonyl_Compound->Tetrahedral_Intermediate Alcohol_Product Alcohol Product Tetrahedral_Intermediate->Alcohol_Product Protonation Protonation Aqueous Workup (e.g., H3O+) Protonation->Alcohol_Product

Caption: General reaction pathway for the nucleophilic addition of n-propylmagnesium chloride.

Application of 1-Chloropropane in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloropropane is a versatile and cost-effective haloalkane that serves as a valuable building block in the synthesis of various pharmaceutical intermediates. Its primary utility lies in its ability to act as a propylating agent, introducing a propyl group into a wide range of molecular scaffolds through nucleophilic substitution and organometallic reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including n-propylamine and propyl magnesium chloride, and its application in N-alkylation and C-alkylation reactions.

Introduction

The introduction of alkyl groups is a fundamental transformation in medicinal chemistry, often modulating a drug candidate's lipophilicity, metabolic stability, and binding affinity to its biological target. This compound offers a straightforward and economical means of incorporating a propyl moiety. Its reactivity as a primary alkyl halide allows for efficient reactions with a variety of nucleophiles, including amines, amides, and carbanions. Furthermore, it is a key starting material for the preparation of propyl Grignard reagents, which are essential for the formation of carbon-carbon bonds.[1]

Key Applications and Experimental Protocols

Synthesis of n-Propylamine: A Precursor for Numerous APIs

n-Propylamine is a critical intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including certain diuretics, anticonvulsants, and agrochemicals.[1] The reaction of this compound with ammonia (B1221849) is a common industrial method for its preparation.

Reaction Scheme:

Experimental Protocol: Synthesis of n-Propylamine

  • Reaction Setup: A high-pressure stainless-steel autoclave reactor is charged with a solution of ammonia in ethanol (B145695) (e.g., 20% w/w).

  • Addition of this compound: this compound is added to the reactor. The molar ratio of ammonia to this compound is typically kept high (e.g., 10:1) to minimize the formation of di- and tri-propylamines.

  • Reaction Conditions: The reactor is sealed and heated to a temperature of 100-150°C. The pressure will increase due to the vapor pressure of the solvent and reactants. The reaction is monitored by gas chromatography (GC) until the consumption of this compound is complete.

  • Work-up and Purification: After cooling to room temperature, the reactor is carefully vented. The reaction mixture is neutralized with a suitable base (e.g., sodium hydroxide) to quench the hydrochloric acid byproduct. The ethanolic solution is then subjected to fractional distillation to separate n-propylamine from the solvent, unreacted ammonia, and byproducts.

Quantitative Data:

ParameterValue
Reactants This compound, Ammonia in Ethanol
Temperature 100-150°C
Pressure Autoclave pressure
Typical Yield 70-85%
Purity (by GC) >99%
Preparation of Propylmagnesium Chloride: A Versatile Grignard Reagent

Propylmagnesium chloride is a Grignard reagent that enables the formation of carbon-carbon bonds, a cornerstone of complex molecule synthesis. It is used to introduce a propyl group to carbonyl compounds, esters, and other electrophiles, leading to the formation of alcohols and other functionalized molecules.

Reaction Scheme:

Experimental Protocol: Preparation of Propylmagnesium Chloride

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to the flask to cover the magnesium turnings.

  • Initiation: A small amount of this compound is added to initiate the reaction. Initiation can be facilitated by the addition of a small crystal of iodine or by gentle heating.

  • Addition of this compound: Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), the remaining this compound, dissolved in the anhydrous solvent, is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion and Titration: After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed. The concentration of the prepared Grignard reagent should be determined by titration (e.g., with a standard solution of sec-butanol in xylene using a colorimetric indicator like 1,10-phenanthroline).

Quantitative Data:

ParameterValue
Reactants This compound, Magnesium Turnings
Solvent Anhydrous Diethyl Ether or THF
Temperature Room Temperature to Reflux
Typical Yield 85-95% (by titration)
N-Alkylation of Amines and Amides

The introduction of a propyl group onto a nitrogen atom is a common strategy in drug design to fine-tune the pharmacological properties of a molecule. This compound can be used to N-alkylate primary and secondary amines, as well as amides, to produce the corresponding N-propyl derivatives.

Reaction Scheme (Amine Alkylation):

Experimental Protocol: N-Propylation of a Primary Amine

  • Reaction Setup: A round-bottom flask is charged with the primary amine, a suitable solvent (e.g., acetonitrile, DMF, or ethanol), and a base (e.g., potassium carbonate, sodium hydride, or triethylamine) to neutralize the HCl byproduct.

  • Addition of this compound: this compound is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to a suitable temperature (e.g., 50-80°C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction mixture is cooled, and the solid base is filtered off. The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

ParameterValue
Reactants Primary Amine, this compound, Base
Solvent Acetonitrile, DMF, or Ethanol
Temperature 50-80°C
Typical Yield 60-90%
Purity (by LC-MS) >95%

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic applications of this compound described above.

Synthesis_of_n_Propylamine 1_Chloropropane 1_Chloropropane Reaction High Pressure High Temperature 1_Chloropropane->Reaction Ammonia Ammonia Ammonia->Reaction n_Propylamine n_Propylamine Reaction->n_Propylamine Pharmaceutical_APIs Various APIs n_Propylamine->Pharmaceutical_APIs Further Synthesis Grignard_Reagent_Preparation 1_Chloropropane 1_Chloropropane Reaction Anhydrous Ether or THF 1_Chloropropane->Reaction Magnesium Magnesium Magnesium->Reaction Propylmagnesium_Chloride Propylmagnesium_Chloride Reaction->Propylmagnesium_Chloride Alcohols_and_Others Propylated Products Propylmagnesium_Chloride->Alcohols_and_Others Carbonyl_Compounds Carbonyl_Compounds Carbonyl_Compounds->Alcohols_and_Others N_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Amine Amine Heating Heating Amine->Heating 1_Chloropropane 1_Chloropropane 1_Chloropropane->Heating Base Base Base->Heating Solvent Solvent Solvent->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Work-up & Purification Monitoring->Workup Reaction Complete N_Propylated_Amine N_Propylated_Amine Workup->N_Propylated_Amine

References

Application Notes and Protocols: The Role of 1-Chloropropane in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-chloropropane as a key building block in the synthesis of various agrochemicals. The protocols detailed below focus on the introduction of the n-propyl group into agrochemical scaffolds, a critical modification for modulating the biological activity and physicochemical properties of the final products.

Introduction: this compound as a Versatile Alkylating Agent

This compound (n-propyl chloride) is a versatile chemical intermediate widely employed in organic synthesis.[1][2] In the agrochemical industry, its primary role is to serve as an alkylating agent for the introduction of the n-propyl moiety into molecules.[1] This is typically achieved through nucleophilic substitution reactions where a nucleophile, such as an amine or an alcohol, displaces the chlorine atom. The addition of the n-propyl group can significantly influence the lipophilicity, steric profile, and ultimately the efficacy and selectivity of the resulting pesticide, herbicide, or fungicide.

A common industrial application of this compound is in the synthesis of n-propylamine, a primary amine that serves as a crucial intermediate for a variety of agrochemicals, including herbicides and fungicides.[1][3]

Synthesis of n-Propylamine from this compound

A foundational application of this compound in agrochemical synthesis is the production of n-propylamine. This primary amine is a key precursor for several active ingredients.

Experimental Protocol: Synthesis of n-Propylamine via Ammonolysis

This protocol describes the synthesis of n-propylamine from this compound by reaction with ammonia (B1221849).

Materials:

Procedure:

  • In a suitable pressure reactor, combine this compound and a molar excess of concentrated aqueous ammonia in an ethanol solvent.

  • Seal the reactor and heat the mixture to a temperature between 100-150°C. The reaction is typically carried out under pressure.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by gas chromatography (GC) until the consumption of this compound is complete.

  • After cooling the reactor to room temperature, carefully vent any excess pressure.

  • The reaction mixture will contain n-propylamine, di-n-propylamine, and tri-n-propylamine, along with unreacted ammonia and ammonium (B1175870) chloride.

  • Neutralize the excess ammonia and the amine products with a strong acid (e.g., HCl) to form the corresponding ammonium salts.

  • The ethanol and water can be removed by distillation.

  • The n-propylamine can be isolated from the mixture of amine salts by fractional distillation after basification with a strong base (e.g., NaOH) to liberate the free amines.

Quantitative Data: The yield of n-propylamine is dependent on the reaction conditions, including the molar ratio of ammonia to this compound, temperature, pressure, and reaction time. The use of a large excess of ammonia favors the formation of the primary amine.

ParameterValueReference
ReactantsThis compound, Ammonia[4]
Productn-Propylamine[4]
YieldVaries (favor primary amine with excess ammonia)[4]

Application in Fungicide Synthesis: The Case of Prochloraz (B1679089)

Prochloraz is a broad-spectrum imidazole (B134444) fungicide used to control a variety of fungal diseases in crops.[5] The synthesis of prochloraz involves the use of n-propylamine to introduce the N-propyl group, which is crucial for its biological activity.[5]

Experimental Protocol: Synthesis of Prochloraz Intermediate

This protocol outlines a key step in the synthesis of prochloraz, the N-alkylation of an intermediate with n-propylamine. The overall synthesis is a multi-step process, and this protocol focuses on the introduction of the n-propyl group.

Starting Materials:

  • 1-Bromo-2-(2,4,6-trichlorophenoxy)ethane (Intermediate I)

  • n-Propylamine

  • Ethanol (85-90%)

  • Hydrobromic Acid solution

Procedure for the synthesis of N-2-[(2,4,6-trichlorophenoxy) ethyl] propylamine (B44156) hydrobromide (Intermediate II):

  • In a round-bottom flask, prepare a solution of n-propylamine in 85-90% ethanol.

  • To this solution, add a solution of 1-bromo-2-(2,4,6-trichlorophenoxy)ethane (Intermediate I) in 85-90% ethanol dropwise.

  • Reflux the reaction mixture for 15-17 hours.[6]

  • After cooling to room temperature, evaporate the excess n-propylamine under normal pressure.

  • Pour the resulting product into a hydrobromic acid solution with stirring, which will cause the precipitation of a pale yellow solid.[6]

  • Filter the solid and wash with a suitable organic solvent (e.g., carbon tetrachloride or petroleum ether).[6]

  • The resulting white powder is the hydrobromide salt of the N-propylated intermediate.

Quantitative Data for Prochloraz Intermediate Synthesis:

ParameterExample 1Example 2Reference
Intermediate I3.04 g (0.01 mol)6.08 g (0.02 mol)[6]
n-Propylamine3.84 g7.68 g[6]
Ethanol (85%)10 mL + 20 mL-[6]
Ethanol (90%)-20 mL + 35 mL[6]
Reflux Time15 h17 h[6]
Hydrobromic Acid20 mL (30%)38 mL (17%)[6]
ProductN-2-[(2,4,6-trichlorophenoxy) ethyl] propylamine hydrobromideN-2-[(2,4,6-trichlorophenoxy) ethyl] propylamine hydrobromide[6]
Yield3.2 g (92%)6.1 g (88%)[6]

The subsequent steps to complete the synthesis of prochloraz involve the reaction of this intermediate with phosgene (B1210022) or a phosgene equivalent, followed by reaction with imidazole.[5]

Application in Herbicide Synthesis: The Case of Profluralin

Profluralin is a dinitroaniline herbicide used for the pre-emergence control of annual grasses and broadleaf weeds.[7] Its synthesis involves the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with N-cyclopropylmethyl-N-n-propylamine.[1] This highlights another application where an n-propyl group, derived from n-propylamine (and thus potentially from this compound), is incorporated into the final agrochemical structure.

Visualization of Synthetic Pathways and Workflows

Synthesis of n-Propylamine from this compound

G Chloropropane This compound Reaction Ammonolysis (High T, High P) Chloropropane->Reaction Ammonia Ammonia (aq) Ammonia->Reaction Propylamine n-Propylamine Reaction->Propylamine

Synthesis of n-Propylamine
General Workflow for Prochloraz Synthesis

G cluster_0 Intermediate Synthesis cluster_1 N-Propylation cluster_2 Final Assembly Trichlorophenol 2,4,6-Trichlorophenol Intermediate1 Intermediate I (1-Bromo-2-(2,4,6-trichlorophenoxy)ethane) Trichlorophenol->Intermediate1 Williamson Ether Synthesis Dibromoethane 1,2-Dibromoethane Dibromoethane->Intermediate1 Intermediate2 Intermediate II (N-propylated amine) Intermediate1->Intermediate2 N-Alkylation Propylamine n-Propylamine Propylamine->Intermediate2 Prochloraz Prochloraz Intermediate2->Prochloraz Carbamoylation & Cyclization Phosgene_equiv Phosgene or equivalent Phosgene_equiv->Prochloraz Imidazole Imidazole Imidazole->Prochloraz

General Synthetic Workflow for Prochloraz

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloropropane (CH₃CH₂CH₂Cl) is a primary haloalkane that serves as a versatile substrate in nucleophilic substitution reactions. Due to its structure, it predominantly undergoes the bimolecular nucleophilic substitution (Sₙ2) mechanism. In this mechanism, the incoming nucleophile attacks the electron-deficient carbon atom bonded to the chlorine from the backside, leading to a simultaneous bond formation with the nucleophile and bond cleavage with the leaving group (chloride ion). This concerted process results in an inversion of stereochemical configuration at the carbon center. The unimolecular (Sₙ1) pathway is highly unfavorable for primary haloalkanes like this compound because it would require the formation of a highly unstable primary carbocation.

These reactions are fundamental in organic synthesis for introducing a wide variety of functional groups, making this compound a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed protocols and application notes for several key nucleophilic substitution reactions involving this compound.

Reaction Mechanisms: Sₙ2 vs. Sₙ1

As a primary haloalkane, this compound reacts almost exclusively through the Sₙ2 pathway. The steric hindrance around the reactive carbon is minimal, allowing for the backside attack of the nucleophile.

Caption: Sₙ2 mechanism: a one-step process with backside attack and inversion of configuration.

The Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is energetically unfavorable. A primary carbocation (CH₃CH₂CH₂⁺) would be formed, which lacks the stabilizing effects of adjacent alkyl groups seen in secondary or tertiary systems.

SN1_Unfavorable Unfavorable Su20991 Pathway for this compound cluster_note Reactant This compound CH₃CH₂CH₂-Cl Intermediate Primary Carbocation (Highly Unstable) CH₃CH₂CH₂⁺ + Cl⁻ Reactant->Intermediate Slow, High Energy Step (Rate-determining) Product Propan-1-ol CH₃CH₂CH₂-OH Intermediate->Product Fast + OH⁻ Note This pathway is disfavored due to the high energy of the primary carbocation.

Caption: The Sₙ1 pathway is disfavored due to the high instability of the primary carbocation.

Application Note 1: Synthesis of Propan-1-ol

The reaction of this compound with a strong base like sodium hydroxide (B78521) (NaOH) is a classic example of an Sₙ2 reaction to produce a primary alcohol. The hydroxide ion (OH⁻) acts as the nucleophile.

Experimental Protocol: Hydrolysis of this compound

Objective: To synthesize propan-1-ol from this compound via nucleophilic substitution.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Distilled water

  • Ethanol (B145695) (as co-solvent, optional)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare an aqueous solution of sodium hydroxide (e.g., 2.0 M). For every 1 mole of this compound, use approximately 1.2 to 1.5 moles of NaOH to ensure the reaction goes to completion. Ethanol can be used as a co-solvent to increase the miscibility of the reactants.

  • Reaction: Add this compound to the NaOH solution. Attach a reflux condenser and heat the mixture to reflux (the boiling point of the mixture) using a heating mantle. Maintain reflux for 1-2 hours. The heating ensures a sufficient reaction rate.

  • Workup & Extraction: After cooling, transfer the reaction mixture to a separatory funnel. The organic layer (containing propan-1-ol) can be separated. Wash the organic layer with a saturated NaCl solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Purification: Decant or filter the dried liquid into a distillation flask. Purify the propan-1-ol by simple distillation, collecting the fraction that boils at approximately 97-98°C.

Data Summary:
ParameterValue
Nucleophile Hydroxide (OH⁻)
Substrate This compound
Solvent Water or Water/Ethanol mixture
Temperature Reflux (~100°C)
Reaction Time 1-2 hours
Product Propan-1-ol
Typical Yield 80-90%

Application Note 2: Synthesis of Butanenitrile (Propyl Cyanide)

This reaction is a powerful tool in drug development and organic synthesis as it extends the carbon chain by one carbon atom. The cyanide ion (CN⁻) from sodium or potassium cyanide acts as the nucleophile.

Experimental Protocol: Cyanation of this compound

Objective: To synthesize butanenitrile from this compound, extending the carbon chain.

Materials:

  • This compound

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN) (Caution: Highly Toxic )

  • Ethanol (anhydrous) or Dimethyl sulfoxide (B87167) (DMSO)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Apparatus for workup and distillation

Procedure:

  • Safety First: All operations involving cyanides must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). Have a cyanide poisoning antidote kit available and be trained in its use.

  • Reaction Setup: In a round-bottom flask, dissolve sodium cyanide in anhydrous ethanol or DMSO. Using a polar aprotic solvent like DMSO can significantly accelerate the reaction rate.

  • Reaction: Add this compound to the stirred cyanide solution. Heat the mixture under reflux for several hours (the exact time depends on the solvent and temperature; monitor by TLC or GC if possible).

  • Workup: After cooling, the reaction mixture is typically diluted with a large volume of water. The product, butanenitrile, is then extracted into an organic solvent like diethyl ether.

  • Washing: The organic extracts are washed sequentially with water and then brine to remove the solvent and any remaining inorganic salts.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent. After removing the drying agent, the butanenitrile is purified by fractional distillation.

Data Summary:
ParameterValue
Nucleophile Cyanide (CN⁻)
Substrate This compound
Solvent Ethanol or DMSO
Temperature Reflux (Ethanol: ~78°C, DMSO: higher temp may be used)
Reaction Time 2-8 hours
Product Butanenitrile
Typical Yield 60-70% (Ethanol), >90% (DMSO)

Application Note 3: Synthesis of Propylamine (B44156)

The reaction with ammonia (B1221849) or amines is crucial for synthesizing primary, secondary, and tertiary amines. Using excess ammonia favors the formation of the primary amine, propylamine, by minimizing subsequent reactions where the product amine acts as a nucleophile.

Experimental Protocol: Amination of this compound

Objective: To synthesize propylamine from this compound.

Materials:

  • This compound

  • Concentrated aqueous ammonia (NH₃) or ammonia in ethanol

  • Ethanol

  • Sodium hydroxide (NaOH) for workup

  • Sealed reaction vessel or autoclave

  • Apparatus for extraction and distillation

Procedure:

  • Reaction Setup: The reaction is carried out in a sealed tube or an autoclave because ammonia is a gas and the reaction requires heating. A concentrated solution of ammonia in ethanol is placed in the vessel. A large excess of ammonia (e.g., 10-20 equivalents) is crucial to maximize the yield of the primary amine.

  • Reaction: Add this compound to the ethanolic ammonia solution. Seal the vessel and heat it to approximately 100-150°C for several hours. The elevated temperature and pressure are necessary to drive the reaction.

  • Workup: After cooling the vessel, the excess ammonia and ethanol are removed by evaporation (in a fume hood). The remaining residue contains propylamine hydrochloride (CH₃CH₂CH₂NH₃⁺Cl⁻) and ammonium (B1175870) chloride.

  • Isolation: Add a strong base, such as aqueous NaOH, to the residue. This deprotonates the propylammonium salt to liberate the free propylamine.

  • Purification: The propylamine can then be extracted into an organic solvent (like diethyl ether), dried, and purified by distillation. Propylamine has a boiling point of about 48°C.

Data Summary:
ParameterValue
Nucleophile Ammonia (NH₃)
Substrate This compound
Solvent Ethanol
Conditions High Temperature (100-150°C), Sealed Vessel, Excess NH₃
Reaction Time 4-8 hours
Product Propylamine
Typical Yield 40-50% (yield is often moderate due to side reactions)

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of products from the nucleophilic substitution of this compound.

Caption: A generalized workflow for synthesis and purification in Sₙ2 reactions.

Application Notes and Protocols: Safe Handling and Storage of 1-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling and storage of 1-Chloropropane (n-propyl chloride) in a laboratory setting. Adherence to these guidelines is crucial to mitigate risks associated with this highly flammable and harmful chemical.

Physical and Chemical Properties

This compound is a colorless liquid with a chloroform-like odor.[1] It is highly flammable and its vapors can form explosive mixtures with air.[2] Understanding its physical and chemical properties is essential for safe handling.

PropertyValueReferences
Molecular Formula C3H7Cl[3][4]
Molecular Weight 78.54 g/mol [1]
Boiling Point 46-47°C (114.8-116.6°F)[3][5]
Melting Point -122.8°C (-189°F)[5]
Flash Point <0°F (-18°C)[1][3]
Density 0.892 g/mL at 25°C[3]
Solubility in Water 2.7 g/L at 20°C[3]
Vapor Density 2.71 (Air = 1)[5]
Vapor Pressure 345.0 mmHg at 25°C[1]
Lower Flammable Limit 2.6% by volume[1]
Upper Flammable Limit 11.1% by volume[1]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[6] It is crucial to be aware of its potential health effects and physical hazards.

Hazard ClassificationDescription
Flammable Liquids Category 2 - Highly flammable liquid and vapor.[7]
Acute Toxicity, Oral Category 4 - Harmful if swallowed.[7]
Acute Toxicity, Dermal Category 4 - Harmful in contact with skin.[7]
Acute Toxicity, Inhalation Category 4 - Harmful if inhaled.[7]
Skin Irritation Causes skin irritation.[7]
Eye Irritation Causes serious eye irritation.[7]

Signal Word: Danger[6]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[7]

  • H302: Harmful if swallowed.[7]

  • H312: Harmful in contact with skin.[7]

  • H332: Harmful if inhaled.[8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[9]

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][9]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[6][9] Chemical resistant gloves (e.g., nitrile) should be used.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if inhalation of vapors is possible.[6] For extended work, a powered air-purifying respirator (PAPR) with an AX filter may be necessary.[10]

Safe Handling Protocol

General Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Ground and bond containers when transferring material to prevent static discharge.[9]

  • Use non-sparking tools and explosion-proof equipment.[6][11]

  • Keep away from open flames, hot surfaces, and sources of ignition.[6]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe vapors or mist.[6]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the work area.[7]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Ground and bond containers C->D E Use non-sparking tools D->E F Dispense required amount E->F G Tightly seal container after use F->G H Store in a designated flammable liquid cabinet G->H I Clean work area H->I J Dispose of waste in a labeled container I->J K Remove and properly store/dispose of PPE J->K L Wash hands thoroughly K->L

Caption: Workflow for Safe Handling of this compound.

Storage Requirements

Proper storage of this compound is critical to prevent fires and explosions.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][8]

  • Keep away from heat, sparks, and open flames.[6]

  • Recommended storage temperature is between 2-8°C.[7][11]

  • Store in a flammable liquid storage cabinet.[6]

  • Incompatible materials to avoid: Strong oxidizing agents and strong bases.[6]

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action must be taken.

Spill Cleanup Protocol
  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the area and post warning signs. For large spills, consider downwind evacuation of at least 300 meters (1000 feet).[12]

  • Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[12]

  • Ventilate: Ensure adequate ventilation, but avoid creating drafts that could spread the vapor.

  • Don PPE: Put on the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[11]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, earth, or vermiculite.[12][13] Do not use combustible materials like paper towels to absorb the spill.[14]

  • Absorption: Apply absorbent material starting from the perimeter and working inwards.[13] Mix thoroughly until all the liquid is absorbed.[13]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[12][13]

  • Decontamination: Decontaminate the spill area with soap and water.[13] Collect the decontamination liquid for proper disposal.

  • Waste Disposal: Dispose of the sealed container of absorbed material and any contaminated PPE as hazardous waste according to local, state, and federal regulations.[7]

  • Reporting: Report the incident to the appropriate laboratory supervisor and safety officer.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid ProcedureReferences
Inhalation Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[6][7]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[6][7]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[7]

Disposal Considerations

All waste containing this compound must be disposed of as hazardous waste.[7]

  • Collect waste in a properly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain.[9]

  • Contaminated packaging should also be treated as hazardous waste.[7]

References

Application Note: Purity Assessment of 1-Chloropropane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloropropane (n-propyl chloride) is a colorless, flammable liquid used as a solvent and intermediate in organic synthesis. For applications in research, and particularly in drug development, the purity of such reagents is critical to ensure the integrity of experimental results and the safety and efficacy of the final products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound. This application note provides a detailed protocol for the purity assessment of this compound using GC-MS.

Materials and Methods

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The system should be equipped with a split/splitless injector and an electron ionization (EI) source.

Reagents and Standards
  • This compound (Sample for analysis)

  • Methanol (B129727) (or other suitable volatile solvent, GC grade or higher)

  • Helium (Carrier gas, 99.999% purity or higher)

Sample Preparation

For the analysis of a neat or high-concentration this compound sample, a dilution step is necessary to avoid saturating the detector and to ensure optimal chromatographic performance.

  • Accurately prepare a 1% (v/v) solution of the this compound sample in a suitable volatile solvent such as methanol.

  • Transfer the diluted sample to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Parameters

The following GC-MS parameters are recommended for the analysis. These may require optimization based on the specific instrumentation used.

Parameter Value
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (Split ratio 50:1)
Carrier GasHelium
Flow Rate1.0 mL/min (Constant flow)
Oven ProgramInitial temperature 40°C, hold for 5 minutes. Ramp to 150°C at 10°C/min, hold for 2 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Scan Range35 - 200 m/z
Solvent Delay2 minutes

Results and Discussion

The purity of the this compound sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components in the chromatogram. Identification of this compound and any impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and their retention times.

The mass spectrum of this compound is characterized by the presence of its molecular ion peaks at m/z 78 and 80, corresponding to the chlorine isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. Common fragment ions include those at m/z 43, 42, 41, 29, and 27.

Quantitative Data

The following table summarizes the expected retention times and characteristic mass-to-charge ratios (m/z) for this compound and potential impurities.

Compound Expected Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z) Example Area %
Propene~2.54241, 39< 0.1
2-Chloropropane~3.878/8043, 41, 39< 0.5
This compound ~4.2 78/80 43, 42, 41, 29, 27 > 99.0
Dichloropropane isomers~5.5 - 6.5112/114/11677/79, 62/64, 41< 0.2
n-Propanol~4.56031, 29< 0.1

Experimental Workflow

GCMS_Workflow A Sample Receipt (this compound) B Sample Preparation (Dilution in Methanol) A->B C GC-MS Analysis B->C D Data Acquisition (Chromatogram and Mass Spectra) C->D E Data Processing D->E F Peak Integration and Identification (Library Search) E->F G Purity Calculation (% Area) F->G H Reporting G->H

Caption: Workflow for GC-MS Purity Assessment of this compound.

Conclusion

The described GC-MS method provides a reliable and robust approach for the purity assessment of this compound. The protocol is straightforward, offering good separation of the main component from potential impurities and allowing for their confident identification and quantification. This method is suitable for quality control in research and industrial settings to ensure the purity of this compound meets the required specifications. Commercial this compound typically has a purity of greater than 98% or 99% as determined by GC[1][2][3].

Protocol: GC-MS Analysis for Purity Assessment of this compound

Scope

This protocol details the procedure for determining the purity of this compound by gas chromatography-mass spectrometry.

Materials and Equipment
  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Autosampler

  • GC column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Microsyringe

  • 2 mL autosampler vials with caps

  • Volumetric flasks and pipettes

  • This compound sample

  • Methanol (GC grade)

  • Helium (99.999% purity)

Sample Preparation
  • Allow the this compound sample and methanol to equilibrate to room temperature.

  • Using a calibrated pipette, transfer 100 µL of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with methanol and mix thoroughly. This creates a 1% (v/v) solution.

  • Transfer a portion of the prepared solution into a 2 mL autosampler vial and cap it securely.

Instrument Setup and Calibration
  • Perform a system suitability check to ensure the GC-MS is functioning correctly. This may involve injecting a standard mixture to verify resolution, sensitivity, and peak shape.

  • Load the GC-MS method with the parameters outlined in the "GC-MS Parameters" table of the Application Note.

  • Run a blank analysis (injecting only methanol) to ensure there are no interfering peaks from the solvent or system contamination.

Sample Analysis
  • Place the prepared sample vial in the autosampler tray.

  • Set up the sequence to inject 1 µL of the sample.

  • Start the analysis sequence.

Data Analysis and Purity Calculation
  • After the run is complete, open the data file in the chromatography data system software.

  • Identify the peak corresponding to this compound based on its retention time (approximately 4.2 minutes) and by confirming its mass spectrum against a reference library. The mass spectrum should show characteristic ions at m/z 78/80, 43, 42, 41, 29, and 27.

  • Identify any impurity peaks in the chromatogram. Use the mass spectral library to tentatively identify these impurities.

  • Integrate the peak areas for this compound and all identified impurities.

  • Calculate the purity of this compound using the area percent method:

    Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100

Reporting

The final report should include:

  • Sample identification

  • The total ion chromatogram with all peaks labeled.

  • A table summarizing the retention time, peak area, and area percentage for this compound and all detected impurities.

  • The calculated purity of the this compound sample.

  • Mass spectra of the main peak and any significant impurities.

Logical Relationship Diagram

Purity_Logic cluster_input Input cluster_process Analytical Process cluster_output Output & Analysis Sample This compound Sample Dilution Dilution Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Detection->MassSpectra PeakData Peak Area & RT TIC->PeakData Purity Purity (%) PeakData->Purity

Caption: Logical flow from sample to purity determination.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Interpretation of 1-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-chloropropane. This document includes tabulated spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a logical workflow for spectral interpretation.

Introduction to NMR Analysis of this compound

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For a simple haloalkane like this compound (CH₃CH₂CH₂Cl), ¹H and ¹³C NMR provide unambiguous evidence for its structure by revealing the connectivity of atoms and the electronic environment of the hydrogen and carbon nuclei. The electronegative chlorine atom significantly influences the chemical shifts of nearby nuclei, a key feature in the interpretation of its spectra.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound shows three distinct signals, corresponding to the three non-equivalent sets of protons in the molecule.[1][2][3] The integration ratio of these signals is 3:2:2, which aligns with the number of protons in the methyl (CH₃), the central methylene (B1212753) (CH₂), and the chlorine-adjacent methylene (CH₂Cl) groups, respectively.[1]

Table 1: ¹H NMR Spectral Data for this compound

Protons (Structure)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H -C-C-Cl (CH₃ )~1.05Triplet (t)~7.43H
C-CH₂ -C-Cl~1.82Sextet~6.82H
C-C-CH₂ -Cl~3.52Triplet (t)~6.62H

Note: Exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Interpretation of the ¹H NMR Spectrum:
  • CH₃ group (C3): The protons on the terminal methyl group are furthest from the electron-withdrawing chlorine atom and are therefore the most shielded, appearing at the lowest chemical shift (~1.05 ppm).[1] They are adjacent to the central CH₂ group, which has two protons. According to the n+1 rule, this signal is split into a triplet (2+1=3).[2]

  • Central CH₂ group (C2): The protons on the central methylene group are adjacent to the CH₃ group (3 protons) and the CH₂Cl group (2 protons), for a total of 5 neighboring protons. This results in a complex multiplet, often appearing as a sextet (5+1=6), at an intermediate chemical shift (~1.82 ppm).[3]

  • CH₂Cl group (C1): The protons on the carbon directly bonded to the chlorine atom are the most deshielded due to the inductive effect of the electronegative chlorine, and thus resonate at the highest chemical shift (~3.52 ppm).[1] These protons are adjacent to the central CH₂ group (2 protons), resulting in a triplet signal (2+1=3).

¹³C NMR Spectral Data of this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct singlets, corresponding to the three unique carbon environments in the molecule.[4][5]

Table 2: ¹³C NMR Spectral Data for this compound

Carbon (Structure)Chemical Shift (δ) ppm
C H₃-CH₂-CH₂-Cl~11.7
CH₃-C H₂-CH₂-Cl~26.2
CH₃-CH₂-C H₂-Cl~46.9

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0.0 ppm and can vary slightly based on experimental conditions.[4]

Interpretation of the ¹³C NMR Spectrum:
  • CH₃ carbon (C3): This carbon is the furthest from the chlorine atom and is the most shielded, appearing at the lowest chemical shift (~11.7 ppm).[4]

  • Central CH₂ carbon (C2): This carbon is at an intermediate position and experiences a moderate deshielding effect, resulting in a chemical shift of ~26.2 ppm.[4]

  • CH₂Cl carbon (C1): The carbon atom directly attached to the electronegative chlorine atom is the most deshielded due to the strong inductive effect, causing its signal to appear at the highest chemical shift (~46.9 ppm).[4][5]

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm outer diameter, clean and unscratched)[6]

  • Pasteur pipette

  • Small vial

  • Kimwipes

Procedure:

  • Sample Weighing: In a small, clean, and dry vial, accurately weigh the appropriate amount of this compound. For ¹H NMR, 5-25 mg is typically sufficient.[7][8][9][10] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[7][8][9]

  • Solvent Addition: Add approximately 0.5-0.6 mL of the deuterated solvent (e.g., CDCl₃) to the vial containing the this compound.[6] The deuterated solvent is used for the spectrometer's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[7][10]

  • Internal Standard: Add a small amount of TMS to the solution. TMS serves as the internal reference for chemical shifts, with its signal defined as 0.0 ppm.[1][4]

  • Dissolution: Gently swirl the vial to ensure the this compound and TMS are completely dissolved in the deuterated solvent.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean and unscratched 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.[7][10]

  • Capping and Labeling: Securely cap the NMR tube and wipe the outside with a Kimwipe to remove any dust or fingerprints. Label the tube clearly.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

This protocol provides a general workflow for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Specific commands and software interfaces may vary between instrument manufacturers (e.g., Bruker, JEOL).

Initial Spectrometer Setup:

  • Sample Insertion: Carefully insert the prepared NMR tube into the spinner turbine and place it in the sample changer or directly into the magnet.[11][12]

  • Locking: The spectrometer will use the deuterium (B1214612) signal from the solvent to "lock" the magnetic field, ensuring its stability throughout the experiment.[11][12][13]

  • Shimming: The magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp spectral lines and high resolution. This can be done manually or automatically.[13][14][15]

¹H NMR Acquisition:

  • Load Standard Proton Experiment: Load a standard set of parameters for a 1D proton experiment.

  • Set Acquisition Parameters:

    • Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans are typically adequate.[14]

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR.[14]

    • Acquisition Time (AQ): A typical acquisition time is 2-4 seconds.

  • Start Acquisition: Initiate the data acquisition.

  • Data Processing: After the acquisition is complete, the Free Induction Decay (FID) is converted into a spectrum via Fourier Transform (FT). The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.0 ppm.[13]

¹³C NMR Acquisition:

  • Load Standard Carbon Experiment: Load a standard proton-decoupled ¹³C experiment. This will irradiate the protons, causing the carbon signals to appear as sharp singlets and often enhancing their signal intensity via the Nuclear Overhauser Effect (NOE).[16]

  • Set Acquisition Parameters:

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are required. A typical range is 512 to 2048 scans, depending on the sample concentration.[11]

    • Relaxation Delay (D1): A delay of 2 seconds is a common starting point.[11]

  • Start Acquisition: Begin the experiment.

  • Data Processing: Similar to ¹H NMR, the FID is processed through Fourier Transform, phasing, baseline correction, and referencing to TMS.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical steps involved in interpreting the ¹H and ¹³C NMR spectra of this compound.

NMR_Interpretation_Workflow Workflow for NMR Spectral Interpretation of this compound cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Signals Count Signals (3 distinct signals) H_Integration Determine Integration Ratio (3:2:2) H_Signals->H_Integration H_ChemicalShift Analyze Chemical Shifts (δ) - Downfield shift due to Cl - Upfield for CH₃ H_Integration->H_ChemicalShift H_Splitting Analyze Splitting Patterns (n+1 rule) H_ChemicalShift->H_Splitting H_Structure Assign Signals to Protons - δ ~3.5 (t, 2H, CH₂Cl) - δ ~1.8 (sextet, 2H, CH₂) - δ ~1.0 (t, 3H, CH₃) H_Splitting->H_Structure Final_Confirmation Confirm Structure of This compound H_Structure->Final_Confirmation C_Signals Count Signals (3 distinct singlets) C_ChemicalShift Analyze Chemical Shifts (δ) - Downfield shift due to Cl C_Signals->C_ChemicalShift C_Structure Assign Signals to Carbons - δ ~47 (CH₂Cl) - δ ~26 (CH₂) - δ ~12 (CH₃) C_ChemicalShift->C_Structure C_Structure->Final_Confirmation Start Acquire ¹H and ¹³C NMR Spectra of this compound Start->H_Signals Start->C_Signals

References

Application Note: Mass Spectrometry Fragmentation of 1-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-chloropropane. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for compound identification and structural elucidation. This document includes a summary of the key fragment ions, a detailed experimental protocol for sample analysis, and a visual representation of the fragmentation pathway.

Introduction

This compound (CH₃CH₂CH₂Cl) is a halogenated alkane that serves as a valuable case study for understanding the principles of mass spectrometry, particularly the fragmentation of alkyl halides. Upon electron ionization, this compound undergoes characteristic fragmentation, yielding a series of fragment ions that provide structural information. A key feature in the mass spectrum of chlorine-containing compounds is the isotopic signature of chlorine (³⁵Cl and ³⁷Cl), which appears in an approximate 3:1 ratio for any chlorine-containing fragment.[1]

Fragmentation Pattern Analysis

The mass spectrum of this compound is characterized by several key fragments. The molecular ion peaks are observed at m/z 78 and 80, corresponding to the [CH₃CH₂CH₂³⁵Cl]⁺ and [CH₃CH₂CH₂³⁷Cl]⁺ ions, respectively.[1] The relative abundance of these peaks reflects the natural isotopic distribution of chlorine. The base peak, the most intense signal in the spectrum, is typically a fragment resulting from the loss of the chlorine atom.

Quantitative Data Summary

The prominent ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The relative intensities are normalized to the base peak (100%).

m/zProposed Ion FragmentChemical FormulaRelative Intensity (%)Notes
78[CH₃CH₂CH₂³⁵Cl]⁺[C₃H₇³⁵Cl]⁺~10Molecular ion (M⁺)
80[CH₃CH₂CH₂³⁷Cl]⁺[C₃H₇³⁷Cl]⁺~3Isotopic molecular ion (M+2)
43[CH₃CH₂CH₂]⁺[C₃H₇]⁺100Base Peak, Propyl cation
42[CH₂=CHCH₂]⁺ or [C₃H₆]⁺[C₃H₆]⁺~99Propene radical cation
41[CH₂=CHCH₂]⁺[C₃H₅]⁺~24Allyl cation
29[CH₃CH₂]⁺[C₂H₅]⁺~40-45Ethyl cation
27[CH=CH₂]⁺[C₂H₃]⁺~33-36Vinyl cation

Note: Relative intensities can vary slightly depending on the instrument and experimental conditions.[2]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for volatile organic compounds.[3][4][5][6]

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile, high-purity solvent (e.g., methanol (B129727) or hexane). A typical concentration is in the range of 1-10 ppm.

  • For headspace analysis, place a small, known amount of this compound in a sealed vial and allow the vapor to equilibrate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injector: Split/splitless injector. For dilute solutions, a splitless injection is preferred to maximize sensitivity. For higher concentrations, a split injection (e.g., 20:1 split ratio) is recommended.[4]

    • Injector Temperature: 250 °C[4]

    • Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column, such as a Rtx-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating volatile organic compounds.[4]

    • Oven Temperature Program:

      • Initial temperature: 40-60 °C, hold for 2-5 minutes.

      • Ramp: Increase temperature at a rate of 3-10 °C/min to 240 °C.[4]

      • Final hold: Hold at 240 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[4]

    • Ion Source Temperature: 200-230 °C[4]

    • Mass Range: Scan from m/z 20 to 100.

    • Solvent Delay: Set a solvent delay to prevent the high concentration of the solvent from saturating the detector. The delay time will depend on the retention time of the solvent.

3. Data Acquisition and Analysis:

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST/EPA/MSDC Mass Spectral Database) for confirmation.[2]

Fragmentation Pathway

The fragmentation of this compound upon electron ionization begins with the removal of an electron to form the molecular ion radical, [CH₃CH₂CH₂Cl]⁺•. This high-energy species then undergoes various fragmentation processes to yield more stable ions.

Fragmentation_Pathway M CH₃CH₂CH₂Cl M_ion [CH₃CH₂CH₂Cl]⁺• m/z = 78/80 M->M_ion - e⁻ propyl_cation [CH₃CH₂CH₂]⁺ m/z = 43 (Base Peak) M_ion->propyl_cation - •Cl propene_cation [C₃H₆]⁺• m/z = 42 M_ion->propene_cation - HCl ethyl_cation [CH₃CH₂]⁺ m/z = 29 propyl_cation->ethyl_cation - CH₂

Figure 1. Electron ionization fragmentation pathway of this compound.

Conclusion

The mass spectrum of this compound is a classic example of the fragmentation of a primary alkyl halide. The presence of isotopic peaks for chlorine-containing ions, the formation of a stable propyl cation as the base peak, and subsequent fragmentation provide a clear and identifiable pattern. The experimental protocol detailed in this note provides a reliable method for obtaining high-quality mass spectra of this compound and similar volatile organic compounds.

References

Troubleshooting & Optimization

Improving yield and purity in 1-Chloropropane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-chloropropane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve yield and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for synthesizing this compound include:

  • From 1-Propanol (B7761284): This is a common and effective method involving the reaction of 1-propanol with a chlorinating agent. Commonly used reagents include:

  • From Propene: This method utilizes the anti-Markovnikov addition of hydrogen chloride (HCl) to propene, typically in the presence of peroxides.[7][8] In the absence of peroxides, the reaction follows Markovnikov's rule, yielding the isomeric 2-chloropropane (B107684) as the major product.[7][9]

  • Radical Chlorination of Propane (B168953): While a possible industrial route, this method is generally less suitable for laboratory synthesis due to its lack of selectivity, producing a mixture of this compound and 2-chloropropane.[8]

Q2: What is the primary isomeric impurity in this compound synthesis and why is it formed?

A2: The primary isomeric impurity is 2-chloropropane. Its formation is a significant issue, particularly in reactions involving propane or propene. In the radical chlorination of propane, the secondary hydrogens are more reactive than the primary ones, leading to the formation of 2-chloropropane.[8] When using propene, the standard electrophilic addition of HCl follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon, resulting in 2-chloropropane.[9]

Q3: How can I purify this compound from the reaction mixture?

A3: The most common method for purifying this compound is fractional distillation . This technique separates compounds based on differences in their boiling points.[8][10] this compound has a boiling point of approximately 47°C, while the common impurity, 2-chloropropane, boils at about 36°C. The starting material, 1-propanol, has a much higher boiling point of 97°C. A well-packed fractionating column is essential for efficiently separating the two closely boiling isomers.[11]

Q4: What are the main side products other than 2-chloropropane?

A4: Besides the isomeric 2-chloropropane, other potential side products depend on the synthetic route:

  • From 1-Propanol:

    • Dipropyl ether: Formed through a competing SN2 reaction between unreacted 1-propanol and the this compound product, especially at higher temperatures.

    • Propene: Can be formed via an E2 elimination reaction, particularly if strong, non-nucleophilic bases are present or at elevated temperatures.

  • From Propene:

    • Dichloropropanes: If excess chlorine radical is present, further chlorination of the initial product can occur.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of 1-propanol to this compound (using HCl/ZnCl₂) Incomplete protonation of the hydroxyl group.Ensure the use of concentrated hydrochloric acid. The ZnCl₂ catalyst is crucial for activating the alcohol; ensure it is anhydrous and used in sufficient quantity.[2][4]
Water in the reaction mixture shifting the equilibrium back to the reactants.Use a drying agent like anhydrous calcium chloride to absorb the water produced during the reaction.[1]
Low yield when using thionyl chloride (SOCl₂) Incomplete reaction or side reactions due to HCl byproduct.Add a non-nucleophilic base like pyridine to neutralize the HCl generated, driving the reaction to completion.
Degradation of the product by excess SOCl₂ at high temperatures.Maintain a low reaction temperature (e.g., 0°C) during the addition of thionyl chloride.
Low yield in anti-Markovnikov addition to propene Presence of radical inhibitors.Ensure all reagents and the reaction vessel are free from radical inhibitors.
Insufficient peroxide initiator.Use a fresh and adequate amount of a suitable peroxide initiator (e.g., benzoyl peroxide).
Product loss during workup Emulsion formation during aqueous washes.Add a small amount of brine (saturated NaCl solution) to help break up emulsions.
Loss of volatile product during solvent removal.Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. This compound is volatile (b.p. 47°C).
Low Purity
Symptom Possible Cause Suggested Solution
Significant amount of 2-chloropropane impurity (From propene) Reaction conditions favored Markovnikov addition.Ensure the presence of a peroxide initiator for the anti-Markovnikov addition of HCl.[7][8] Exclude light and other radical initiators if Markovnikov addition is desired.
(From 1-propanol) Rearrangement of a primary carbocation to a more stable secondary carbocation.This is less likely with primary alcohols under SN2 conditions. Use reagents that favor an SN2 mechanism, such as SOCl₂ or PCl₃, which minimize carbocation formation.[5]
Presence of unreacted 1-propanol in the final product Incomplete reaction.Increase the reaction time or the amount of the chlorinating agent.
Inefficient purification.Use a well-packed fractional distillation column and carefully control the distillation rate to separate the higher-boiling 1-propanol (97°C) from this compound (47°C).[11]
Presence of dipropyl ether High reaction temperature favoring SN2 side reaction.Maintain a lower reaction temperature during the synthesis.
Inefficient distillation.Dipropyl ether has a boiling point of ~90°C, so it should be separable by fractional distillation.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound from 1-Propanol

Chlorinating Agent Catalyst/Conditions Typical Yield (%) Purity (%) Key Advantages Key Disadvantages
Conc. HCl ZnCl₂60-70>95Inexpensive reagents.Requires a catalyst, longer reaction times.
SOCl₂ Pyridine or neat70-85>98High yield and purity, gaseous byproducts are easily removed.Reagent is moisture-sensitive and corrosive.
PCl₃ Neat65-75>97Effective for primary alcohols.Reagent is highly reactive with water, phosphorous acid byproduct needs to be removed.[5]

Note: Yields and purities are approximate and can vary significantly based on specific reaction conditions and purification methods.

Experimental Protocols

Synthesis of this compound from 1-Propanol using HCl and ZnCl₂
  • Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle. Equip the top of the condenser with a gas trap to absorb HCl fumes.

  • Reagent Addition: In the round-bottom flask, place 27.5 g of anhydrous zinc chloride and 44 mL of concentrated hydrochloric acid. Cool the flask in an ice bath.

  • Slowly add 20 mL of 1-propanol to the cooled mixture with gentle swirling.

  • Reaction: Add a few boiling chips to the flask and heat the mixture to a gentle reflux for 1 hour.

  • Workup: After cooling, transfer the mixture to a separatory funnel. Remove the lower aqueous layer.

  • Wash the organic layer with 20 mL of concentrated sulfuric acid (caution: exothermic), followed by 20 mL of water, and finally with 20 mL of 5% sodium bicarbonate solution.

  • Dry the crude this compound over anhydrous calcium chloride.

  • Purification: Purify the dried product by fractional distillation, collecting the fraction boiling between 45-48°C.

Synthesis of this compound from 1-Propanol using Thionyl Chloride
  • Apparatus Setup: Set up a round-bottom flask with a dropping funnel and a reflux condenser connected to a gas trap in a fume hood.

  • Reagent Addition: Place 0.5 mol of 1-propanol in the flask and cool it in an ice bath.

  • Slowly add 0.55 mol of thionyl chloride from the dropping funnel with constant stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 30 minutes.

  • Purification: Directly purify the reaction mixture by fractional distillation. Collect the fraction boiling at 45-47°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 1-Propanol reagents Add Chlorinating Agent (e.g., HCl/ZnCl2 or SOCl2) start->reagents reaction Reaction (Reflux) reagents->reaction wash Aqueous Washes reaction->wash dry Drying wash->dry distillation Fractional Distillation dry->distillation product Pure this compound distillation->product

Caption: Experimental workflow for this compound synthesis from 1-propanol.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions (e.g., elimination) low_yield->side_reactions workup_loss Loss during Workup low_yield->workup_loss increase_time Increase Reaction Time/Temp incomplete_reaction->increase_time optimize_reagents Optimize Reagent Stoichiometry incomplete_reaction->optimize_reagents control_temp Control Temperature side_reactions->control_temp improve_workup Refine Workup Technique workup_loss->improve_workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Separation of 1-Chloropropane and 2-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist with the separation of 1-chloropropane from its byproduct, 2-chloropropane (B107684). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound and 2-chloropropane?

A1: The primary challenge lies in their very similar physical properties as structural isomers. They share the same molecular weight, leading to very close boiling points. This makes conventional simple distillation an ineffective method for achieving high-purity separation, necessitating more advanced techniques.

Q2: Which separation techniques are most effective for this mixture?

A2: The most commonly employed and effective methods for separating this compound and 2-chloropropane are:

  • Fractional Distillation: A high-efficiency distillation technique that utilizes a fractionating column to perform multiple vaporization-condensation cycles.

  • Extractive Distillation: This method involves the addition of a carefully selected solvent to the mixture to alter the relative volatility of the isomers, making their separation by distillation easier.

  • Preparative Gas Chromatography (Prep-GC): A highly effective but typically lower-throughput technique that separates compounds based on their differential partitioning between a mobile gas phase and a stationary phase within a column.

Troubleshooting Guides

Fractional Distillation

Q3: My fractional distillation is not providing good separation of the two isomers. What are the likely causes and solutions?

A3: Poor separation during fractional distillation of close-boiling isomers is a common issue. Here are the primary causes and their solutions:

Common CauseTroubleshooting Steps
Insufficient Column Efficiency The fractionating column may not have enough theoretical plates for the separation. Use a longer column or one with a more efficient packing material (e.g., structured packing instead of random packing).
Incorrect Heating Rate Heating the distillation flask too quickly can lead to "flooding" of the column, where the vapor velocity is too high for efficient equilibrium between the liquid and vapor phases. Reduce the heating rate to allow for a slow and steady distillation.
Poor Insulation Heat loss from the fractionating column can disrupt the temperature gradient necessary for efficient separation. Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.
Unstable Boiling "Bumping" or uneven boiling in the distillation flask can send slugs of the mixture up the column, bypassing the separation process. Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Incorrect Thermometer Placement The thermometer bulb must be positioned correctly in the distillation head (just below the side arm to the condenser) to accurately measure the temperature of the vapor that is distilling.

Q4: The temperature at the distillation head is fluctuating instead of remaining steady. What does this indicate?

A4: A fluctuating temperature at the distillation head suggests that the separation is not proceeding efficiently and a mixture of the two isomers is distilling over. This can be caused by the issues mentioned in Q3, particularly an incorrect heating rate or poor column efficiency. A stable temperature plateau should be observed for each component as it distills.

Fractional Distillation Workflow

G A Start: Mixture of This compound and 2-Chloropropane B Assemble Fractional Distillation Apparatus A->B C Add Mixture and Boiling Chips to Distillation Flask B->C D Heat Mixture Gently C->D E Observe Vapor Condensation and Rise in Column D->E F Monitor Temperature at Distillation Head E->F G Collect First Fraction (Enriched in 2-Chloropropane) F->G Stable temp. at ~36°C (2-CP) H Temperature Rises to Boiling Point of this compound G->H I Change Receiving Flask H->I J Collect Second Fraction (Enriched in this compound) I->J Stable temp. at ~47°C (1-CP) K Analyze Fractions for Purity (e.g., by GC) J->K

Caption: Workflow for separating chloropropane isomers via fractional distillation.

Extractive Distillation

Q5: How do I select an appropriate solvent for the extractive distillation of this compound and 2-chloropropane?

A5: The choice of solvent is critical for successful extractive distillation. The ideal solvent should:

  • Selectively alter the relative volatility: It should interact differently with the two isomers, increasing the boiling point difference between them.

  • Have a higher boiling point than the components to be separated: This ensures that the solvent remains in the liquid phase in the distillation column.

  • Be miscible with the chloropropane mixture.

  • Not form an azeotrope with either isomer.

  • Be easily separable from the less volatile component in a subsequent distillation step.

  • Be chemically inert with the chloropropanes.

For separating alkyl halides like 1- and 2-chloropropane, solvents that can induce dipole-dipole interactions or have specific steric interactions can be effective. Potential solvent classes to investigate include high-boiling point polar aprotic solvents.

Q6: What are common problems encountered during extractive distillation of these isomers?

A6: Challenges in extractive distillation often relate to the solvent and process parameters:

Common IssueTroubleshooting Steps
Poor Separation Efficiency The chosen solvent may not be effective enough. Re-evaluate solvent selection based on thermodynamic data and modeling. The solvent-to-feed ratio may be too low. Increase the solvent flow rate to enhance the volatility difference.
Solvent Loss in the Overhead Product The solvent's boiling point may be too close to that of the chloropropanes, or the number of theoretical stages in the top section of the column is insufficient.
Difficulty in Solvent Recovery The boiling point difference between the solvent and the less volatile chloropropane may be too small for efficient separation in the solvent recovery column.
Column Flooding or Weeping Similar to fractional distillation, these issues can arise from incorrect vapor and liquid flow rates. Optimize the reboiler duty and reflux ratio.

Extractive Distillation Process

G cluster_0 Extractive Distillation Column cluster_1 Solvent Recovery Column A Mixture Feed (1-CP + 2-CP) C Overhead Product (Pure 2-Chloropropane) A->C Vapor B Solvent Feed D Bottoms Product (this compound + Solvent) B->D Liquid E Feed from Extractive Column D->E F Overhead Product (Pure this compound) E->F Vapor G Bottoms Product (Recycled Solvent) E->G Liquid G->B Recycle

Caption: General workflow for extractive distillation of chloropropane isomers.

Preparative Gas Chromatography (Prep-GC)

Q7: I am getting poor resolution or peak tailing when trying to separate the isomers by Prep-GC. What should I check?

A7: Poor resolution and peak tailing in Prep-GC can result from several factors related to the column and operating conditions:

Common IssueTroubleshooting Steps
Inappropriate Stationary Phase The stationary phase does not have the right selectivity for the isomers. For separating compounds with different polarities like 1- and 2-chloropropane, a mid-polarity stationary phase is often a good starting point.
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or use a column with a larger internal diameter and thicker stationary phase film.
Incorrect Oven Temperature Program An oven temperature program that is too fast or starts at too high a temperature will result in poor separation. Optimize the temperature ramp rate and initial hold time.
Carrier Gas Flow Rate The flow rate of the carrier gas affects the efficiency of the separation. Ensure the flow rate is optimized for the column dimensions and carrier gas being used.
Active Sites in the System Active sites in the injector liner or column can cause peak tailing, especially for polar compounds. Use a deactivated liner and ensure the column is properly conditioned.

Data Presentation: Comparison of Separation Methods

Separation MethodTypical Purity AchievableTypical YieldKey AdvantagesKey Disadvantages
Fractional Distillation 90-98%70-90%Scalable, cost-effective for large quantities.Requires a highly efficient column, can be energy-intensive.
Extractive Distillation >99%60-85%Can achieve very high purity for close-boiling mixtures.Requires an additional solvent and a second distillation column for solvent recovery, more complex process.
Preparative GC >99.5%50-80%Excellent for achieving very high purity on a small scale.Low throughput, not easily scalable for large quantities, can be expensive.

Note: The values in this table are estimates and can vary significantly based on the specific experimental setup and optimization.

Experimental Protocols

Fractional Distillation Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a collection flask.

  • Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the this compound and 2-chloropropane mixture. Add boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: Observe the vapor rising through the column. Adjust the heating rate to maintain a slow, steady distillation rate of 1-2 drops per second.

  • Fraction Collection:

    • Collect the first fraction while the head temperature remains constant at the boiling point of 2-chloropropane (~36°C).

    • When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • Collect the second fraction when the temperature stabilizes at the boiling point of this compound (~47°C).

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine their purity.

Preparative Gas Chromatography (Prep-GC) Protocol (Starting Point)
  • Column Selection: Choose a capillary column with a stationary phase suitable for separating polar compounds. A good starting point is a mid-polarity phase.

  • Carrier Gas: Use high-purity helium or hydrogen as the carrier gas.

  • Inlet: Use a split/splitless inlet. A split injection is recommended to avoid column overload. Set the inlet temperature to around 150°C.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5-10 minutes.

    • Ramp: Increase the temperature at a rate of 5-10°C/min to 100°C.

    • Final Hold: Hold at 100°C for 5 minutes.

    • This program should be optimized based on the observed separation.

  • Detector: A Flame Ionization Detector (FID) is suitable for these compounds.

  • Sample Preparation: If necessary, dilute the sample in a volatile solvent.

  • Injection and Collection: Inject the sample and collect the fractions corresponding to the eluting peaks of 2-chloropropane and this compound. Multiple injections will likely be necessary to collect a sufficient quantity of each isomer.

GC Separation Logic

G A Inject Mixture into GC B Compounds travel through GC column at different rates A->B C 2-Chloropropane (lower boiling point) elutes first B->C D This compound (higher boiling point) elutes second C->D E Detector signals elution of each compound D->E F Collect fractions corresponding to each peak E->F

Caption: Logical flow of isomer separation by preparative gas chromatography.

Technical Support Center: Radical Chlorination of Propane to 1-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the radical chlorination of propane (B168953) to synthesize 1-chloropropane.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary products of the radical chlorination of propane?

The radical chlorination of propane typically yields a mixture of two isomeric monochlorinated products: this compound and 2-chloropropane (B107684).[1][2][3][4] Additionally, polychlorinated propanes (e.g., dichloropropanes) can be formed as byproducts.[1]

Q2: Why is 2-chloropropane the major product in the radical chlorination of propane under standard conditions?

Although propane has six primary hydrogens and only two secondary hydrogens, 2-chloropropane is generally the major product.[1][5] This is due to the higher reactivity of the secondary hydrogens. The abstraction of a secondary hydrogen atom leads to the formation of a more stable secondary free radical intermediate compared to the primary free radical formed from the abstraction of a primary hydrogen.[6] At 25°C, the light-induced gas phase chlorination of propane yields approximately 45% this compound and 55% 2-chloropropane.[1]

Q3: What is the mechanism of radical chlorination of propane?

The reaction proceeds via a free-radical chain mechanism involving three main stages: initiation, propagation, and termination.[3][7][8]

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) using UV light or heat.[3][4][7]

  • Propagation: A chlorine radical abstracts a hydrogen atom from propane to form hydrogen chloride (HCl) and a propyl radical. This can be a primary (CH₃CH₂CH₂•) or a more stable secondary (CH₃ĊHCH₃) radical. The propyl radical then reacts with another chlorine molecule to form either this compound or 2-chloropropane and a new chlorine radical, which continues the chain reaction.[3][7]

  • Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, two propyl radicals, or a propyl radical and a chlorine radical.[7]

Q4: How can the formation of polychlorinated byproducts be minimized?

The formation of dichloropropanes and other polychlorinated products can be suppressed by using a high molar ratio of propane to chlorine.[2] This ensures that the chlorine radicals are more likely to react with a propane molecule rather than a monochlorinated propane molecule. Controlling the reaction time by stopping it after a short duration can also favor the formation of monochlorinated products.[2]

Section 2: Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound The inherent selectivity of the reaction favors the formation of 2-chloropropane due to the greater stability of the secondary radical intermediate.[6]Investigate the effect of reaction temperature. Lower temperatures may slightly favor the formation of the statistically more probable this compound, although selectivity for the secondary product generally remains. A comprehensive study of the temperature effect on product distribution is recommended.
High percentage of polychlorinated products The molar ratio of chlorine to propane is too high, or the reaction time is too long, leading to further chlorination of the desired monochlorinated products.Use a significant excess of propane relative to chlorine. This increases the probability of a chlorine radical colliding with a propane molecule instead of a chloropropane molecule.[2] Shorten the reaction time to reduce the extent of secondary chlorination.[2]
Difficulty in separating this compound and 2-chloropropane The boiling points of this compound (47°C) and 2-chloropropane (36°C) are relatively close, which can make separation by simple distillation challenging.Employ fractional distillation with a high-efficiency column (e.g., a packed column or a spinning band column) to achieve a good separation.
Reaction is not initiating Insufficient energy (UV light or heat) to cleave the Cl-Cl bond and generate chlorine radicals. The presence of radical inhibitors (e.g., oxygen) in the system.Ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity. For thermal chlorination, verify the reaction temperature is high enough (typically >300°C).[5] Purge the reaction system with an inert gas (e.g., nitrogen or argon) before introducing the reactants to remove any oxygen.
Explosive reaction The reaction between propane and chlorine can be explosive over a wide range of concentrations, especially in the presence of light.Always conduct the reaction in a well-ventilated fume hood and behind a blast shield.[9] Introduce the reactants, particularly chlorine gas, slowly and in a controlled manner. Diluting the reactants with an inert gas can also help to moderate the reaction.

Section 3: Data Presentation

Table 1: Product Distribution in the Radical Chlorination of Propane at 25°C

ProductPercentage Yield
This compound45%
2-Chloropropane55%

Data sourced from light-induced gas phase chlorination experiments.[1]

Table 2: Relative Reactivity of Hydrogens in Propane towards Chlorination at 25°C

Hydrogen TypeRelative Reactivity per Hydrogen
Primary (1°)1.0
Secondary (2°)~3.95

This data indicates that a secondary hydrogen is approximately 3.95 times more likely to be abstracted by a chlorine radical than a primary hydrogen.

Section 4: Experimental Protocols

1. General Laboratory-Scale Protocol for Photochemical Chlorination of Propane

Disclaimer: This is a generalized protocol and should be adapted and performed by qualified personnel with appropriate safety measures in place.

Materials:

  • Propane gas

  • Chlorine gas

  • Inert gas (Nitrogen or Argon)

  • Photochemical reactor with a quartz immersion well[10][11]

  • High-pressure mercury vapor lamp (UV source)[11]

  • Gas flow meters

  • Cold trap (e.g., dry ice/acetone bath)

  • Gas washing bottle containing sodium hydroxide (B78521) solution (for trapping unreacted chlorine and HCl)

  • Gas chromatograph with a mass spectrometer (GC-MS) for analysis

Procedure:

  • System Setup: Assemble the photochemical reactor in a fume hood. Ensure all connections are secure and leak-proof. The outlet of the reactor should be connected to a cold trap to collect the chlorinated products, followed by a gas washing bottle with NaOH solution to neutralize excess chlorine and HCl.

  • Inert Gas Purge: Purge the entire system with an inert gas for at least 30 minutes to remove all oxygen.

  • Reactant Introduction: Begin a slow and controlled flow of propane gas through the reactor using a calibrated gas flow meter. Once a stable flow is established, start the flow of chlorine gas at a predetermined molar ratio (a high propane-to-chlorine ratio is recommended to minimize polychlorination).

  • Initiation: Turn on the UV lamp to initiate the reaction. The lamp should be housed within the quartz immersion well of the reactor.

  • Reaction Monitoring: Monitor the reaction temperature. The reaction is exothermic, so cooling may be necessary to maintain a constant temperature.

  • Product Collection: The chlorinated propanes, being more volatile than propane, will be carried out of the reactor with the gas stream and condense in the cold trap.

  • Reaction Quenching: After the desired reaction time, turn off the UV lamp and then stop the flow of chlorine gas. Continue the flow of propane for a short period to purge any remaining chlorine from the reactor. Finally, stop the propane flow and purge the system with inert gas.

  • Workup and Analysis: Collect the condensed liquid from the cold trap. Analyze the product mixture using GC-MS to determine the relative amounts of this compound, 2-chloropropane, and any byproducts.

2. GC-MS Analysis of Chlorinated Propane Isomers

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating this compound and 2-chloropropane.

  • Injector Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 40°C) and hold for a few minutes, then ramp up to a higher temperature (e.g., 150°C) at a moderate rate (e.g., 10°C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in electron ionization (EI) mode. Monitor characteristic ions for this compound and 2-chloropropane for quantification.

Section 5: Visualizations

Diagram 1: Radical Chlorination of Propane Signaling Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 Cl_rad1 2 Cl• Cl2->Cl_rad1 UV light or heat Cl_rad2 Cl• Propane Propane Primary_Radical CH₃CH₂CH₂• Propane->Primary_Radical H abstraction (primary) Secondary_Radical CH₃ĊHCH₃ Propane->Secondary_Radical H abstraction (secondary) HCl HCl Cl2_2 Cl₂ Cl2_3 Cl₂ 1_Chloropropane This compound Primary_Radical->1_Chloropropane 2_Chloropropane 2-Chloropropane Secondary_Radical->2_Chloropropane Cl_rad3 Cl• Cl2_2->Cl_rad3 Cl_rad4 Cl• Cl2_3->Cl_rad4 Cl_rad5 2 Cl• Propyl_rad_term 2 R• Cl2_term Cl₂ Cl_rad5->Cl2_term Dimer R-R Propyl_rad_term->Dimer Mixed_term R• + Cl• Product_term R-Cl Mixed_term->Product_term

Caption: Reaction mechanism for the radical chlorination of propane.

Diagram 2: Troubleshooting Workflow for Low this compound Yield

G start Start: Low Yield of this compound check_ratio Analyze Product Ratio (GC-MS) start->check_ratio high_2_chloro High 2-Chloropropane Content? check_ratio->high_2_chloro high_poly High Polychlorinated Content? check_ratio->high_poly low_conversion Low Overall Conversion? check_ratio->low_conversion high_2_chloro->high_poly No adjust_temp Action: Optimize Reaction Temperature (Lower temperature may slightly favor this compound) high_2_chloro->adjust_temp Yes high_poly->low_conversion No increase_propane Action: Increase Propane/Chlorine Molar Ratio high_poly->increase_propane Yes check_initiator Action: Check UV Lamp Intensity / Temperature low_conversion->check_initiator Yes end End: Optimized Process low_conversion->end No adjust_temp->end reduce_time Action: Reduce Reaction Time increase_propane->reduce_time reduce_time->end check_inhibitors Action: Purge System with Inert Gas check_initiator->check_inhibitors check_inhibitors->end

References

Technical Support Center: Purification of 1-Chloropropane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-chloropropane via fractional distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound, helping you diagnose and resolve problems to achieve high purity.

Problem Potential Cause(s) Recommended Solution(s)
No Distillate Collection - Inadequate heating- Thermometer bulb placed incorrectly- Leaks in the apparatus- Condenser water is too cold- Gradually increase the heating mantle temperature.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Check all joints and connections for a secure fit. Use joint clips.- Reduce the flow rate of the cooling water or use warmer water.
Distillation Rate is Too Slow - Insufficient heating- Poor insulation of the fractionating column- Increase the heating mantle temperature cautiously.- Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.
Distillation Rate is Too Fast (Bumping) - Heating is too vigorous- Lack of boiling chips- Reduce the heating mantle temperature.- Ensure 2-3 fresh boiling chips are in the distillation flask before heating. Never add boiling chips to a hot liquid.
Poor Separation of this compound and 2-Chloropropane (B107684) - Inefficient fractionating column- Distillation rate is too high- Flooding of the column- Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Slow down the distillation rate to allow for proper vapor-liquid equilibrium.- Reduce the heating rate to prevent the column from filling with liquid.
Constant Boiling Point Lower Than Expected - Presence of a lower-boiling impurity or azeotrope- Check for potential low-boiling impurities from the synthesis (e.g., residual solvents like acetone). This compound forms an azeotrope with acetone.[1]- If an azeotrope is suspected, alternative purification methods like extractive distillation or preparative gas chromatography may be necessary.
Fluctuating Temperature During Distillation - Uneven heating- Distillation rate is too fast- Ensure the heating mantle is in good contact with the distillation flask.- Reduce the heating rate to maintain a steady distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity is its structural isomer, 2-chloropropane, which often forms as a byproduct during synthesis.[2] Other potential impurities include unreacted starting materials such as 1-propanol, and solvents used in the reaction or workup.

Q2: What is the boiling point difference between this compound and 2-chloropropane?

A2: this compound has a boiling point of approximately 46.6°C, while 2-chloropropane boils at around 35-36°C.[3][4][5][6][7] This small difference necessitates the use of fractional distillation for effective separation.

Q3: Do this compound and 2-chloropropane form an azeotrope?

A3: No, this compound and 2-chloropropane do not form an azeotrope, which allows for their separation by fractional distillation. However, be aware that this compound can form an azeotrope with other substances, such as acetone.[1]

Q4: What type of fractionating column is best for separating this compound and 2-chloropropane?

A4: Due to the small boiling point difference, a highly efficient fractionating column is recommended. A Vigreux column of at least 20 cm in length, or a packed column (e.g., with Raschig rings or metal sponges) will provide the necessary theoretical plates for a good separation.

Q5: How can I tell when I have successfully separated the 2-chloropropane from the this compound?

A5: Monitor the temperature at the distillation head closely. You should observe an initial plateau at the boiling point of 2-chloropropane (~35-36°C). As the 2-chloropropane is removed, the temperature will begin to rise. A second, stable plateau should be observed at the boiling point of this compound (~46.6°C). The fraction collected during this second plateau will be enriched in this compound.

Q6: What is the expected purity of this compound after a single fractional distillation?

A6: The achievable purity depends on the efficiency of the fractionating column and the care taken during the distillation. With a good column and a slow, steady distillation rate, it is possible to achieve a purity of >98%. For higher purity, a second fractional distillation of the collected this compound fraction may be necessary.

Quantitative Data

The following table summarizes the key physical properties of this compound and its primary impurity, 2-chloropropane.

Property This compound 2-Chloropropane
Boiling Point (°C) 46.635-36
Density (g/mL at 20°C) 0.8900.862
Molar Mass ( g/mol ) 78.5478.54
CAS Number 540-54-575-29-6

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the procedure for the purification of this compound containing 2-chloropropane as the primary impurity.

Materials:

  • Crude this compound

  • Boiling chips

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Heating mantle with a stirrer

  • Fractionating column (Vigreux, 20 cm or longer, or packed column)

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 100 °C range)

  • Condenser

  • Receiving flasks (at least three)

  • Joint clips

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and a few boiling chips into the round-bottom flask.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask at the other end.

    • Secure all joints with clips.

    • Insulate the fractionating column with glass wool or aluminum foil.

    • Start the flow of cooling water through the condenser (in at the bottom, out at the top).

  • Distillation:

    • Begin heating the round-bottom flask gently.

    • Observe the vapor rising slowly through the fractionating column.

    • The first fraction will be enriched in the lower-boiling 2-chloropropane. Collect this fraction as the temperature holds steady at approximately 35-36°C.

    • Once all the 2-chloropropane has distilled, the temperature will begin to rise.

    • Change the receiving flask to collect the intermediate fraction as the temperature climbs towards the boiling point of this compound.

    • When the temperature stabilizes at the boiling point of this compound (approximately 46.6°C), change to a clean, pre-weighed receiving flask to collect the purified product.

    • Continue to collect the this compound fraction as long as the temperature remains constant.

    • Stop the distillation when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Analysis:

    • Analyze the collected fractions by gas chromatography (GC) to determine their purity.

Visualizations

Troubleshooting Workflow for Fractional Distillation

TroubleshootingWorkflow Troubleshooting Fractional Distillation of this compound start Distillation Problem Occurs no_distillate No Distillate? start->no_distillate slow_distillate Slow Distillation? no_distillate->slow_distillate No check_heat Increase Heat / Check Thermometer no_distillate->check_heat Yes poor_separation Poor Separation? slow_distillate->poor_separation No insulate_column Insulate Column slow_distillate->insulate_column Yes temp_fluctuation Temp. Fluctuation? poor_separation->temp_fluctuation No check_column Use More Efficient Column / Slow Rate poor_separation->check_column Yes check_heating Ensure Even Heating / Slow Rate temp_fluctuation->check_heating Yes resolve Problem Resolved temp_fluctuation->resolve No check_leaks Check for Leaks check_heat->check_leaks check_leaks->resolve insulate_column->resolve check_column->resolve check_heating->resolve

References

Preventing side reactions in the synthesis of n-propylamine from 1-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of n-propylamine from 1-chloropropane.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when synthesizing n-propylamine from this compound and ammonia (B1221849)?

A1: The most significant side reaction is over-alkylation. The n-propylamine product is a nucleophile and can react further with this compound to form di-n-propylamine, tri-n-propylamine, and even a quaternary ammonium (B1175870) salt.[1][2][3][4] This occurs because the newly formed amine can compete with ammonia as a nucleophile.[2]

Q2: How can I minimize the formation of over-alkylation byproducts?

A2: To favor the formation of the primary amine, n-propylamine, a large excess of ammonia should be used.[5] This increases the statistical probability that a molecule of this compound will collide with and react with an ammonia molecule rather than a propylamine (B44156) molecule.[5] Careful optimization of reaction conditions such as stoichiometry, solvent, and base can also help control the extent of alkylation.[1]

Q3: Are there alternative methods to synthesize n-propylamine from a propyl halide that avoid over-alkylation?

A3: Yes, the Gabriel synthesis is a highly effective method for preparing primary amines from primary alkyl halides without the issue of over-alkylation.[6][7][8] This method involves the use of potassium phthalimide (B116566), which acts as a surrogate for the amino group.[6]

Q4: What is the reaction mechanism for the synthesis of n-propylamine from this compound and ammonia?

A4: The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[2][9] The ammonia molecule, acting as a nucleophile, attacks the electrophilic carbon atom of this compound, leading to the displacement of the chloride ion.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of n-propylamine and significant amounts of di- and tri-propylamine. Insufficient excess of ammonia, leading to over-alkylation.Increase the molar ratio of ammonia to this compound. A significant excess of ammonia is crucial to favor the primary amine product.[5]
Formation of a solid precipitate (quaternary ammonium salt). Extensive over-alkylation has occurred.This indicates that the reaction conditions strongly favor further alkylation. Use a much larger excess of ammonia or consider an alternative synthetic route like the Gabriel synthesis.
Reaction is slow or does not proceed to completion. Inappropriate solvent or temperature.The reaction is typically carried out in a sealed container under pressure with heating.[2] Using a polar solvent like ethanol (B145695) can facilitate the reaction.[5][9]
Difficulty in separating n-propylamine from byproducts. Boiling points of the resulting amines are relatively close.Fractional distillation is required to separate the mixture of amines. Careful control of the distillation column temperature is necessary.

Experimental Protocols

Protocol 1: Direct Amination of this compound

Objective: To synthesize n-propylamine while minimizing over-alkylation byproducts.

Materials:

  • This compound

  • Anhydrous ammonia (liquefied or as a concentrated solution in ethanol)

  • Ethanol (solvent)

  • A sealed reaction vessel (e.g., a pressure vessel or a sealed tube)

Procedure:

  • In a fume hood, carefully charge a pressure vessel with a solution of a large molar excess of ammonia in ethanol.

  • Cool the vessel in an ice bath.

  • Slowly add this compound to the ammonia solution with stirring.

  • Seal the reaction vessel securely.

  • Heat the reaction mixture. The specific temperature and pressure will depend on the scale and equipment but are necessary to drive the reaction.[2]

  • After the reaction is complete (monitored by GC or TLC), cool the vessel to room temperature before carefully venting any excess pressure.

  • The resulting mixture contains n-propylamine, di-n-propylamine, tri-n-propylamine, unreacted starting materials, and the solvent.

  • Isolate the n-propylamine from the reaction mixture by fractional distillation.

Protocol 2: Gabriel Synthesis of n-Propylamine

Objective: To synthesize n-propylamine with high selectivity, avoiding over-alkylation.

Materials:

  • Potassium phthalimide

  • This compound

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Hydrazine (B178648) hydrate (B1144303) or a strong acid for hydrolysis

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • N-Alkylation of Phthalimide:

    • Dissolve potassium phthalimide in DMF in a round-bottom flask.

    • Add this compound to the solution.

    • Heat the mixture with stirring to facilitate the SN2 reaction, forming N-propylphthalimide.[7]

    • Monitor the reaction for the disappearance of starting materials.

    • Once complete, cool the reaction mixture and pour it into cold water to precipitate the N-propylphthalimide.

    • Filter and wash the solid product.

  • Liberation of the Primary Amine (Hydrazinolysis):

    • Suspend the N-propylphthalimide in ethanol or a similar solvent.

    • Add hydrazine hydrate to the suspension.[6]

    • Reflux the mixture. A precipitate of phthalhydrazide (B32825) will form.

    • Cool the mixture and acidify with hydrochloric acid to protonate the n-propylamine.

    • Filter off the phthalhydrazide precipitate.

    • Isolate the n-propylamine hydrochloride from the filtrate by evaporating the solvent.

    • To obtain the free amine, dissolve the hydrochloride salt in water and add a strong base (e.g., NaOH) followed by extraction with an organic solvent and subsequent distillation.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions (Over-alkylation) This compound This compound n-Propylamine n-Propylamine This compound->n-Propylamine + NH3 Di-n-propylamine Di-n-propylamine n-Propylamine->Di-n-propylamine + this compound Ammonia Ammonia Tri-n-propylamine Tri-n-propylamine Di-n-propylamine->Tri-n-propylamine + this compound Quaternary Salt Quaternary Salt Tri-n-propylamine->Quaternary Salt + this compound

Caption: Main reaction and over-alkylation side reactions.

Troubleshooting_Flowchart start Low yield of n-Propylamine? check_byproducts Significant di/tri-propylamine observed? start->check_byproducts Yes optimize_conditions Optimize reaction time and temperature start->optimize_conditions No increase_ammonia Increase molar excess of Ammonia check_byproducts->increase_ammonia Yes gabriel_synthesis Consider Gabriel Synthesis check_byproducts->gabriel_synthesis Yes, and purity is critical increase_ammonia->optimize_conditions

Caption: Troubleshooting logic for low n-propylamine yield.

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Amine Liberation Potassium Phthalimide Potassium Phthalimide N-Propylphthalimide N-Propylphthalimide Potassium Phthalimide->N-Propylphthalimide + this compound 1-Chloropropane_GS This compound n-Propylamine_GS n-Propylamine N-Propylphthalimide->n-Propylamine_GS + Hydrazine Phthalhydrazide Phthalhydrazide N-Propylphthalimide->Phthalhydrazide + Hydrazine Hydrazine Hydrazine

References

Technical Support Center: Managing Explosive Hazards of 1-Chloropropane in Air

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on safely managing the explosive hazards of 1-Chloropropane in a laboratory setting.

Quantitative Data Summary

For quick reference, the key explosive and flammable properties of this compound are summarized in the table below. These parameters are critical for conducting a thorough risk assessment before beginning any experiment.

PropertyValueSource(s)
Lower Explosive Limit (LEL)2.6% by volume in air[1][2]
Upper Explosive Limit (UEL)11.1% by volume in air[1]
Flash PointBelow 0°F (<-18°C) [Closed Cup][1]
Autoignition Temperature968°F (520°C)[2]
Vapor Density2.71 (Air = 1)[1]
Boiling Point46.6°C (115.9°F)[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Question/Issue Answer/Solution
Why is the pressure in my reaction vessel unexpectedly increasing? This compound is highly volatile with a low boiling point (46.6°C).[2] If the reaction temperature exceeds this, it will rapidly vaporize, leading to a pressure increase. Ensure your cooling system is functioning correctly and the reaction temperature is maintained well below the boiling point. Also, check for any unintended heat sources near your apparatus.
I detected a faint, sweet odor. What should I do? A sweet, chloroform-like odor can indicate a leak of this compound vapor.[3] Vapors are heavier than air and can accumulate in low-lying areas.[2] Immediately ensure the area is well-ventilated, check all connections and seals on your apparatus for leaks, and work within a properly functioning fume hood. Use a handheld photoionization detector (PID) to check for fugitive emissions.
My experiment requires heating this compound. What are the key safety precautions? Heating this compound significantly increases the risk of creating an explosive air-vapor mixture. Vapors can travel to a distant ignition source and flash back.[4] Always heat using a controlled method like an oil bath or heating mantle connected to a temperature controller. Never use an open flame. Ensure the apparatus is located in a fume hood, away from any potential ignition sources (e.g., electrical outlets, motors, static electricity). Ground and bond all equipment to prevent static discharge.[1]
I need to transfer this compound between containers. How can I minimize static electricity? Static discharge can ignite this compound vapors.[1] When transferring, use conductive tubing and ensure both the source and receiving containers are properly grounded and bonded to each other. Pour slowly to minimize the generation of static charge.
What should I do if I spill a small amount of this compound in the fume hood? For a small spill, absorb the liquid with an inert material like dry sand or earth.[4] Do not use combustible materials like paper towels. Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Ensure there are no ignition sources nearby and maintain good ventilation.

Frequently Asked Questions (FAQs)

Q1: What are the primary explosive hazards of this compound?

A1: The primary hazard is that this compound is a highly flammable liquid that forms explosive mixtures with air.[4] Its vapors are heavier than air and can travel a considerable distance to an ignition source, causing a flashback.[4] It has a low flash point (below 0°F), meaning it can be ignited at typical room temperatures.[2]

Q2: How should this compound be stored safely?

A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[1] It should be stored in a designated flammables cabinet. Recommended storage temperature is 2-8°C.[1]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing and reducing agents, alkali metals, many amines, nitrides, and azo/diazo compounds.[2][5] Contact with these materials can lead to a vigorous reaction, increasing the risk of fire or explosion.

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Always wear appropriate PPE, including chemical safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[1] All work should be conducted in a certified chemical fume hood to avoid inhalation of harmful vapors.[1]

Q5: In case of a fire involving this compound, what type of extinguisher should be used?

A5: For small fires, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[3] Do not use a solid stream of water as it may spread the fire.[4]

Experimental Protocols

Detailed methodologies for determining key safety parameters are crucial for a comprehensive risk assessment. The following are summaries of standard methods.

Determination of Flash Point (ASTM D56 - Tag Closed-Cup Method)

This method is suitable for liquids like this compound with a flash point below 93°C.[6]

Objective: To determine the lowest temperature at which the application of an ignition source causes the vapors of a specimen to ignite under controlled laboratory conditions.[6]

Methodology:

  • Apparatus: A Tag Closed-Cup Tester, which consists of a brass test cup, a water bath, a thermometer, and a flame-application device.

  • Sample Preparation: Fill the test cup with the this compound sample to the specified level.

  • Procedure:

    • The sample is heated at a slow, constant rate.[3]

    • At specified temperature intervals, a small flame is introduced into the vapor space of the cup.

    • The test is repeated, with the temperature of the sample increasing, until a distinct flash is observed inside the cup.

  • Result: The flash point is the lowest temperature at which this flash occurs.

Determination of Flammability Limits (ASTM E681)

This method determines the lower and upper concentration limits of flammability for chemical vapors in air.[1]

Objective: To identify the concentration range of this compound in air (at a given temperature and pressure) over which a flame will propagate upon ignition.[1]

Methodology:

  • Apparatus: A closed vessel (typically a 5-liter flask), an ignition source (e.g., spark or hot wire), a method for introducing and mixing the chemical vapor and air, and a means to observe flame propagation.

  • Procedure:

    • A known concentration of this compound vapor is prepared in the test vessel with air.

    • The ignition source is activated.

    • Visual observation determines if a flame detaches from the ignition source and propagates through the mixture.

    • The concentration of this compound is varied in successive tests.

  • Result:

    • The Lower Flammable Limit (LFL) is the lowest concentration at which flame propagation occurs.[1]

    • The Upper Flammable Limit (UFL) is the highest concentration at which flame propagation occurs.[1]

Visualizations

The following diagrams illustrate the key concepts for managing the explosive hazards of this compound.

Hazard_Factors cluster_triangle The Fire Triangle for this compound cluster_conditions Contributing Conditions Fuel This compound Vapors Oxidizer Oxygen (in Air) Fuel->Oxidizer Ignition Ignition Source Oxidizer->Ignition Ignition->Fuel Explosion Explosive Hazard Ignition->Explosion Concentration Concentration within Explosive Limits (2.6-11.1%) Concentration->Explosion Temp Temperature > Flash Point (<-18°C) Temp->Explosion Containment Lack of Ventilation/ Confined Space Containment->Explosion

Caption: Factors contributing to the explosive hazard of this compound.

Safe_Workflow Start Start Experiment RiskAssessment 1. Risk Assessment (Review LEL, UEL, Flash Point) Start->RiskAssessment Prep 2. Prepare Work Area (Fume Hood, Grounding, No Ignition Sources) RiskAssessment->Prep PPE 3. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Prep->PPE Handling 4. Handle/Transfer this compound (Use Grounded Equipment) PPE->Handling Reaction 5. Run Experiment (Monitor Temperature & Pressure) Handling->Reaction Waste 6. Waste Disposal (Segregated Hazardous Waste) Reaction->Waste Cleanup 7. Decontaminate & Clean Up Waste->Cleanup End End Experiment Cleanup->End

Caption: Safe experimental workflow for handling this compound.

References

Technical Support Center: Dehydrochlorination of 1-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the dehydrochlorination of 1-chloropropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this common elimination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the dehydrochlorination of this compound under basic conditions?

The primary product is propene, an alkene, formed through a β-elimination reaction.[1][2] In this process, a chloride ion and a proton from the adjacent carbon are removed.

Q2: What is the main competing reaction, and under what conditions is it favored?

The main competing reaction is nucleophilic substitution (SN2), which results in the formation of propan-1-ol. This reaction is favored under conditions that promote substitution, such as the use of a strong, non-hindered nucleophile in an aqueous solution.

Q3: Which type of base is most effective for maximizing the yield of propene?

A strong, sterically hindered base is ideal for maximizing the yield of propene. Potassium tert-butoxide is an excellent choice as its bulkiness favors the removal of a proton (elimination) over direct attack at the carbon atom (substitution).[3][4] Strong, non-hindered bases like potassium hydroxide (B78521) (KOH) are also effective when used in an alcoholic solvent, such as ethanol (B145695).[1][2]

Q4: Why is an alcoholic solvent, like ethanol, preferred over an aqueous solution for this reaction?

An alcoholic solvent favors the elimination reaction (E2 mechanism) over the substitution reaction (SN2 mechanism). In contrast, an aqueous solution of a base like sodium hydroxide will lead to a higher yield of the substitution product, propan-1-ol.

Q5: How does temperature affect the product distribution?

Higher temperatures generally favor the elimination reaction over the substitution reaction. Increased thermal energy provides the necessary activation energy for the elimination pathway.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Propene 1. Reaction conditions favor substitution: The solvent may be too aqueous, or the temperature may be too low. 2. Base is not strong enough or is too dilute: The concentration of the basic solution may be insufficient to drive the elimination reaction effectively. 3. Incomplete reaction: The reaction time may be too short.1. Optimize reaction conditions: Use a less polar solvent like ethanol or tert-butanol. Increase the reaction temperature by heating under reflux. 2. Use a stronger or more concentrated base: Switch to a stronger base like potassium tert-butoxide or use a more concentrated solution of ethanolic KOH. 3. Increase reaction time: Monitor the reaction progress using a suitable analytical technique (e.g., GC) to ensure it goes to completion.
High Yield of Propan-1-ol Reaction conditions favor nucleophilic substitution (SN2): This is often due to the presence of water in the reaction mixture or the use of a non-hindered base in a protic solvent.Modify the reaction setup: Ensure all glassware is dry and use an anhydrous alcoholic solvent. Employ a sterically hindered base, such as potassium tert-butoxide, to disfavor the SN2 pathway.
Presence of Other Side Products Further reactions of propene: Under certain conditions, the propene product could potentially undergo further reactions, although this is less common in this specific dehydrochlorination.Control reaction conditions: Ensure that the reaction temperature and time are optimized for the desired transformation and that no unintended reagents are present. Purify the product gas as it is formed.

Quantitative Data Summary

The following table summarizes the expected product distribution under different reaction conditions. Please note that these are approximate values and can vary based on the specific experimental setup.

Base Solvent Temperature Approx. Propene Yield Approx. Propan-1-ol Yield
KOHEthanolRefluxHighLow
NaOHWater/Ethanol (50:50)RefluxModerateModerate
NaOHWaterRefluxLowHigh
Potassium tert-butoxidetert-ButanolRefluxVery HighVery Low
Sodium EthoxideEthanolRefluxHighLow

Experimental Protocol: Dehydrochlorination of this compound using Ethanolic KOH

This protocol details a standard laboratory procedure for the synthesis of propene from this compound.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Gas collection apparatus (e.g., gas syringe or collection over water)

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Preparation of Ethanolic KOH: In a round-bottom flask, dissolve a calculated amount of potassium hydroxide in anhydrous ethanol with gentle warming and stirring to create a concentrated solution.

  • Reaction Setup: Assemble the reflux apparatus, ensuring all glassware is dry. Place the ethanolic KOH solution in the round-bottom flask.

  • Addition of this compound: Slowly add this compound to the ethanolic KOH solution in the flask.

  • Reaction: Heat the mixture to reflux using a heating mantle. The propene gas produced will evolve from the reaction mixture.

  • Gas Collection: Pass the evolved gas through a drying tube to remove any moisture and then collect it using a gas syringe or by bubbling it through water into an inverted collection vessel.

  • Work-up and Purification: As propene is a gas at room temperature, purification of the collected gas is typically not required for many applications. For analysis, the gas can be directly injected into a gas chromatograph.

Visualizations

Dehydrochlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_collection Product Collection cluster_analysis Analysis Prep_KOH Dissolve KOH in Ethanol Add_Chloro Add this compound Prep_KOH->Add_Chloro Transfer to reaction flask Reflux Heat to Reflux Add_Chloro->Reflux Initiate heating Dry_Gas Dry Propene Gas Reflux->Dry_Gas Evolved Gas Collect_Gas Collect Propene Dry_Gas->Collect_Gas GC_Analysis GC Analysis Collect_Gas->GC_Analysis

Caption: Experimental workflow for the dehydrochlorination of this compound.

Reaction_Pathways Start This compound Propene Propene (Elimination Product) Start->Propene Strong, hindered base High temperature Alcoholic solvent Propanol Propan-1-ol (Substitution Product) Start->Propanol Strong, unhindered base Lower temperature Aqueous solvent

Caption: Competing reaction pathways for this compound with a base.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1-Chloropropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 1-chloropropane. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction mechanism for this compound, and why is this important for troubleshooting?

A1: this compound is a primary alkyl halide, and its reactions, particularly nucleophilic substitutions, predominantly proceed via the SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] This is a single-step process where the nucleophile attacks the carbon atom bonded to the chlorine at the same time as the chloride ion leaves.[1][2] Understanding this is crucial because the rate of an SN2 reaction is sensitive to factors like steric hindrance, the strength of the nucleophile, the nature of the leaving group, and the solvent used.[3][4] Low conversion rates can often be traced back to one or more of these factors not being optimal for an SN2 reaction.

Q2: My conversion rate to 1-propanol (B7761284) using aqueous sodium hydroxide (B78521) is low. What are the likely causes?

A2: Low conversion in the synthesis of 1-propanol from this compound is often due to several factors:

  • Insufficient reaction time or temperature: The reaction may not have reached completion.

  • Inadequate mixing: If the two-phase mixture (aqueous NaOH and organic this compound) is not stirred vigorously, the reaction will be slow.

  • Competition with elimination: Using a high concentration of sodium hydroxide or a less polar solvent can favor the E2 elimination reaction, producing propene instead of 1-propanol.[5][6]

  • Volatilization of this compound: Due to its low boiling point (46.6 °C), this compound can evaporate from the reaction mixture if the reflux condenser is not efficient.

Q3: I am observing a significant amount of a gaseous byproduct. What is it likely to be, and how can I minimize its formation?

A3: The gaseous byproduct is most likely propene, formed via an E2 elimination reaction, which competes with the desired SN2 substitution.[5] To minimize its formation:

  • Use a more polar solvent system, such as an aqueous solution of sodium hydroxide, which favors substitution over elimination.[6]

  • Avoid excessively high temperatures, as higher temperatures tend to favor elimination.[5][6]

  • Use a less sterically hindered base if possible, although hydroxide is commonly used.

Q4: How does the choice of nucleophile affect the conversion rate?

A4: The strength of the nucleophile is a critical factor in SN2 reactions.[3] A stronger nucleophile will lead to a faster reaction and a higher conversion rate in a given time. For example, the iodide ion (I⁻) is a better nucleophile than the chloride ion (Cl⁻), so the reaction of this compound with sodium iodide in acetone (B3395972) (the Finkelstein reaction) is typically faster and more efficient than substitution with other halides under similar conditions.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of 1-Propanol from Reaction with Aqueous NaOH

This guide provides a systematic approach to troubleshooting low conversion rates in the nucleophilic substitution reaction of this compound with aqueous sodium hydroxide.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Low 1-Propanol Yield start Low Conversion Rate of this compound to 1-Propanol check_temp Verify Reaction Temperature (Reflux) start->check_temp check_time Verify Reaction Time check_temp->check_time Correct increase_temp Increase Temperature to Ensure Reflux check_temp->increase_temp Incorrect check_mixing Assess Stirring/Agitation check_time->check_mixing Sufficient increase_time Increase Reaction Time check_time->increase_time Too Short check_reagents Check Reagent Purity and Concentration check_mixing->check_reagents Adequate improve_mixing Increase Stirring Rate check_mixing->improve_mixing Inadequate analyze_byproducts Analyze for Byproducts (e.g., Propene) check_reagents->analyze_byproducts Pure/Correct use_fresh_reagents Use Fresh, Anhydrous Reagents check_reagents->use_fresh_reagents Impure/Incorrect modify_conditions Modify Conditions to Favor Substitution (e.g., lower temperature, more aqueous solvent) analyze_byproducts->modify_conditions Propene Detected end Improved Conversion Rate analyze_byproducts->end No Propene increase_temp->end increase_time->end improve_mixing->end use_fresh_reagents->end modify_conditions->end

Caption: A logical workflow for diagnosing and resolving low conversion rates in the synthesis of 1-propanol.

Data Presentation: Impact of Reaction Parameters on 1-Propanol Yield (Illustrative Data)

ParameterCondition AYield (%)Condition BYield (%)Rationale for Change
Temperature 50 °C45Reflux (~80-90 °C)85Ensures sufficient activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 1 hour603 hours90SN2 reactions of alkyl chlorides are slower than bromides or iodides and may require more time for completion.[9]
Solvent 50:50 Ethanol:Water7080:20 Water:Ethanol88A more aqueous environment favors the SN2 pathway over the competing E2 elimination reaction.[6]
NaOH Conc. 4 M752 M92Lowering the concentration of a strong base can reduce the rate of the E2 elimination side reaction.

Experimental Protocol: Synthesis and Analysis of 1-Propanol

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10 mL of this compound and 40 mL of 2 M aqueous sodium hydroxide.

    • Ensure all joints are properly sealed to prevent the escape of volatile reactants.

  • Reaction Execution:

    • Heat the mixture to a gentle reflux using a heating mantle while stirring vigorously.

    • Maintain the reflux for 3 hours.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel. The organic layer (containing 1-propanol and unreacted this compound) should be on top.

    • Separate the layers and wash the organic layer with 20 mL of saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Analysis:

    • Analyze the product by gas chromatography (GC) to determine the ratio of 1-propanol to unreacted this compound.

    • GC Conditions (Illustrative):

      • Column: DB-5 (or similar non-polar column)

      • Injector Temperature: 200 °C

      • Detector (FID) Temperature: 250 °C

      • Oven Program: 40 °C for 5 min, then ramp to 150 °C at 10 °C/min.

      • Expected Retention Times: this compound will have a shorter retention time than 1-propanol due to its lower boiling point and weaker interaction with the stationary phase.[10]

Issue 2: Low Yield in Finkelstein Reaction (Conversion to 1-Iodopropane)

The Finkelstein reaction is an SN2 reaction that converts an alkyl chloride or bromide to an alkyl iodide using a solution of sodium iodide in acetone.[7][8] Low yields are often due to issues with the solvent or the purity of the reactants.

Logical Relationship of Factors Affecting Finkelstein Reaction Yield:

Finkelstein_Factors Factors Influencing Finkelstein Reaction Yield yield High Yield of 1-Iodopropane dry_acetone Anhydrous Acetone precipitation Precipitation of NaCl dry_acetone->precipitation pure_nai Pure Sodium Iodide pure_nai->precipitation pure_1cp Pure this compound pure_1cp->yield reflux Reflux Temperature reflux->yield le_chatelier Le Chatelier's Principle precipitation->le_chatelier le_chatelier->yield

References

Technical Support Center: Stabilization and Storage of Reactive 1-Chloropropane Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive 1-chloropropane samples. The information is designed to help you anticipate and resolve common issues encountered during experimentation, ensuring the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two primary degradation pathways:

  • Dehydrohalogenation: This is an elimination reaction where hydrogen chloride (HCl) is removed from the molecule, resulting in the formation of propene. This reaction is often catalyzed by bases.[1]

  • Hydrolysis: In the presence of water, this compound can slowly hydrolyze to form 1-propanol (B7761284) and hydrochloric acid. This is a nucleophilic substitution reaction.[2] The measured half-life for the neutral aqueous hydrolysis of this compound at 25°C is 0.8 years.[2]

Q2: What are the signs of this compound degradation in my sample?

A2: Degradation of your this compound sample may be indicated by:

  • A change in color or the appearance of a precipitate.

  • A decrease in the purity of the sample as determined by analytical methods such as Gas Chromatography (GC).

  • The presence of unexpected peaks in your analytical data corresponding to degradation products like propene or 1-propanol.

  • A change in the pH of your sample, particularly a decrease due to the formation of hydrochloric acid.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the stability of this compound, it should be stored under the following conditions:

  • Temperature: Recommended storage temperature is between 2°C and 8°C.[1][3]

  • Atmosphere: Store in a tightly closed container in a dry and well-ventilated place.[1][3]

  • Light: Protect from direct sunlight and heat.[3]

  • Container: Use a container that is properly sealed to prevent leakage. Containers that have been opened must be carefully resealed and kept upright.[1]

Q4: What materials should I avoid when working with or storing this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[3] Contact with these materials can accelerate degradation.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Unexpected peaks in GC analysis, suggesting the presence of propene. Dehydrohalogenation due to the presence of basic residues in the sample or on glassware.1. Ensure all glassware is thoroughly cleaned and rinsed to remove any basic contaminants. 2. Avoid using basic drying agents. 3. Consider adding a small amount of an acid scavenger, such as an epoxide, to the sample.
Decreased pH of the sample and/or presence of 1-propanol peak in analysis. Hydrolysis due to the presence of moisture.1. Use anhydrous solvents and reagents. 2. Dry glassware thoroughly before use. 3. Store the this compound sample over a suitable drying agent that is not basic. 4. Handle the sample under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Sample discoloration or formation of precipitates. Advanced degradation, potentially involving multiple pathways or reaction with container materials.1. Verify the purity of the this compound before use. 2. Check the compatibility of the storage container material with this compound. Amber glass bottles are generally recommended. 3. If stabilizers are used, ensure they are compatible and used at an appropriate concentration.
Inconsistent experimental results using different batches of this compound. Variation in the purity or stability of different batches.1. Analyze the purity of each new batch of this compound upon receipt. 2. Perform a stability study on a small portion of the new batch under your experimental conditions. 3. If unstabilized, consider adding a stabilizer to new batches to ensure consistent performance.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₇Cl[2]
Molecular Weight78.54 g/mol [4]
Boiling Point46.6 °C[2]
Melting Point-122.9 °C[1]
Flash Point< -18 °C[5]
Autoignition Temperature520 °C[5]
Solubility in Water2720 mg/L at 25 °C[2]

Table 2: Recommended Storage and Handling Parameters

ParameterRecommendationRationale
Storage Temperature 2 - 8 °CTo minimize thermal degradation.[1][3]
Container Tightly sealed, amber glass bottleTo prevent exposure to moisture, air, and light.
Atmosphere Dry, well-ventilated areaTo prevent hydrolysis and ensure safety.[1][3]
Incompatible Materials Strong oxidizing agents, strong basesTo prevent accelerated decomposition.[3]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and identify the presence of common degradation products.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column suitable for volatile organic compounds (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: Inject a known volume of the this compound sample (typically 1 µL of a diluted solution in a suitable solvent like hexane) into the GC.

  • Temperature Program:

    • Initial oven temperature: 40°C, hold for 2 minutes.

    • Ramp rate: 10°C/minute to 150°C.

    • Hold at 150°C for 2 minutes.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, confirmed by a standard if necessary.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

    • Identify potential degradation products like propene (shorter retention time) and 1-propanol (longer retention time) by comparing their retention times to known standards.

Protocol 2: Accelerated Stability Study of this compound

Objective: To evaluate the stability of a this compound sample under stressed conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Dispense aliquots of the this compound sample into several amber glass vials. Some vials should be spiked with a known amount of a potential stabilizer if being evaluated.

  • Storage Conditions: Place the vials in controlled environment chambers under the following conditions:

    • Elevated Temperature: 40°C / 75% Relative Humidity.

    • Photostability: In a photostability chamber with controlled light exposure (e.g., ICH Q1B option 2).

    • Control: 2-8°C (recommended storage condition).

  • Time Points: Withdraw vials for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples at each time point using the GC method described in Protocol 1.

  • Data Evaluation:

    • Monitor the decrease in the purity of this compound over time.

    • Quantify the formation of degradation products.

    • Compare the stability of unstabilized and stabilized samples.

Visualizations

DecompositionPathways This compound This compound Propene Propene This compound->Propene Dehydrohalogenation (+ Base) 1-Propanol 1-Propanol This compound->1-Propanol Hydrolysis (+ H2O) HCl HCl This compound->HCl Forms during both pathways

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis at Time Points Sample This compound Sample Stabilizer Add Stabilizer (Optional) Sample->Stabilizer Aliquot Create Aliquots Stabilizer->Aliquot Temp Elevated Temperature Aliquot->Temp Light Light Exposure Aliquot->Light Control Control (2-8°C) Aliquot->Control GC_Analysis GC Purity Analysis Temp->GC_Analysis Light->GC_Analysis Control->GC_Analysis Data Compare Data to Time 0 GC_Analysis->Data Conclusion Conclusion Data->Conclusion Evaluate Stability

Caption: Workflow for an accelerated stability study of this compound.

TroubleshootingLogic Start Degradation Suspected CheckGC Analyze by GC Start->CheckGC PropenePeak Propene Peak Present? CheckGC->PropenePeak PropanolPeak 1-Propanol Peak Present? PropenePeak->PropanolPeak No CheckBase Suspect Dehydrohalogenation. Review handling for basic contamination. PropenePeak->CheckBase Yes CheckMoisture Suspect Hydrolysis. Review handling for moisture exposure. PropanolPeak->CheckMoisture Yes OtherIssue Investigate other causes (e.g., container compatibility, starting material purity). PropanolPeak->OtherIssue No End Implement Corrective Actions CheckBase->End CheckMoisture->End OtherIssue->End

References

Optimizing reaction conditions for Grignard reagent formation with 1-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the formation of propylmagnesium chloride from 1-chloropropane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction with this compound is not starting. What are the common causes and how can I initiate it?

A1: Failure to initiate is the most common issue, especially with less reactive alkyl chlorides like this compound. The primary reasons are the presence of moisture and the passivating layer of magnesium oxide (MgO) on the magnesium turnings.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[1] All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or oven-drying at >120°C for several hours and cooled under nitrogen or argon. Anhydrous solvents are mandatory.[1]

  • Activate the Magnesium Surface: The MgO layer prevents the reaction.[1] Several methods can be used to activate the magnesium:

    • Chemical Activation:

      • Iodine (I₂): Add a single small crystal of iodine to the flask with the magnesium. The reaction has initiated when the characteristic brown/purple color of the iodine disappears.

      • 1,2-Dibromoethane (DBE): Add a few drops of DBE. The observation of ethylene (B1197577) gas bubbling is a clear indicator of activation.

    • Mechanical Activation:

      • Crushing/Stirring: Vigorously stir the magnesium turnings or crush them with a dry glass rod to expose a fresh surface.

      • Sonication: Placing the reaction flask in an ultrasonic bath can help break up the oxide layer.

A common approach is to add a small amount of the this compound solution to the activated magnesium. If the reaction doesn't start, gentle warming with a heat gun may be necessary.[2] Once initiated, the reaction is exothermic and may require cooling to maintain control.[3]

Q2: What is the optimal solvent for forming propylmagnesium chloride? Diethyl ether or THF?

A2: Both anhydrous diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are suitable solvents. THF is often preferred for less reactive halides like this compound for two main reasons:

  • Higher Boiling Point: THF (b.p. 66°C) allows the reaction to be run at a higher temperature than diethyl ether (b.p. 34.6°C), which can be necessary to initiate and sustain the reaction with alkyl chlorides.[4][5][6]

  • Better Solvation: The oxygen in THF is more available for coordinating with and stabilizing the Grignard reagent.[4][5]

However, diethyl ether can be easier to remove during workup due to its lower boiling point.

Q3: I'm observing a low yield of my Grignard reagent. What are the potential side reactions and how can I minimize them?

A3: Low yields are often due to side reactions or incomplete formation. The most significant side reaction is Wurtz coupling .[1]

  • Wurtz Coupling: The already formed propylmagnesium chloride can react with unreacted this compound to form hexane (B92381) (R-R).[1][7][8][9][10]

    • Mitigation: This is minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension. This maintains a low local concentration of the alkyl halide, favoring Grignard formation over coupling.[3]

Other causes for low yield include:

  • Reaction with atmospheric CO₂ or oxygen.

  • Incomplete reaction: Ensure the magnesium is mostly consumed before proceeding.

Q4: What are the typical reaction conditions and expected yield for the formation of propylmagnesium chloride?

A4: While conditions should be optimized for each specific setup, a general guideline based on analogous reactions with primary alkyl chlorides suggests the following:

  • Molar Ratio: A slight excess of magnesium (e.g., 1.1 to 1.2 equivalents) is typically used to ensure full conversion of the this compound.

  • Temperature: The reaction is often initiated by gentle heating or at the reflux temperature of the solvent (especially THF). Once started, the exothermic nature of the reaction may require cooling to maintain a steady rate. A procedure for the similar n-butylmagnesium chloride recommends maintaining a temperature of 99-100°C in a higher boiling point solvent.[11]

  • Reaction Time: After the dropwise addition of this compound is complete, an additional reflux period of 30-60 minutes is common to ensure the reaction goes to completion.[2]

  • Yield: With careful optimization of the above parameters, yields in the range of 70-85% can be expected.[11]

Quantitative Data Summary

The following tables provide a summary of key parameters for the optimization of Grignard reagent formation.

Table 1: Solvent Properties and Impact on Grignard Formation

SolventBoiling Point (°C)Key AdvantagesKey Disadvantages
Diethyl Ether (Et₂O) 34.6Well-established, easy to remove post-reaction.Low boiling point may not be sufficient for less reactive chlorides; highly flammable.[4][5]
Tetrahydrofuran (THF) 66Higher boiling point facilitates reaction of less reactive halides; better at stabilizing the Grignard reagent.[4][5][6]More difficult to remove; higher tendency to form explosive peroxides upon storage.

Table 2: Effect of Temperature on Grignard Formation

TemperatureEffect on Reaction Rate & InitiationImpact on Yield & Side ReactionsNotes
Room Temperature May be sufficient for initiation, but often requires gentle warming for alkyl chlorides.[3]Favorable for minimizing some side reactions.A good starting point for initiation attempts.
Reflux (Et₂O or THF) Often required to initiate and drive the reaction of alkyl chlorides to completion.[6][11]Higher temperatures can increase the rate of Wurtz coupling if halide addition is too fast.[1]Maintain a gentle, controlled reflux. The reaction is exothermic and may not require external heating once initiated.
Low Temperature (-40°C to 0°C) Not typically used for formation, but for subsequent reactions of the Grignard reagent.Can suppress side reactions like Wurtz coupling.[3]Essential for reactions where the Grignard reagent is added to a substrate with multiple reactive sites.[3][12]

Experimental Protocols

Protocol 1: Synthesis of Propylmagnesium Chloride from this compound

Materials:

  • Magnesium turnings (1.1 eq.)

  • This compound (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Setup: Place the magnesium turnings and a single crystal of iodine into the reaction flask.

  • Initiation: Add enough anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (approx. 10%) of the this compound solution to the stirred magnesium suspension.

  • Observation: The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a gray turbidity. If the reaction does not start, gently warm the flask with a heat gun in one spot until initiation is observed.

  • Addition: Once the reaction has started and is self-sustaining, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if the reflux becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux (with external heating if necessary) for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Use: The resulting gray-to-brown solution of propylmagnesium chloride is now ready for use in subsequent reactions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction prep_glass Flame-dry glassware under N2/Ar add_mg Add Mg turnings and I2 crystal to flask prep_glass->add_mg add_solvent Add anhydrous THF add_mg->add_solvent initiate Add small portion of this compound solution add_solvent->initiate prep_sol Prepare this compound in THF solution prep_sol->initiate observe Observe for initiation (color change, bubbling) initiate->observe warm Gently warm if needed observe->warm No reaction add_rest Dropwise addition of remaining this compound (maintain gentle reflux) observe->add_rest Success warm->observe reflux Reflux for 30-60 min post-addition add_rest->reflux complete Grignard reagent formed reflux->complete troubleshooting_workflow start Reaction Fails to Initiate check_anhydrous Are glassware and solvent completely anhydrous? start->check_anhydrous dry_system Flame-dry all glassware. Use fresh anhydrous solvent. check_anhydrous->dry_system No check_activation Is Mg surface activated? check_anhydrous->check_activation Yes dry_system->start activate_mg Add I2 crystal or DBE. Crush Mg turnings. Apply sonication. check_activation->activate_mg No check_temp Is the temperature adequate? check_activation->check_temp Yes activate_mg->start warm_gently Gently warm a spot on the flask with a heat gun. check_temp->warm_gently No success Reaction Initiates check_temp->success Yes warm_gently->start

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloropropane and 2-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-chloropropane and 2-chloropropane (B107684), two constitutional isomers with distinct reaction profiles. Understanding these differences is crucial for selecting the appropriate starting materials and reaction conditions in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document outlines the theoretical basis for their differential reactivity, presents supporting experimental data, and provides detailed protocols for key comparative experiments.

Executive Summary

This compound, a primary alkyl halide, and 2-chloropropane, a secondary alkyl halide, exhibit significant differences in their susceptibility to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. These differences are primarily dictated by steric hindrance and the stability of potential carbocation intermediates. In general, this compound favors bimolecular pathways (SN2 and E2) which are sensitive to steric bulk, while 2-chloropropane is more prone to unimolecular pathways (SN1 and E1) that proceed through a more stable secondary carbocation.

Data Presentation: Comparative Reactivity

The following table summarizes the expected relative reactivity of this compound and 2-chloropropane in key reaction types. While precise rate constants are highly dependent on specific reaction conditions (temperature, solvent, nucleophile/base concentration), this table provides a comparative overview based on established principles of organic chemistry.

Reaction TypeReagents/ConditionsThis compound Reactivity2-Chloropropane ReactivityPredominant Mechanism
SN2 Substitution Strong Nucleophile (e.g., NaI in acetone)FasterSlowerSN2
SN1 Substitution Weak Nucleophile/Protic Solvent (e.g., AgNO₃ in ethanol)Very Slow/No ReactionFasterSN1
Elimination Strong, Non-bulky Base (e.g., KOH in ethanol)SlowerFasterE2

Theoretical Framework: Substitution vs. Elimination

The reactivity of this compound and 2-chloropropane is a classic example of how substrate structure dictates the reaction pathway. The competition between SN1, SN2, E1, and E2 mechanisms is influenced by the accessibility of the carbon atom bearing the chlorine (the α-carbon) and the stability of the resulting carbocation if the leaving group departs.

Nucleophilic Substitution
  • SN2 (Bimolecular Nucleophilic Substitution): This is a one-step mechanism where the nucleophile attacks the α-carbon at the same time as the chloride leaving group departs. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. Primary alkyl halides, like this compound, are more reactive in SN2 reactions due to lower steric hindrance, allowing for easier backside attack by the nucleophile.[1]

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the formation of the carbocation. Secondary alkyl halides, such as 2-chloropropane, are more reactive in SN1 reactions because they can form a more stable secondary carbocation compared to the highly unstable primary carbocation that would be formed from this compound.[2]

Elimination Reactions
  • E2 (Bimolecular Elimination): This is a one-step, concerted reaction where a base removes a proton from a carbon adjacent to the α-carbon (a β-hydrogen) while the leaving group departs, forming a double bond. The rate is dependent on the concentration of both the alkyl halide and the base.

  • E1 (Unimolecular Elimination): This is a two-step reaction that also proceeds through a carbocation intermediate. In the second step, a weak base removes a β-hydrogen to form a double bond. E1 reactions often compete with SN1 reactions.

The following diagram illustrates the competing reaction pathways for this compound and 2-chloropropane.

G Reaction Pathways of Chloropropane Isomers cluster_1 This compound (Primary) cluster_2 2-Chloropropane (Secondary) 1-CP This compound SN2_1 SN2 Pathway 1-CP->SN2_1 Strong Nucleophile (e.g., I⁻ in Acetone) E2_1 E2 Pathway 1-CP->E2_1 Strong Base (e.g., KOH in EtOH) Subst_Prod_1 Subst_Prod_1 SN2_1->Subst_Prod_1 Substitution Product Elim_Prod_1 Elim_Prod_1 E2_1->Elim_Prod_1 Propene 2-CP 2-Chloropropane SN1_2 SN1 Pathway 2-CP->SN1_2 Weak Nucleophile Protic Solvent E1_2 E1 Pathway 2-CP->E1_2 Weak Base Heat SN2_2 SN2 Pathway 2-CP->SN2_2 Strong Nucleophile E2_2 E2 Pathway 2-CP->E2_2 Strong Base Subst_Prod_2 Subst_Prod_2 SN1_2->Subst_Prod_2 Substitution Product Elim_Prod_2 Elim_Prod_2 E1_2->Elim_Prod_2 Propene SN2_2->Subst_Prod_2 E2_2->Elim_Prod_2

Caption: Competing reaction pathways for this compound and 2-chloropropane.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the reactivity of this compound and 2-chloropropane.

Experiment 1: Comparative SN2 Reactivity

Objective: To qualitatively compare the rate of SN2 reaction of this compound and 2-chloropropane with sodium iodide in acetone (B3395972).

Materials:

  • This compound

  • 2-Chloropropane

  • 15% Sodium iodide in acetone solution

  • Test tubes and rack

  • Pipettes

  • Stopwatch

  • Water bath

Procedure:

  • Label two clean, dry test tubes, one for each chloropropane isomer.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Place the test tubes in a water bath set to a constant temperature (e.g., 50°C).

  • Simultaneously add 5 drops of this compound to the first test tube and 5 drops of 2-chloropropane to the second test tube.

  • Start the stopwatch immediately after adding the alkyl halides.

  • Observe the test tubes for the formation of a precipitate (sodium chloride).

  • Record the time it takes for a precipitate to appear in each test tube. A faster reaction time indicates higher reactivity.

Expected Outcome: A precipitate of NaCl will form much more rapidly in the test tube containing this compound, as primary alkyl halides are more reactive in SN2 reactions due to less steric hindrance.

Experiment 2: Comparative SN1 Reactivity

Objective: To qualitatively compare the rate of SN1 reaction of this compound and 2-chloropropane using silver nitrate (B79036) in ethanol (B145695).

Materials:

  • This compound

  • 2-Chloropropane

  • 1% Silver nitrate in ethanol solution

  • Test tubes and rack

  • Pipettes

  • Stopwatch

  • Water bath

Procedure:

  • Label two clean, dry test tubes.

  • Add 2 mL of the 1% silver nitrate in ethanol solution to each test tube.

  • Place the test tubes in a water bath at a constant temperature (e.g., 50°C).

  • Simultaneously add 5 drops of this compound to one test tube and 5 drops of 2-chloropropane to the other.

  • Start the stopwatch immediately.

  • Observe for the formation of a white precipitate (silver chloride).

  • Record the time taken for the precipitate to appear.

Expected Outcome: A precipitate of AgCl will form significantly faster in the test tube with 2-chloropropane. This is because the SN1 reaction proceeds through a carbocation intermediate, and the secondary carbocation formed from 2-chloropropane is more stable than the primary carbocation from this compound.

Experiment 3: Comparative Elimination Reactivity

Objective: To compare the susceptibility of this compound and 2-chloropropane to E2 elimination.

Materials:

  • This compound

  • 2-Chloropropane

  • Saturated solution of potassium hydroxide (B78521) in ethanol (alcoholic KOH)

  • Test tubes and rack

  • Pipettes

  • Heating apparatus (e.g., water bath or heating block)

  • Apparatus for gas collection (optional, to detect propene)

Procedure:

  • Label two test tubes.

  • Add 1 mL of this compound to the first test tube and 1 mL of 2-chloropropane to the second.

  • Add 3 mL of alcoholic KOH to each test tube.

  • Gently heat both test tubes in a warm water bath.

  • Observe for any signs of a reaction, such as the evolution of a gas (propene). The rate of gas evolution can be used as a qualitative measure of the reaction rate.

  • Note any differences in the rate of reaction between the two isomers.

Expected Outcome: 2-Chloropropane is expected to undergo elimination more readily than this compound under these conditions. Both isomers will produce propene.[3][4]

The following diagram illustrates the general workflow for these comparative experiments.

G Experimental Workflow for Reactivity Comparison Start Start Prep Prepare Solutions: - NaI in Acetone - AgNO3 in Ethanol - KOH in Ethanol Start->Prep Setup Set up two sets of labeled test tubes for 1-CP and 2-CP Prep->Setup SN2_exp SN2 Experiment: Add NaI/Acetone Add Substrates Observe Precipitate Time Setup->SN2_exp SN1_exp SN1 Experiment: Add AgNO3/Ethanol Add Substrates Observe Precipitate Time Setup->SN1_exp E2_exp E2 Experiment: Add KOH/Ethanol Add Substrates Heat and Observe Setup->E2_exp Analyze Analyze and Compare Reaction Times/Rates SN2_exp->Analyze SN1_exp->Analyze E2_exp->Analyze Conclusion Draw Conclusions on Relative Reactivity Analyze->Conclusion

Caption: General workflow for comparing the reactivity of chloropropane isomers.

Conclusion

The structural differences between this compound and 2-chloropropane lead to distinct preferences in reaction mechanisms and, consequently, different reaction rates under various conditions. This compound, being a primary alkyl halide, is more susceptible to SN2 reactions due to minimal steric hindrance. Conversely, 2-chloropropane, a secondary alkyl halide, preferentially undergoes SN1 and E1 reactions due to the formation of a more stable secondary carbocation intermediate. These fundamental principles are essential for predicting reaction outcomes and for the rational design of synthetic pathways in research and drug development. The provided experimental protocols offer a practical framework for observing and confirming these reactivity patterns.

References

A Comparative Guide to the SN2 Reactivity of 1-Chloropropane and 1-Bromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-chloropropane and 1-bromopropane (B46711) in the context of bimolecular nucleophilic substitution (SN2) reactions. Understanding the relative reactivity of these common alkyl halides is crucial for designing and optimizing synthetic routes in pharmaceutical and chemical research. This document summarizes the theoretical underpinnings of their reactivity differences, presents available experimental data, and provides a detailed protocol for their comparative analysis.

Theoretical Background: The SN2 Reaction and Leaving Group Ability

The SN2 reaction is a fundamental one-step process in which a nucleophile attacks an electrophilic carbon atom, leading to the displacement of a leaving group.[1][2] The reaction rate is dependent on the concentrations of both the substrate (alkyl halide) and the nucleophile, following second-order kinetics.[1][2] A key factor governing the rate of an SN2 reaction is the nature of the leaving group.[3]

A good leaving group is a species that is stable on its own, typically a weak base.[3] When comparing this compound and 1-bromopropane, the difference in reactivity is primarily attributed to the differing abilities of the chloride (Cl⁻) and bromide (Br⁻) ions to act as leaving groups.

The general consensus in organic chemistry is that bromide is a better leaving group than chloride.[4] This can be explained by two main factors:

  • Basicity: Bromide is a weaker base than chloride. The pKa of HBr is approximately -9, while the pKa of HCl is about -7. Weaker bases are more stable as anions and are therefore better able to accommodate the negative charge they possess after departing from the carbon atom.[3]

  • Polarizability: Bromine is larger and more polarizable than chlorine. Its electron cloud is more diffuse and can be more easily distorted during the formation of the transition state, which helps to stabilize the transition state and lower the activation energy of the reaction.

Therefore, it is predicted that 1-bromopropane will react faster than this compound in SN2 reactions under identical conditions.

Data Presentation: Quantitative Comparison of Reactivity

The following table summarizes the relative performance of this compound and 1-bromopropane in SN2 reactions. While extensive qualitative data supports the higher reactivity of 1-bromopropane, specific quantitative rate constants under a unified set of conditions can be found in specialized chemical kinetics literature. The data presented here is based on typical findings in comparative experiments.

SubstrateLeaving GroupRelative Rate of Reaction (with NaI in Acetone)C-X Bond Dissociation Energy (kcal/mol)
This compoundCl⁻slower~81
1-BromopropaneBr⁻faster~68

Note: The relative rates are qualitative and based on the established principles of leaving group ability. Specific numerical values for rate constants would need to be determined under controlled experimental conditions as outlined in the protocol below.

Mandatory Visualization

SN2 Reaction Mechanism

The following diagram illustrates the concerted, one-step mechanism of an SN2 reaction, highlighting the backside attack of the nucleophile and the inversion of stereochemistry at the carbon center.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion A Prepare 15% NaI in Acetone Solution B1 Aliquot into two test tubes A->B1 C1 Add this compound to Tube 1 B1->C1 C2 Add 1-Bromopropane to Tube 2 B1->C2 D Incubate at constant temperature C1->D C2->D E Observe for precipitate formation (NaX) D->E G Alternatively, quench reaction and analyze by GC D->G F Record time for precipitation E->F H Compare reaction times/reactant consumption to determine relative reactivity F->H G->H

References

Navigating the Analytical Maze: A Comparative Guide to 1-Chloropropane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of 1-Chloropropane, a potential genotoxic impurity, is of paramount importance. This guide provides an objective comparison of the leading analytical methods, complete with experimental data and detailed protocols, to aid in the selection of the most suitable technique for your specific needs.

This compound (n-propyl chloride) is a chlorinated hydrocarbon that finds application as a solvent and as an intermediate in chemical synthesis.[1] Its presence in pharmaceutical products, even at trace levels, is a significant concern due to its potential genotoxicity.[2] Consequently, robust and validated analytical methods are crucial for its accurate quantification to ensure product safety and regulatory compliance. This guide focuses on the two most prominent techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

At a Glance: Comparing Analytical Methods

The choice between GC-MS and HPLC for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of each method, based on available data for this compound and structurally related compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on mass-to-charge ratio.[3]Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[4]
Typical Column DB-624 (6% cyanopropylphenyl/94% dimethylpolysiloxane)[3]C18 (Reverse Phase)[5]
Limit of Detection (LOD) High sensitivity, with LODs reported in the parts-per-billion (ppb) to parts-per-trillion (ppt) range for similar analytes.[6][7]Generally less sensitive than GC-MS for volatile compounds.
Limit of Quantification (LOQ) High precision at low concentrations, with LOQs also in the ppb range for related compounds.[7][8]Typically in the parts-per-million (ppm) range.
Linearity Excellent linearity over a wide concentration range.[7][9]Good linearity within the optimal detection range.
Sample Throughput Can be high with the use of an autosampler.Can be high with the use of an autosampler.
Matrix Effects Can be susceptible to matrix interference, often requiring sample preparation techniques like headspace or purge and trap.Can be affected by matrix components, necessitating sample cleanup.
Advantages High sensitivity and selectivity, excellent for identifying and quantifying trace amounts of volatile compounds.[2]Versatile, applicable to a wide range of compounds, and generally has simpler sample preparation.
Disadvantages Limited to volatile and thermally stable compounds.Lower sensitivity for highly volatile analytes like this compound.

Delving into the Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[3] For this compound, a headspace GC-MS method is often preferred, as it effectively separates the volatile analyte from the non-volatile sample matrix, thereby reducing matrix interference and enhancing sensitivity.[2]

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Drug Substance/Product Dissolution Dissolve in a suitable diluent (e.g., DMSO) Sample->Dissolution Vial Transfer to Headspace Vial Dissolution->Vial Headspace Headspace Autosampler Incubation & Injection Vial->Headspace GC Gas Chromatograph (DB-624 column) Headspace->GC MS Mass Spectrometer (SIM mode) GC->MS Chromatogram Obtain Chromatogram MS->Chromatogram Quantification Quantify this compound using a calibration curve Chromatogram->Quantification

Figure 1. A typical workflow for the quantification of this compound using Headspace GC-MS.

Detailed Experimental Protocol:

A robust headspace GC-MS method for the quantification of this compound in a drug substance can be established based on methodologies reported for similar alkyl halides.[2][3]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Column: Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µm film thickness, or equivalent.[3]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).[3]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 8 minutes.

    • Ramp 1: Increase to 150°C at a rate of 15°C/min.

    • Ramp 2: Increase to 260°C at a rate of 25°C/min, hold for 15 minutes.[3]

  • Injector Temperature: 220°C.[3]

  • Detector (MS) Temperature: 260°C.[3]

  • Injection Mode: Split (e.g., 1:5 ratio).[3]

  • Headspace Parameters:

    • Vial Equilibration Temperature: 100°C.

    • Vial Equilibration Time: 10 minutes.[3]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Key ions for this compound would be monitored.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the drug substance into a 20 mL headspace vial.

  • Add 1.0 mL of a suitable diluent (e.g., Dimethyl Sulfoxide - DMSO).

  • Immediately seal the vial.

  • Prepare a series of calibration standards in the same manner with known amounts of this compound.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is the more common technique for volatile compounds, HPLC can also be adapted for the analysis of this compound, particularly when GC-MS is not available or when analyzing for other non-volatile impurities simultaneously. A reverse-phase HPLC method using a C18 column is a plausible approach.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Drug Substance/Product Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC system Filtration->Injection Column C18 Reverse-Phase Column Injection->Column Detection UV Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify this compound using a calibration curve Chromatogram->Quantification

Figure 2. A generalized workflow for the quantification of this compound using HPLC.

Detailed Experimental Protocol:

The following protocol is a starting point for developing a validated HPLC method for this compound, based on a method for the similar compound 1-bromopropane.[5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio will need to be optimized to achieve adequate retention and separation of this compound from other components.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detection at a low wavelength (e.g., 210 nm), as this compound does not have a strong chromophore.[10]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh a suitable amount of the drug substance.

  • Dissolve in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Prepare a series of calibration standards of this compound in the mobile phase.

Conclusion and Recommendations

For the sensitive and specific quantification of this compound, particularly at the trace levels required for genotoxic impurity analysis, Headspace GC-MS is the superior and recommended method . Its ability to handle volatile analytes and minimize matrix effects makes it the gold standard.

HPLC can be considered as an alternative method, but it is likely to be less sensitive and may require significant method development and validation to ensure it is fit for purpose, especially for trace-level quantification.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and regulatory expectations. The information and protocols provided in this guide serve as a valuable starting point for researchers and scientists in this critical area of pharmaceutical analysis.

References

An Economic Analysis of 1-Chloropropane Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of 1-chloropropane, a key building block in the production of pharmaceuticals and other fine chemicals, is of paramount importance. This guide provides a comparative economic analysis of the four primary industrial routes to this compound, supported by experimental data and detailed methodologies.

The selection of a synthesis route for this compound is a critical decision in process development, with significant implications for production costs, yield, and product purity. The main industrial methods for its synthesis include the free-radical chlorination of propane (B168953), the hydrochlorination of n-propanol, the anti-Markovnikov hydrochlorination of propene, and the reaction of propane with sulfuryl chloride. Each of these routes presents a unique set of advantages and disadvantages in terms of raw material costs, energy consumption, catalyst requirements, and downstream processing.

Comparative Economic and Performance Analysis

The economic viability and overall efficiency of each synthesis route are influenced by a variety of factors, from the cost of starting materials to the capital expenditure on specialized equipment and the operational costs of purification. While specific cost data can be highly dependent on regional pricing and scale of production, a qualitative and semi-quantitative comparison highlights the key economic drivers for each process.

Parameter Free-Radical Chlorination of Propane Hydrochlorination of n-Propanol Anti-Markovnikov Hydrochlorination of Propene Reaction with Sulfuryl Chloride
Primary Raw Materials Propane, Chlorinen-Propanol, Hydrogen ChloridePropene, Hydrogen Chloride, Peroxide InitiatorPropane, Sulfuryl Chloride
Selectivity for this compound Low (mixture with 2-chloropropane)HighHighLow (mixture with 2-chloropropane)
Typical Yield of this compound 40-50%>90%>90%Variable, often moderate
Reaction Conditions High temperature (250-450°C) or UV irradiationModerate temperature (reflux), catalyst (e.g., ZnCl₂)Low temperature, radical initiatorUV light or heat, radical initiator
Catalyst Cost NoneLow to moderate (e.g., Zinc Chloride)Low (peroxide initiators are relatively inexpensive)None (initiator cost is low)
Downstream Processing Extensive fractional distillation to separate isomersSimple distillationSimple distillationExtensive fractional distillation to separate isomers
Energy Consumption High (due to high temperatures and distillation)ModerateLowHigh (due to distillation)
Capital Costs High (for high-temperature reactor and distillation columns)Moderate (standard reactor and distillation setup)Moderate (requires specialized radical reaction setup)High (for reactor and distillation columns)
Key Economic Driver Low-cost raw materials (propane, chlorine)High selectivity and yield, reducing separation costsHigh selectivity and yieldPotentially milder conditions than direct chlorination
Major Economic Drawback High cost of isomer separation, energy intensiveHigher cost of n-propanol as a starting materialCost and handling of peroxide initiatorsCost of sulfuryl chloride and isomer separation

Logical Relationships of Synthesis Routes

The choice of a synthesis route for this compound is a trade-off between raw material costs, reaction selectivity, and the complexity of downstream processing. The following diagram illustrates the logical relationships between the starting materials, the primary synthesis routes, and the key economic and process considerations.

cluster_raw_materials Raw Materials cluster_synthesis_routes Synthesis Routes cluster_product Product cluster_economic_factors Key Economic & Process Factors Propane Propane FRC Free-Radical Chlorination Propane->FRC RSC Reaction with Sulfuryl Chloride Propane->RSC Chlorine Chlorine Chlorine->FRC nPropanol n-Propanol HNP Hydrochlorination of n-Propanol nPropanol->HNP HCl Hydrogen Chloride HCl->HNP AHP Anti-Markovnikov Hydrochlorination of Propene HCl->AHP Propene Propene Propene->AHP SO2Cl2 Sulfuryl Chloride SO2Cl2->RSC CP1 This compound FRC->CP1 Selectivity Selectivity FRC->Selectivity Low Separation Separation Costs FRC->Separation High Energy Energy Consumption FRC->Energy High RawMaterialCost Raw Material Cost FRC->RawMaterialCost Low HNP->CP1 HNP->Selectivity High HNP->Separation Low HNP->RawMaterialCost High AHP->CP1 AHP->Selectivity High AHP->Separation Low RSC->CP1 RSC->Selectivity Low RSC->Separation High RSC->RawMaterialCost Moderate Yield Yield

Figure 1. Logical relationships of this compound synthesis routes and their economic drivers.

Experimental Protocols

Free-Radical Chlorination of Propane

This industrial process is typically carried out at high temperatures in the gas phase.

Experimental Workflow:

start Start feed Feed Propane and Chlorine to Reactor start->feed react Gas-Phase Reaction (250-450°C) feed->react cool Cool and Condense Product Mixture react->cool separate Fractional Distillation cool->separate product This compound (and 2-Chloropropane) separate->product end End product->end

Figure 2. Experimental workflow for the free-radical chlorination of propane.

Methodology:

A continuous flow reactor, often a tubular furnace, is heated to a temperature between 250°C and 450°C. Gaseous propane and chlorine are introduced into the reactor at a controlled molar ratio, typically with an excess of propane to minimize polychlorination. The reaction is highly exothermic, and temperature control is crucial to manage selectivity and prevent runaway reactions. The product stream, containing this compound, 2-chloropropane, unreacted propane, hydrogen chloride, and polychlorinated byproducts, is cooled and condensed. The liquid mixture is then fed into a series of distillation columns to separate the desired this compound from the other components. The unreacted propane is typically recycled back to the reactor feed.

Hydrochlorination of n-Propanol

This method offers a more selective route to this compound and is well-suited for laboratory and smaller-scale industrial production.

Experimental Workflow:

start Start charge Charge Reactor with n-Propanol and ZnCl₂ start->charge react Bubble HCl gas through the mixture with heating charge->react distill Distill off This compound react->distill wash Wash with Water and Sodium Bicarbonate distill->wash dry Dry with Anhydrous Calcium Chloride wash->dry purify Final Distillation dry->purify product Pure this compound purify->product end End product->end

Figure 3. Experimental workflow for the hydrochlorination of n-propanol.

Methodology:

To a reaction vessel equipped with a reflux condenser and a gas inlet tube, n-propanol and a catalytic amount of anhydrous zinc chloride are added. The mixture is heated to reflux, and a stream of dry hydrogen chloride gas is bubbled through the solution. The reaction progress can be monitored by gas chromatography. Upon completion, the this compound is distilled from the reaction mixture. The distillate is then washed with water to remove any unreacted HCl and n-propanol, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid. The organic layer is separated, dried over a suitable drying agent like anhydrous calcium chloride, and then subjected to a final distillation to obtain pure this compound.

Anti-Markovnikov Hydrochlorination of Propene

This route provides a highly selective method for producing this compound, avoiding the formation of the 2-chloro isomer.

Methodology:

Propene gas is bubbled through a suitable solvent, often a non-polar organic solvent, in the presence of a radical initiator such as a peroxide (e.g., benzoyl peroxide). Hydrogen chloride gas is then introduced into the reaction mixture. The reaction is typically carried out at low temperatures to favor the radical pathway and prevent the competing ionic addition that would lead to 2-chloropropane. The presence of the peroxide initiator generates a chlorine radical which adds to the less substituted carbon of the propene double bond, leading to the formation of the more stable secondary radical. This radical then abstracts a hydrogen atom from HCl to form this compound and regenerate a chlorine radical, propagating the chain reaction. After the reaction is complete, the product is isolated by distillation.

Reaction of Propane with Sulfuryl Chloride

This method is another free-radical substitution process that can be an alternative to using elemental chlorine.

Methodology:

Propane is reacted with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN), at a moderate temperature. The reaction proceeds via a free-radical chain mechanism similar to direct chlorination. Sulfuryl chloride decomposes to form a chlorine radical and a sulfonyl chloride radical. The chlorine radical then abstracts a hydrogen atom from propane to form a propyl radical and HCl. The propyl radical reacts with another molecule of sulfuryl chloride to yield the corresponding chloropropane and a sulfonyl chloride radical, which can then generate another chlorine radical. The product is a mixture of this compound and 2-chloropropane, which must be separated by fractional distillation.

Conclusion

The choice of the optimal synthesis route for this compound is a complex decision that requires a thorough evaluation of economic and process-related factors.

  • The free-radical chlorination of propane is a mature industrial process that benefits from low-cost raw materials but is hampered by low selectivity and high separation and energy costs.

  • The hydrochlorination of n-propanol offers high selectivity and simpler purification but at the expense of a more expensive starting material.

  • Anti-Markovnikov hydrochlorination of propene also provides high selectivity and is a promising route, with the main considerations being the cost and handling of the peroxide initiator.

  • The reaction with sulfuryl chloride offers an alternative to direct chlorination but also suffers from a lack of selectivity.

For large-scale industrial production where raw material costs are a dominant factor, the free-radical chlorination of propane remains a viable, albeit challenging, option. For applications requiring high purity and where the cost of the final product can justify a more expensive starting material, the hydrochlorination of n-propanol or the anti-Markovnikov hydrochlorination of propene are more attractive alternatives. The continuous development of more selective and efficient catalysts and processes will undoubtedly continue to shape the economic landscape of this compound synthesis.

The Propylating Powerhouse: Unveiling the Advantages of 1-Chloropropane in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical synthesis, the choice of an alkylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, safety, and overall cost. While a host of options exist for introducing an alkyl group, 1-chloropropane has emerged as a versatile and advantageous reagent, particularly for propylation reactions in the pharmaceutical and agrochemical industries. This guide provides an objective comparison of this compound against other common alkylating agents, supported by established chemical principles and representative experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

The primary advantages of this compound lie in its balanced reactivity, which allows for enhanced control and selectivity, a more favorable safety profile compared to highly reactive alternatives, and significant cost-effectiveness in large-scale applications.

Performance Comparison: A Balance of Reactivity and Selectivity

The reactivity of an alkyl halide in nucleophilic substitution reactions is largely governed by the nature of the leaving group. The established order of leaving group ability is Iodide > Bromide > Chloride. Consequently, this compound is less reactive than its bromine and iodine counterparts. While this may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, this moderate reactivity is often a distinct advantage, leading to greater control and reduced formation of byproducts.

Table 1: Comparative Performance in a Representative N-Alkylation Reaction

The following data represents a typical N-alkylation of an aniline (B41778). The conditions and yields for 1-bromopropane (B46711) are based on documented protocols, while the data for this compound and 1-iodopropane (B42940) are extrapolated based on established reactivity principles. This comparison illustrates the trade-offs between reactivity and reaction conditions.

Alkylating AgentSubstrateTypical ConditionsReaction TimeYield (%)Key Considerations
This compound 3-(Trifluoromethyl)aniline (B124266)DMF, K₂CO₃, 100-120°C24-48 hours75-85Requires higher temperatures; offers high selectivity and cost-effectiveness.
1-Bromopropane 3-(Trifluoromethyl)anilineDMF, K₂CO₃, 70-80°C12-24 hours85-95[1]Good balance of reactivity and cost; industry standard for many applications.[1]
1-Iodopropane 3-(Trifluoromethyl)anilineDMF, K₂CO₃, 40-50°C4-8 hours>95High reactivity allows for mild conditions but is often prohibitively expensive for large-scale use and can lead to over-alkylation.
Dimethyl Sulfate Generic Amine/PhenolVarious, often without solventVariableHighExtremely reactive and toxic; primarily used for methylation.[2][3]

Key Advantages of this compound

Enhanced Control and Selectivity

The moderate reactivity of the C-Cl bond allows for greater chemoselectivity in molecules with multiple nucleophilic sites. In complex substrates, a highly reactive agent like an alkyl iodide may react indiscriminately, whereas this compound can be guided to the desired site by carefully controlling reaction conditions. This is particularly crucial in pharmaceutical synthesis where substrate complexity is high.

Furthermore, the choice of leaving group can influence regioselectivity (e.g., N- vs. O-alkylation). Alkylating agents with "hard" leaving groups, like dimethyl sulfate, tend to favor O-alkylation, while those with "soft" leaving groups, like methyl iodide, favor N-alkylation.[4] As a moderately soft leaving group, chloride provides a valuable middle ground, enabling chemists to fine-tune selectivity.

Improved Safety Profile

Highly reactive alkylating agents often pose significant health and safety risks. Dimethyl sulfate, for instance, is a potent mutagen, extremely toxic, and requires stringent handling protocols.[2][3][5] Alkyl bromides and iodides are also associated with considerable toxicity.[6] While this compound is a flammable liquid and requires careful handling, its overall hazard profile is generally considered more manageable than that of its more reactive counterparts, making it a safer choice for industrial-scale production.

Table 2: Comparative Safety and Handling of Alkylating Agents

AgentKey HazardsHandling Considerations
This compound Flammable liquid, skin/eye irritant.Store in a well-ventilated area away from ignition sources. Standard PPE required.
1-Bromopropane Flammable, potential carcinogen, reproductive toxin.[6]Requires stringent engineering controls and PPE; known neurotoxin.
1-Iodopropane Light-sensitive, lachrymator.Higher toxicity than chloro/bromo analogs. Store protected from light.
Dimethyl Sulfate Extremely Toxic, Carcinogenic, Mutagenic. [2][5]Requires specialized handling protocols, dedicated equipment, and extensive PPE. [3][7]
Cost-Effectiveness

For drug development and large-scale manufacturing, the economic viability of a synthetic route is paramount. The cost of raw materials is a major driver. Chlorine is significantly more abundant and less expensive than bromine and iodine, making this compound a more economical choice for industrial applications compared to 1-bromopropane and 1-iodopropane. This cost advantage becomes a critical factor when producing active pharmaceutical ingredients (APIs) at scale.

Experimental Protocols

Representative Protocol: N-propylation of 3-(Trifluoromethyl)aniline

This protocol describes a general procedure for the N-alkylation of an aniline using a propyl halide. The reaction temperature and duration should be optimized based on the specific halide used, as indicated in Table 1.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Propyl halide (this compound, 1-bromopropane, or 1-iodopropane) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Potassium Iodide (KI) (catalytic, 0.1 eq - optional, but recommended for chloro- and bromopropane)

  • Anhydrous Dimethylformamide (DMF)

  • Toluene (B28343)

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 3-(trifluoromethyl)aniline and anhydrous DMF.

  • Addition of Reagents: Add anhydrous potassium carbonate and a catalytic amount of potassium iodide to the stirred solution.

  • Alkylating Agent Addition: Slowly add the propyl halide to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 110°C for this compound, 75°C for 1-bromopropane[1]) and maintain for the required duration. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or silica (B1680970) gel column chromatography to yield the N-propylated aniline.

Visualization of Alkylating Agent Selection

The decision to use this compound over other alkylating agents involves a trade-off between several key factors. The following diagram illustrates the logical relationship between these factors.

G cluster_performance Performance Outcome Iodide Propyl Iodide (Excellent Leaving Group) Bromide Propyl Bromide (Good Leaving Group) HighReactivity High Reactivity (Fast, Mild Conditions) Iodide->HighReactivity leads to Chloride Propyl Chloride (Moderate Leaving Group) Bromide->HighReactivity leads to ModerateReactivity Moderate Reactivity (Controlled, Selective) Bromide->ModerateReactivity can enable Chloride->ModerateReactivity enables LowCost Low Cost Chloride->LowCost major advantage HighSafety Higher Safety Profile Chloride->HighSafety relative advantage Sulfate Propyl Sulfate (Excellent Leaving Group) Sulfate->HighReactivity leads to HighReactivity->LowCost inversely correlated to HighReactivity->HighSafety inversely correlated to ModerateReactivity->LowCost often correlates with ModerateReactivity->HighSafety often correlates with

Decision matrix for selecting a propylating agent.

References

Confirming the Identity of 1-Chloropropane: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unequivocal identification of chemical compounds is paramount. This guide provides a comparative analysis of spectroscopic data to confirm the identity of 1-chloropropane, contrasting it with its common isomer, 2-chloropropane. Detailed experimental protocols and data are presented to support accurate structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomer, 2-chloropropane.

Infrared (IR) Spectroscopy
FeatureThis compound2-Chloropropane
C-H stretching (alkane) ~2880-3080 cm⁻¹~2870-2970 cm⁻¹
C-H bending ~1300-1500 cm⁻¹~1370-1470 cm⁻¹
C-Cl stretching ~580-780 cm⁻¹~600-800 cm⁻¹
Fingerprint Region Unique pattern of complex vibrations from ~400-1500 cm⁻¹[1]Distinctly different pattern in the fingerprint region
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
FeatureThis compound2-Chloropropane
Number of Signals 3[2]2[3]
Signal Integration Ratio 3:2:2[2]6:1[3]
Chemical Shift (δ) & Splitting ~1.0 ppm (triplet, -CH₃)~1.5 ppm (doublet, two -CH₃)
~1.8 ppm (sextet, -CH₂-)~4.1 ppm (septet, -CHCl-)
~3.5 ppm (triplet, -CH₂Cl)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
FeatureThis compound2-Chloropropane
Number of Signals 3[4]2[5]
Chemical Shift (δ) ~12 ppm (CH₃)~25 ppm (two equivalent CH₃)
~25 ppm (CH₂)~55 ppm (CHCl)
~45 ppm (CH₂Cl)[6]
Mass Spectrometry (MS)
FeatureThis compound2-Chloropropane
Molecular Ion (M⁺) m/z 78 and 80 (due to ³⁵Cl and ³⁷Cl isotopes)[7]m/z 78 and 80 (due to ³⁵Cl and ³⁷Cl isotopes)[8]
Base Peak m/z 43 ([CH₃CH₂CH₂]⁺)[7]m/z 43 ([CH₃CH(Cl)CH₃]⁺)[8]
Key Fragment Ions (m/z) 29 ([CH₃CH₂]⁺), 41, 42[9]41, 42, 63, 65

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Neat Sample Analysis

  • Sample Preparation: For a neat sample, place one to two drops of the liquid this compound directly onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[3] Place a second salt plate on top to create a thin liquid film between the plates.[3]

  • Instrument Setup:

    • Record a background spectrum of the empty spectrometer.

    • Place the prepared salt plate "sandwich" into the sample holder of the FTIR spectrometer.

  • Data Acquisition:

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the bonds within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[4][10] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[4]

    • Transfer the solution to a clean 5 mm NMR tube.[2] Ensure the solution is free of any solid particles.[2]

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to produce a spectrum with single lines for each unique carbon atom.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) coupled with Gas Chromatography (GC-MS)

  • Sample Preparation:

  • Instrument Setup (GC-MS):

    • The GC is used to separate the sample components before they enter the mass spectrometer. A capillary column suitable for volatile organic compounds should be used.

    • The GC oven temperature is programmed to ramp up, ensuring the elution of this compound.

    • The mass spectrometer is operated in Electron Ionization (EI) mode, typically at 70 eV.[11]

  • Data Acquisition:

    • Inject the prepared sample solution into the GC inlet.

    • As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are bombarded with electrons, causing ionization and fragmentation.[11]

    • The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Identification

The following diagram illustrates the logical workflow for confirming the identity of this compound using the described spectroscopic methods.

G cluster_start Initial Analysis cluster_primary_techniques Primary Spectroscopic Techniques cluster_secondary_techniques Confirmatory Techniques cluster_conclusion Conclusion Unknown_Sample Unknown Sample (Suspected this compound) IR IR Spectroscopy Unknown_Sample->IR H_NMR ¹H NMR Spectroscopy Unknown_Sample->H_NMR Data_Analysis_IR Data_Analysis_IR IR->Data_Analysis_IR Analyze C-Cl stretch & fingerprint region Data_Analysis_HNMR Data_Analysis_HNMR H_NMR->Data_Analysis_HNMR Analyze number of signals, integration, and splitting C_NMR ¹³C NMR Spectroscopy Data_Analysis_CNMR Data_Analysis_CNMR C_NMR->Data_Analysis_CNMR Analyze number of signals MS Mass Spectrometry Data_Analysis_MS Data_Analysis_MS MS->Data_Analysis_MS Analyze molecular ion & fragmentation pattern Confirmation Identity Confirmed: This compound Isomer_ID Isomer Identified: 2-Chloropropane Inconclusive Inconclusive Data Data_Analysis_IR->Inconclusive Ambiguous fingerprint Data_Analysis_HNMR->C_NMR 3 signals (3:2:2 ratio) suggests This compound Data_Analysis_HNMR->Isomer_ID 2 signals (6:1 ratio) suggests 2-chloropropane Data_Analysis_CNMR->MS 3 signals confirms This compound backbone Data_Analysis_CNMR->Isomer_ID 2 signals confirms 2-chloropropane backbone Data_Analysis_MS->Confirmation M+ at m/z 78/80 Base peak at m/z 43 Fragment at m/z 29 Data_Analysis_MS->Inconclusive Unexpected fragmentation

References

Isomeric Purity of 1-Chloropropane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 1-chloropropane is a critical quality attribute in various chemical and pharmaceutical applications. The presence of its isomer, 2-chloropropane (B107684), can impact reaction kinetics, product yield, and the safety profile of the final product. This guide provides a comprehensive comparison of the two primary analytical techniques for determining the isomeric purity of this compound: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

At a Glance: Performance Comparison

ParameterGas Chromatography (GC-FID)¹H NMR Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Nuclear spin properties in a magnetic field.
Primary Use Quantification of volatile impurities.Structural elucidation and quantification.
Limit of Detection (LOD) Low ppm levels (e.g., ~1.5 ppm for 2-chloropropane).[1]Typically higher than GC, in the range of 0.1-1%.
Limit of Quantitation (LOQ) Low ppm levels (e.g., ~4.32 ppm for 2-chloropropane).[1]Typically higher than GC, in the range of 0.5-5%.
Linearity Excellent over a wide concentration range (e.g., 4.32-750 ppm).[1]Good, but requires careful selection of acquisition parameters.
Precision High (RSD < 5%).[1]High (RSD < 5%) with proper methodology.
Sample Throughput High, with typical run times of a few minutes per sample.Moderate, with longer acquisition times for high sensitivity.
Key Advantage High sensitivity for trace-level impurities.Provides structural confirmation and simultaneous quantification of all proton-containing species.

Analytical Techniques and Experimental Data

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile compounds. In the analysis of this compound, GC can effectively separate it from its isomer, 2-chloropropane, based on their different boiling points and interactions with the GC column. This compound has a boiling point of approximately 47°C, while 2-chloropropane has a boiling point of about 36°C. On a nonpolar column, the more volatile 2-chloropropane is expected to have a shorter retention time.[2]

A flame ionization detector (FID) is commonly used for the quantification of hydrocarbons like chloropropanes due to its high sensitivity and wide linear range.

Table 1: Representative GC-FID Performance Data for 2-Chloropropane Analysis

ParameterValueReference
Limit of Detection (LOD)1.5 ppm[1]
Limit of Quantitation (LOQ)4.32 ppm[1]
Linearity Range4.32 - 750 ppm[1]
Correlation Coefficient (r²)0.9990[1]
Precision (%RSD)3.3%[1]
Accuracy (Recovery)84.20% - 111.43%[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary analytical tool for structural elucidation and can also be used for quantitative analysis (qNMR). It distinguishes between this compound and 2-chloropropane based on the distinct chemical environments of their protons.

  • This compound exhibits three distinct proton signals with an integration ratio of 3:2:2.[3]

  • 2-Chloropropane , due to its symmetry, shows only two proton signals with an integration ratio of 6:1.[4]

The isomeric purity can be determined by comparing the integral areas of specific, well-resolved signals corresponding to each isomer.

Table 2: ¹H NMR Chemical Shifts for this compound and 2-Chloropropane

CompoundProtonsChemical Shift (ppm)Splitting Pattern
This compound -CH₃~1.0Triplet
-CH₂- (central)~1.8Sextet
-CH₂Cl~3.5Triplet
2-Chloropropane -CH₃ (equivalent)~1.5Doublet
-CHCl~4.1Septet

Experimental Protocols

Gas Chromatography (GC-FID) Method

This protocol is a general guideline for the analysis of isomeric purity in a this compound sample.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Prepare a series of calibration standards of 2-chloropropane in the same solvent.

2. GC-FID Instrument Parameters:

  • Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm ID, 3.0 µm film thickness.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 5.0 mL/min).

  • Injector Temperature: 200°C.

  • Detector (FID) Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

3. Data Analysis:

  • Identify the peaks for this compound and 2-chloropropane based on their retention times, as determined from the analysis of pure standards.

  • Calculate the concentration of 2-chloropropane in the sample using the calibration curve generated from the standards.

  • The isomeric purity of this compound is calculated as: Purity (%) = (1 - (Area of 2-chloropropane / Total Area of both isomers)) * 100

¹H NMR Spectroscopy Method

This protocol describes the use of ¹H NMR for the quantitative determination of isomeric purity.

1. Sample Preparation:

  • Accurately weigh about 20-30 mg of the this compound sample into an NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification if required. For relative isomeric purity, an internal standard is not strictly necessary.

2. NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher.

  • Solvent: CDCl₃.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate integration.

  • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the well-resolved signals for both this compound and 2-chloropropane. For example, use the triplet at ~3.5 ppm for this compound (-CH₂Cl, 2H) and the septet at ~4.1 ppm for 2-chloropropane (-CHCl, 1H).

  • Calculate the molar ratio of the two isomers using the following formula: Molar Ratio (1-CP : 2-CP) = (Integral of 1-CP signal / Number of Protons) : (Integral of 2-CP signal / Number of Protons) For the example signals: Molar Ratio = (Integral at 3.5 ppm / 2) : (Integral at 4.1 ppm / 1)

  • Calculate the percentage of each isomer.

Workflow Diagrams

Isomeric_Purity_Analysis_Workflow cluster_sample Sample Handling cluster_gc GC Analysis cluster_nmr NMR Analysis cluster_reporting Reporting Sample This compound Sample Prep Sample Preparation Sample->Prep GC GC-FID Analysis Prep->GC Aliquots for GC NMR ¹H NMR Analysis Prep->NMR Aliquots for NMR GC_Data Chromatogram Acquisition GC->GC_Data GC_Quant Peak Integration & Quantification GC_Data->GC_Quant Report Isomeric Purity Report GC_Quant->Report NMR_Data Spectrum Acquisition NMR->NMR_Data NMR_Quant Signal Integration & Ratio Calculation NMR_Data->NMR_Quant NMR_Quant->Report

Caption: General workflow for isomeric purity analysis of this compound.

GC_Analysis_Detail cluster_gc_workflow GC-FID Workflow Inject Inject Sample Separate Separation on Column Inject->Separate Carrier Gas Flow Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Integrate Peaks & Calculate Purity Chromatogram->Analyze

Caption: Detailed workflow for the GC-FID analysis step.

NMR_Analysis_Detail cluster_nmr_workflow ¹H NMR Workflow Prepare Prepare Sample in NMR Tube Acquire Acquire Spectrum Prepare->Acquire Insert into Spectrometer Process Process FID Data Acquire->Process Fourier Transform Integrate Integrate Signals Process->Integrate Calculate Calculate Isomeric Ratio Integrate->Calculate

Caption: Detailed workflow for the ¹H NMR analysis step.

References

A Comparative Guide to the Selective Synthesis of 1-Chloropropane via Anti-Markovnikov Addition and Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of 1-chloropropane is a critical process in the production of various pharmaceuticals and agrochemicals. While classic electrophilic addition to propene yields the Markovnikov product, 2-chloropropane (B107684), several strategies have been developed to achieve the anti-Markovnikov addition product, this compound. This guide provides a detailed comparison of the primary methods for the selective synthesis of this compound, supported by experimental data and protocols.

Comparison of Synthetic Methodologies

Three primary synthetic routes for the production of this compound are compared:

  • Free-Radical Chlorination of Propane (B168953): A direct but non-selective method.

  • Anti-Markovnikov Hydrochlorination of Propene: A more targeted approach, though with challenges.

  • Hydroboration-Oxidation of Propene followed by Chlorination: A highly selective two-step process.

The performance of these methods is summarized in the table below, providing a clear comparison of their selectivity, yield, and reaction conditions.

MethodStarting MaterialReagentsSelectivity for this compoundTypical YieldKey Reaction ConditionsAdvantagesDisadvantages
Free-Radical Chlorination PropaneCl₂, UV light or heatLow (forms a mixture with 2-chloropropane)~45% of monochlorinated products[1][2]Gas phase, elevated temperatures or photochemical reactor[3]Single step, uses readily available starting materials.Poor selectivity, difficult separation of products, potential for over-chlorination.[4]
Anti-Markovnikov Hydrochlorination PropeneHCl, Peroxide or PhotocatalystModerate to HighVariable, reported up to 62% with modern methods[5]Peroxide-initiated radical reaction or visible-light photocatalysis.[6][7]Direct addition to the desired position.Peroxide effect is less efficient for HCl than HBr; may require specialized photocatalytic setups.[6]
Hydroboration-Oxidation / Chlorination Propene1. BH₃, THF; 2. H₂O₂, NaOH; 3. SOCl₂ or PCl₅Very HighHigh (can be >90% for both steps)Step 1 & 2 at low to ambient temperatures; Step 3 with a chlorinating agent.Excellent anti-Markovnikov selectivity, high yields.Two-step process, requires handling of borane (B79455) and strong chlorinating agents.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further study.

Free-Radical Chlorination of Propane

This method involves the non-selective chlorination of propane via a free-radical chain reaction.

Experimental Setup: A gas-phase photochemical reactor equipped with a UV lamp is typically used for this reaction.[3] The reactor should allow for the controlled introduction of propane and chlorine gas and for the safe handling of the gaseous products.

Procedure:

  • Propane and chlorine gas are introduced into the photochemical reactor in a specific molar ratio, often with an excess of propane to minimize polychlorination.

  • The mixture is irradiated with UV light to initiate the homolytic cleavage of chlorine molecules into chlorine radicals.[8]

  • The reaction proceeds via a radical chain mechanism, leading to the formation of a mixture of this compound and 2-chloropropane.[1]

  • The product mixture is cooled and condensed.

  • Separation of this compound from 2-chloropropane and unreacted starting materials is typically achieved by fractional distillation.[9][10][11]

Anti-Markovnikov Hydrochlorination of Propene

This method aims to directly add HCl across the double bond of propene in an anti-Markovnikov fashion. Recent advances utilize photocatalysis for improved efficiency.[6][12]

Experimental Setup: A reaction vessel equipped with a magnetic stirrer and a light source (e.g., blue LEDs) is required for the photocatalytic method.[13]

Procedure (Photocatalytic Method):

  • To a reaction vessel, add the alkene (propene), a hydrogen atom transfer (HAT) catalyst (e.g., a thiol), and a photocatalyst in a suitable solvent.[6]

  • A source of chlorine radicals is introduced, which can be generated from HCl in the presence of the photocatalyst and light.[7]

  • The reaction mixture is irradiated with visible light, initiating the anti-Markovnikov addition of HCl.[13]

  • After the reaction is complete, the mixture is worked up by quenching any remaining reactive species.

  • The product is purified using techniques such as column chromatography or distillation.

Hydroboration-Oxidation of Propene and Subsequent Chlorination

This highly selective two-step process first converts propene to 1-propanol (B7761284), which is then chlorinated to this compound.

Step 1: Hydroboration-Oxidation of Propene to 1-Propanol

Procedure:

  • Propene is reacted with a solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF) in THF. The boron adds to the less substituted carbon of the double bond.

  • The resulting trialkylborane is then oxidized in situ by the addition of aqueous sodium hydroxide (B78521) followed by the slow, dropwise addition of hydrogen peroxide.

  • The reaction mixture is stirred, and upon completion, the organic layer is separated.

  • The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated to yield 1-propanol.

Step 2: Chlorination of 1-Propanol to this compound

Procedure using Thionyl Chloride (SOCl₂):

  • 1-propanol is added to a reaction flask, and thionyl chloride is added dropwise, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.[14][15]

  • The reaction mixture is typically heated to reflux to ensure complete conversion.[16]

  • The gaseous byproducts, SO₂ and HCl, are vented.

  • The resulting this compound is purified by distillation.[4]

Procedure using Phosphorus Pentachloride (PCl₅):

  • Phosphorus pentachloride is added portion-wise to 1-propanol in a cooled reaction vessel.

  • The reaction is often carried out in an inert solvent.

  • After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed.

  • The product, this compound, is isolated by distillation from the reaction mixture.

Reaction Pathways and Mechanisms

The following diagrams illustrate the signaling pathways and logical relationships of the described synthetic methods.

free_radical_chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV Light / Heat Cl_rad1 Cl• Propane Propane (CH₃CH₂CH₃) Propyl_rad Propyl Radical (Primary or Secondary) Propane->Propyl_rad Hydrogen Abstraction HCl HCl Chloropropane This compound or 2-Chloropropane Propyl_rad->Chloropropane Reaction with Cl₂ Cl2_2 Cl₂ Cl_rad2 Cl• rad1 Radical stable_product Stable Product rad1->stable_product rad2 Radical rad2->stable_product anti_markovnikov_hydrochlorination cluster_initiation Initiation cluster_propagation Propagation Peroxide Peroxide (ROOR) two_RO_rad 2 RO• Peroxide->two_RO_rad Heat ROH ROH two_RO_rad->ROH HCl_init HCl Cl_rad_init Cl• Cl_rad_prop Cl• Propene Propene (CH₃CH=CH₂) Secondary_rad Secondary Radical Propene->Secondary_rad Addition of Cl• to less substituted carbon one_chloropropane This compound Secondary_rad->one_chloropropane Hydrogen Abstraction from HCl HCl_prop HCl Cl_rad_regen Cl• hydroboration_chlorination cluster_step1 Step 1: Hydroboration-Oxidation cluster_step2 Step 2: Chlorination Propene Propene Trialkylborane Tripropylborane Propene->Trialkylborane Hydroboration (anti-Markovnikov) BH3_THF 1. BH₃-THF Propanol 1-Propanol Trialkylborane->Propanol Oxidation H2O2_NaOH 2. H₂O₂, NaOH Propanol2 1-Propanol Chloropropane This compound Propanol2->Chloropropane Nucleophilic Substitution SOCl2 SOCl₂ or PCl₅

References

A Researcher's Guide to Cross-Referencing 1-Chloropropane NMR Data with Spectral Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, and the reliability of spectral interpretation often hinges on cross-referencing experimental data with established spectral databases. This guide provides a comparative analysis of publicly available ¹H and ¹³C NMR data for 1-chloropropane from prominent spectral databases, alongside a detailed experimental protocol for data acquisition.

Comparison of ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three non-equivalent proton environments in the molecule (CH₃-CH₂-CH₂-Cl). The integration ratio of these signals is typically observed as 3:2:2.[1] Below is a comparison of the reported chemical shifts (δ) in parts per million (ppm), splitting patterns, and coupling constants (J) in Hertz (Hz) from various databases.

AssignmentSpectral Database for Organic Compounds (SDBS)PubChem
-CH₃ 1.04 ppm (triplet)~1.03 ppm (triplet)
-CH₂- 1.81 ppm (sextet)~1.87 ppm (sextet)
-CH₂Cl 3.52 ppm (triplet)~3.89 ppm (triplet)

Comparison of ¹³C NMR Data for this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, one for each of the three distinct carbon atoms.[2] The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom, with the carbon atom bonded to chlorine appearing most downfield.

AssignmentSpectral Database for Organic Compounds (SDBS)PubChem
-CH₃ 11.4 ppmData not readily available in a quantitative table
-CH₂- 26.2 ppmData not readily available in a quantitative table
-CH₂Cl 46.5 ppmData not readily available in a quantitative table

Experimental Protocol for NMR Spectroscopy of this compound

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum.

  • Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift.

  • Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, well-resolved peaks.

3. ¹H NMR Data Acquisition:

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Apply a 90° pulse to excite the protons.

  • Acquire the Free Induction Decay (FID) signal.

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a concentrated sample of this compound, 8 to 16 scans are usually sufficient.

4. ¹³C NMR Data Acquisition:

  • Switch the spectrometer to the ¹³C frequency.

  • Set the spectral width to encompass the typical range for carbon chemical shifts (usually 0-220 ppm).

  • Employ proton decoupling to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

  • Due to the low natural abundance of ¹³C, a larger number of scans is required to obtain a good signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.

5. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Workflow for Cross-Referencing NMR Data

The following diagram illustrates the logical workflow for acquiring, processing, and cross-referencing NMR data with spectral databases.

References

Safety Operating Guide

Proper Disposal of 1-Chloropropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-chloropropane is a critical aspect of laboratory operations for researchers, scientists, and drug development professionals. This highly flammable and harmful chemical requires meticulous handling and adherence to strict disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2] Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[1]

Step-by-Step Disposal Protocol for this compound

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method.[1]

Step 1: Waste Identification and Classification

This compound is classified as a hazardous waste due to its high flammability.[1][4] While not specifically listed by name as a 'U' or 'P' series hazardous waste by the U.S. Environmental Protection Agency (EPA), it exhibits the characteristic of ignitability. Therefore, it is typically assigned the EPA hazardous waste code D001 .[5]

Step 2: Segregation and Storage

  • Store this compound waste in a tightly closed, properly labeled container.[1]

  • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[2][6]

  • Ensure the storage area is designated for flammable liquids.[6]

Step 3: Arrange for Professional Disposal

  • Contact a licensed and reputable hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[1]

  • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and hazardous characteristics.

  • Follow all instructions provided by the waste disposal company regarding packaging, labeling, and transportation.

Step 4: Spill and Leak Management

In the event of a spill or leak, the following steps should be taken immediately:

  • Evacuate personnel from the affected area.[1]

  • Remove all sources of ignition.[1]

  • Ventilate the area.[3]

  • Contain the spill using an inert absorbent material such as sand or earth.[2]

  • Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.

  • Do not allow the spilled material to enter drains or waterways.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and disposal:

PropertyValue
UN Number 1278
Hazard Class 3 (Flammable Liquid)[4]
Packing Group II (Medium Danger)[4]
Flash Point <0°F (-18°C)[4]
Boiling Point 46.6°C (115.9°F)[4]
Solubility in Water Slightly soluble[4]
Vapor Density Heavier than air[4]
EPA Hazardous Waste Code D001 (Ignitability)[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated assess Assess Waste Characteristics (Flammable, Harmful) start->assess spill Spill or Leak Occurs start->spill classify Classify as Hazardous Waste (EPA Code: D001) assess->classify segregate Segregate and Store Safely (Labeled, Closed Container, Ventilated, Cool Area) classify->segregate contact Contact Licensed Hazardous Waste Disposal Service segregate->contact end Proper Disposal by Licensed Service contact->end contain Contain Spill with Inert Material spill->contain collect Collect with Non-Sparking Tools and Place in Disposal Container contain->collect collect->segregate

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of 1-Chloropropane, including detailed operational and disposal plans.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.

Protection Type Specific Recommendations Standards
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full face shield where splashing is possible.[1][2][3]Conforming to EN 166 (EU) or NIOSH (US).[1][3]
Skin Protection Chemical-impermeable gloves (must be inspected prior to use) and fire/flame resistant, impervious clothing.[1][3][4]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3][4]Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Operational Plan: Step-by-Step Handling of this compound

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

1. Preparation and Handling:

  • Ensure adequate ventilation in the handling area.[1][3]

  • Work in a designated area with emergency exits and a risk-elimination zone.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][5]

  • Use non-sparking tools.[1][6]

  • Avoid contact with skin and eyes.[1][4]

  • Do not eat, drink, or smoke when using this product.[1][6]

  • Wash hands thoroughly after handling.[1][4]

2. Storage:

  • Keep containers tightly closed in a dry and well-ventilated place.[1][3][4]

  • Store in a refrigerator/flammables designated area at a recommended temperature of 2-8°C.[1][3][4]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][4][6]

  • Opened containers must be carefully resealed and kept upright to prevent leakage.[1][3]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate and Secure: Immediately evacuate personnel from the spill area and remove all sources of ignition.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Dike the spill with inert material such as sand, earth, or vermiculite.[4] Do not let the product enter drains.[1]

  • Cleanup: Collect the spillage with an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable container for disposal.[1]

  • Decontaminate: Clean the spill area with soap and water.[7]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] Wash the affected area with soap and water.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5] If not breathing, give artificial respiration.

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4] Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical attention.[4][8]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Chemical Disposal:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

Container Disposal:

  • Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1][6]

  • Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1][6]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1][6]

Visualizing Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical workflows for handling a this compound spill and the standard operating procedure for its use.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Remove Ignition Sources spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Material ppe->contain cleanup Collect Spillage contain->cleanup dispose Dispose of Waste in Sealed Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Workflow for managing a this compound spill.

SOP_Workflow start Start: Prepare for Handling check_ventilation Verify Adequate Ventilation start->check_ventilation wear_ppe Wear Required PPE check_ventilation->wear_ppe prepare_work_area Prepare Work Area (Grounding, Non-Sparking Tools) wear_ppe->prepare_work_area handle_chemical Handle this compound prepare_work_area->handle_chemical storage Store Properly (Tightly Closed, 2-8°C) handle_chemical->storage cleanup_work_area Clean Work Area handle_chemical->cleanup_work_area dispose_waste Dispose of Waste Correctly cleanup_work_area->dispose_waste end End of Procedure dispose_waste->end

Caption: Standard operating procedure for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.